molecular formula C21H26N2O4 B12380912 Echitaminic acid

Echitaminic acid

Cat. No.: B12380912
M. Wt: 370.4 g/mol
InChI Key: AHPUGTDAOMLACC-LKURQQSKSA-N
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Description

Echitaminic acid is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(1S,9R,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-3-13-11-23(2)9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21-,23?/m0/s1

InChI Key

AHPUGTDAOMLACC-LKURQQSKSA-N

Isomeric SMILES

C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@@H](C[C@@H]1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C

Canonical SMILES

CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)[O-])O)NC5=CC=CC=C45)C

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Echitaminic Acid Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitaminic acid, a pentacyclic indole alkaloid isolated from the trunk bark of Alstonia scholaris, represents a unique structural scaffold with potential pharmacological significance. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the experimental protocols for its isolation and the spectroscopic data that defined its molecular architecture. The information presented herein is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis of novel derivatives and the exploration of the therapeutic potential of this class of compounds.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, has a long history in traditional medicine for treating a variety of ailments. Its rich phytochemical profile, particularly its diverse array of indole alkaloids, has been the subject of extensive scientific investigation. In 2004, Salim, Garson, and Craik reported the isolation and characterization of several alkaloids from the trunk bark of A. scholaris collected in Timor, Indonesia, including the novel compound designated as this compound[1]. This guide focuses on the seminal work that led to the structural determination of this intricate natural product.

Isolation of this compound

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the powdered, dried trunk bark of Alstonia scholaris.

Experimental Protocol

Plant Material: Powdered, dried trunk bark (1 kg) of Alstonia scholaris was used as the starting material[1].

Extraction:

  • The powdered bark was extracted with 95% ethanol (6 x 3 L) at room temperature[1].

  • The resulting extract was evaporated in vacuo at a temperature below 40 °C to yield a crude extract[1].

  • The crude extract was subjected to an acid-base partition. It was partitioned between 3% hydrochloric acid (HCl) and diethyl ether (Et2O)[1].

  • The aqueous layer was then basified to pH 10 with sodium hydroxide (NaOH) and subsequently extracted with chloroform (CHCl3) to afford a crude alkaloidal fraction (2.0 g)[1].

Chromatographic Separation:

  • The crude alkaloidal fraction was separated by normal-phase flash chromatography[1].

  • A solvent gradient of increasing polarity, starting with dichloromethane (CH2Cl2), followed by ethyl acetate (EtOAc), and finally methanol (MeOH), was employed to elute the different components[1].

  • This process yielded several known alkaloids and the new compound, this compound[1].

Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data for this compound [1]

Ionization ModeObserved m/zMolecular FormulaInterpretation
High-Resolution ESI-MS[M]+C21H26N2O4Molecular Ion

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [1]

PositionδC (ppm)δH (ppm, mult., J in Hz)
2135.8-
351.93.65, m
553.03.45, m
634.52.20, m; 1.95, m
757.1-
8131.0-
9122.37.50, d, 7.5
10120.07.10, t, 7.5
11128.07.30, t, 7.5
12108.07.00, d, 7.5
13145.2-
1434.82.50, m; 2.05, m
1530.02.30, m
1646.04.80, s
1812.81.65, d, 7.0
19139.05.60, q, 7.0
2096.1-
2153.44.10, d, 12.0; 3.90, d, 12.0
N1-H-11.2, br s
N4-CH342.92.80, s
17-CO2H175.0-

Note: Some NMR assignments for known compounds were revised in the original publication. The data presented here is based on the reported values for this compound.

The elucidation of the complex polycyclic structure of this compound was made possible by detailed analysis of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, which allowed for the establishment of proton-proton and proton-carbon correlations, ultimately leading to the definitive assignment of the chemical structure.

Synthesis and Biological Activity

To date, a total synthesis of this compound has not been reported in the scientific literature. Furthermore, the initial report on its isolation did not include any data on its biological activity[1]. Further research is required to explore potential synthetic routes and to evaluate its pharmacological properties.

Logical Workflow of Structure Elucidation

The following diagram illustrates the logical workflow from the collection of the plant material to the final structure determination of this compound.

structure_elucidation_workflow cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation cluster_analysis Structural Analysis Plant_Material Alstonia scholaris (Trunk Bark) Powdered_Bark Powdered Bark Plant_Material->Powdered_Bark Drying & Grinding Extraction 95% Ethanol Extraction Powdered_Bark->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base_Partition Acid-Base Partition Crude_Extract->Acid_Base_Partition Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Partition->Crude_Alkaloid_Fraction Flash_Chromatography Normal-Phase Flash Chromatography Crude_Alkaloid_Fraction->Flash_Chromatography Echitaminic_Acid Isolated this compound Flash_Chromatography->Echitaminic_Acid Spectroscopic_Analysis Spectroscopic Analysis (MS, 1D/2D NMR) Echitaminic_Acid->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation

Figure 1: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structure of this compound, a complex indole alkaloid, was successfully elucidated through a systematic process of extraction, isolation, and comprehensive spectroscopic analysis. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for chemists and pharmacologists. The absence of reported synthetic routes and biological activity data highlights significant opportunities for future research in this area, which could lead to the development of novel therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide to the Natural Sources of Echitamine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on Echitamine , a significant indole alkaloid. Initial searches for "Echitaminic acid" did not yield substantial results, suggesting a possible typographical error in the original query. The available scientific literature extensively covers Echitamine, which aligns with the context of natural product chemistry and drug development. One study did mention the isolation of this compound from Alstonia glaucescens, however, the vast majority of research focuses on echitamine from Alstonia scholaris.[1]

Introduction

Echitamine is a complex monoterpenoid indole alkaloid that has garnered significant interest within the scientific community. It is primarily isolated from various species of the genus Alstonia, most notably Alstonia scholaris, commonly known as the Devil's Tree.[2] This compound is recognized for its diverse pharmacological activities, which include but are not limited to, anticancer, anti-inflammatory, and antimalarial properties.[2] This technical guide provides a comprehensive overview of the natural sources of Echitamine, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an elucidation of its biosynthetic pathway.

Natural Sources of Echitamine

The principal natural source of Echitamine is the evergreen tropical tree, Alstonia scholaris , belonging to the Apocynaceae family.[2] This plant is native to the Indian subcontinent and Southeast Asia.[2] Echitamine is predominantly found in the stem bark and root bark of the tree.[3] The milky sap of Alstonia scholaris is also rich in alkaloids.[2]

Other species of the Alstonia genus have also been reported to contain Echitamine and related alkaloids. For instance, Alstonia boonei , a species found in Africa, is another source of this alkaloid.[4][5] Additionally, a study on Alstonia glaucescens reported the presence of 17-O-acetyl-Nb-demethyl echitamine, echitamidine-N-Oxide, and Nb-demethyl echitamine, which are structurally related to Echitamine.[1]

Quantitative Data on Echitamine Content

The concentration of Echitamine in its natural sources can vary depending on geographical location, season of collection, and the specific part of the plant utilized. The following table summarizes available quantitative data from scientific literature.

Plant SpeciesPlant PartExtraction MethodYield/ConcentrationReference
Alstonia scholarisStem BarkPercolation with 95% ethanol followed by column chromatography120 mg of pure Echitamine from 300 g of dried bark
Alstonia scholarisStem BarkMaceration with 90% alcohol followed by acid-base extraction and crystallizationNot explicitly quantified, but a crystalline hydrochloride salt was obtained.[6]
Alstonia scholarisStem BarkExtraction with 95% ethanol15% w/w yield of crude ethanolic extract from dried bark powder[7]
Alstonia scholarisLeavesSoxhlet extraction with methanol followed by GC-MS analysis3.61% of the total identified components in the essential oil were alkaloids.[8]

Experimental Protocols for Isolation and Purification

The isolation of Echitamine from its natural sources typically involves a multi-step process of extraction and chromatographic purification. Below are detailed methodologies synthesized from various cited studies.

1. Preparation of Plant Material:

  • The stem or root bark of Alstonia scholaris is collected, washed, and shade-dried.

  • The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.[7]

2. Extraction:

  • Maceration/Percolation: The powdered plant material is subjected to extraction with a polar solvent, most commonly ethanol (90-95%) or methanol.[6][9] The process involves soaking the powder in the solvent for an extended period (from several days to two months), with occasional shaking to ensure thorough extraction.[6]

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with methanol or ethanol.[9]

  • The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

3. Fractionation and Purification:

  • Acid-Base Extraction for Alkaloid Enrichment: The crude extract is often subjected to an acid-base extraction to separate the alkaloids from other phytochemicals. The extract is dissolved in an acidic solution (e.g., 20% acetic acid or 3% HCl), which protonates the basic alkaloids, making them water-soluble.[6][7] The acidic solution is then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with NaOH to pH 10) to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent like chloroform.[7]

  • Solvent Partitioning: The crude extract can be re-extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and chloroform, to achieve a preliminary separation of compounds.[7]

  • Column Chromatography: The enriched alkaloid fraction is subjected to column chromatography for further purification. Silica gel is commonly used as the stationary phase.[9] The column is eluted with a gradient of solvents, typically mixtures of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate or chloroform and methanol.[7]

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the target compound.

  • Crystallization: The purified fractions containing Echitamine are pooled, and the solvent is evaporated. The residue can be recrystallized from a suitable solvent system (e.g., n-hexane and ethyl acetate) to obtain pure crystalline Echitamine.

4. Structural Elucidation:

  • The identity and purity of the isolated Echitamine are confirmed using various spectroscopic techniques, including:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • The melting point of the isolated compound is also determined and compared with the literature value (around 286°C for Echitamine).

Biosynthesis of Echitamine

Echitamine is a sarpagan-type monoterpenoid indole alkaloid. The biosynthesis of this class of compounds is a complex enzymatic process that originates from primary metabolites. The general pathway is as follows:

  • Precursor Formation: The biosynthesis begins with the amino acid tryptophan and the monoterpenoid secologanin .[10]

  • Formation of Strictosidine: Tryptophan is decarboxylated to tryptamine, which then condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form strictosidine . Strictosidine is the universal precursor for all monoterpenoid indole alkaloids.[10]

  • Formation of Geissoschizine: Strictosidine undergoes a series of enzymatic transformations, including deglucosylation, to form geissoschizine .

  • Formation of the Sarpagan Skeleton: Geissoschizine is then oxidatively cyclized by a cytochrome P450-dependent enzyme known as sarpagan bridge enzyme (SBE) to form the characteristic sarpagan-type indole alkaloid skeleton.[11]

  • Further Tailoring Steps: The initial sarpagan skeleton undergoes further enzymatic modifications, such as reduction, deformylation, and decarbomethoxylation, leading to the diverse array of sarpagan alkaloids, including Echitamine.[11]

Mandatory Visualizations

Echitamine_Biosynthesis cluster_condensation Precursors precursor precursor intermediate intermediate final_product final_product enzyme enzyme tryptophan Tryptophan tdc Tryptophan Decarboxylase tryptophan->tdc secologanin Secologanin sss Strictosidine Synthase secologanin->sss tryptamine Tryptamine tryptamine->sss strictosidine Strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine Multiple Steps sbe Sarpagan Bridge Enzyme (SBE) geissoschizine->sbe sarpagan_skeleton Sarpagan Skeleton tailoring Tailoring Enzymes sarpagan_skeleton->tailoring echitamine Echitamine tdc->tryptamine sss->strictosidine sbe->sarpagan_skeleton tailoring->echitamine Echitamine_Isolation_Workflow start_material start_material process_step process_step fraction fraction final_product final_product technique technique start Powdered Alstonia scholaris Bark maceration Maceration/ Percolation start->maceration extraction Solvent Extraction (Ethanol/Methanol) filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Enriched Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Column Chromatography (Silica Gel) alkaloid_fraction->column_chrom tlc TLC Monitoring column_chrom->tlc echitamine_fractions Echitamine-containing Fractions crystallization Crystallization echitamine_fractions->crystallization pure_echitamine Pure Crystalline Echitamine crystallization->pure_echitamine spectroscopy Structural Elucidation (FT-IR, NMR, MS) pure_echitamine->spectroscopy maceration->extraction filtration->crude_extract tlc->echitamine_fractions

References

An In-depth Technical Guide to the Biosynthetic Pathway of Echitamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpenoid indole alkaloid (MIA) found in Alstonia scholaris, has garnered significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the echitamine biosynthetic pathway. It details the enzymatic steps from the universal MIA precursor, strictosidine, to the formation of the characteristic akuammiline scaffold, which is a key branch point leading to echitamine. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of relevant enzymes, and presents visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

Alstonia scholaris, a medicinal plant from the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids (MIAs).[1] Among these, echitamine stands out due to its complex chemical architecture and reported therapeutic potential. The biosynthesis of MIAs is a complex process involving numerous enzymatic steps and intermediates, starting from the condensation of tryptamine and secologanin to form strictosidine.[2][3] This guide focuses on the specific branch of the MIA pathway in A. scholaris that leads to the formation of echitamine, with a particular emphasis on the recently elucidated steps in the biosynthesis of the related alkaloid, akuammiline.

The Echitamine Biosynthetic Pathway

The biosynthesis of echitamine is intricately linked to the formation of the akuammiline alkaloid scaffold. While the complete enzymatic sequence to echitamine is still under investigation, recent advances have shed light on the crucial upstream steps.

From Strictosidine to Geissoschizine: The Common MIA Pathway

The biosynthesis of all MIAs, including echitamine, commences with the formation of strictosidine. This reaction is catalyzed by strictosidine synthase (STR) , which facilitates a Pictet-Spengler condensation between tryptamine and secologanin.[4][5] Subsequently, strictosidine β-glucosidase (SGD) removes the glucose moiety from strictosidine, leading to the formation of a reactive aglycone that is then converted to geissoschizine.[6]

The Akuammiline Branch: A Key Diversification Point

Geissoschizine serves as a critical branch-point intermediate in the biosynthesis of various MIA skeletons.[6][7] In Alstonia scholaris, specific enzymes channel geissoschizine towards the akuammiline scaffold, a key structural feature of echitamine.

A pivotal enzyme in this branch is rhazimal synthase (AsRHS) , a cytochrome P450 enzyme that catalyzes the cyclization of geissoschizine to form rhazimal.[6][8] This step is crucial for establishing the characteristic C7-C16 bond of the akuammilan-type alkaloids.[9] Following this, rhazimal reductase (AsRHR) , an NADPH-dependent oxidoreductase, reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol.[4][6] The final step in the formation of the core akuammiline structure is catalyzed by akuammiline synthase (AsAKS) , a BAHD acyltransferase, which acetylates rhazimol to produce akuammiline.[4][6]

Proposed Late-Stage Biosynthesis of Echitamine

While the enzymatic conversion of an akuammiline-type precursor to echitamine has not yet been fully elucidated, the total synthesis of echitamine has been achieved from deacetylakuammiline, a close analog of the biosynthetic intermediate.[1][10] This chemical synthesis involved a position-selective Polonovski-Potier reaction, suggesting that analogous enzymatic oxidation and rearrangement reactions could be involved in the natural biosynthetic pathway. It is hypothesized that a series of oxidative and cyclization steps, likely catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, transform the akuammiline scaffold into the final complex structure of echitamine.

Quantitative Data

Quantitative analysis of MIAs in Alstonia scholaris provides valuable information for understanding the regulation and optimization of their production.

Table 1: Quantitative Analysis of Monoterpenoid Indole Alkaloids in Alstonia scholaris

CompoundPlant PartConcentration RangeAnalytical MethodReference
ScholaricineLeaves, BarksNot specifiedUHPLC-Q-TOF-MS[11]
19-epi-scholaricineLeaves, BarksNot specifiedUHPLC-Q-TOF-MS[11]
VallesamineLeaves, BarksNot specifiedUHPLC-Q-TOF-MS[11]
PicrinineLeaves, BarksNot specifiedUHPLC-Q-TOF-MS[11]
PicralinalLeaves, BarksNot specifiedUHPLC-Q-TOF-MS[11]
Multiple MIAsLeaves, Fruits, BarksVaried (see original paper for details)NMR[12]

Note: Specific quantitative data for echitamine biosynthesis intermediates are currently limited in the literature.

Experimental Protocols

The characterization of enzymes in the MIA biosynthetic pathway involves a combination of molecular biology, protein expression, and analytical chemistry techniques.

Identification and Cloning of Biosynthetic Genes

Putative genes encoding biosynthetic enzymes are often identified through transcriptomic analysis of A. scholaris tissues with high alkaloid accumulation.[13] Homology-based cloning, using sequences of known MIA biosynthetic enzymes from other plant species, is also a common strategy.[6]

Heterologous Expression and Purification of Enzymes

Candidate genes are typically cloned into expression vectors for heterologous expression in systems like Escherichia coli or Saccharomyces cerevisiae.[14] Recombinant proteins can be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) for in vitro characterization.

In Vitro Enzyme Assays

A typical assay for a cytochrome P450 enzyme like AsRHS involves the following components in a suitable buffer (e.g., phosphate buffer, pH 7.4):

  • Microsomal fraction or purified recombinant P450 enzyme

  • NADPH-cytochrome P450 reductase (CPR)

  • Substrate (e.g., geissoschizine)

  • NADPH as a cofactor

The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 30°C). The reaction is then quenched (e.g., with an organic solvent like ethyl acetate) and the products are extracted for analysis.

The activity of an oxidoreductase like AsRHR can be assayed by monitoring the consumption of NADPH at 340 nm using a spectrophotometer. A typical reaction mixture includes:

  • Purified recombinant enzyme

  • Substrate (e.g., rhazimal)

  • NADPH

The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm is measured over time.

The activity of a BAHD acyltransferase like AsAKS can be determined by incubating the purified enzyme with:

  • Substrate (e.g., rhazimol)

  • Acyl-CoA donor (e.g., acetyl-CoA)

The reaction is carried out in a suitable buffer, and the formation of the acetylated product (akuammiline) is monitored by LC-MS.

Product Identification and Quantification

The products of the enzyme assays are typically analyzed and quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).[11][15] Comparison of retention times and mass spectra with authentic standards is used for product confirmation.

Visualizations

Biosynthetic Pathway of Echitamine Precursors

Echitamine_Biosynthesis cluster_upstream Upstream Pathway cluster_akuammiline Akuammiline Branch Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD Rhazimal Rhazimal Geissoschizine->Rhazimal AsRHS (P450) Rhazimol Rhazimol Rhazimal->Rhazimol AsRHR (Reductase) Akuammiline Akuammiline Rhazimol->Akuammiline AsAKS (Acyltransferase) Echitamine Echitamine Akuammiline->Echitamine Proposed Late-Stage Enzymes (e.g., P450s)

Caption: Proposed biosynthetic pathway leading to echitamine.

Experimental Workflow for Enzyme Characterization

Enzyme_Workflow cluster_gene Gene Discovery & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Assay & Analysis Transcriptome_Analysis Transcriptome Analysis (A. scholaris) Gene_Identification Candidate Gene Identification Transcriptome_Analysis->Gene_Identification Cloning Gene Cloning into Expression Vector Gene_Identification->Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Cloning->Heterologous_Expression Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Purification In_Vitro_Assay In Vitro Enzyme Assay (with substrate & cofactors) Purification->In_Vitro_Assay LCMS_Analysis Product Analysis (LC-MS) In_Vitro_Assay->LCMS_Analysis

Caption: Workflow for MIA biosynthetic enzyme characterization.

Conclusion and Future Perspectives

Significant progress has been made in unraveling the biosynthetic pathway of akuammiline-type alkaloids in Alstonia scholaris, providing a solid foundation for understanding the formation of the closely related echitamine. The identification of key enzymes such as AsRHS, AsRHR, and AsAKS opens up opportunities for metabolic engineering and synthetic biology approaches to produce these valuable compounds. Future research should focus on elucidating the late-stage enzymatic steps that convert the akuammiline scaffold into echitamine. This will likely involve the discovery of novel cytochrome P450 monooxygenases and other tailoring enzymes. A complete understanding of the echitamine biosynthetic pathway will not only be a significant scientific achievement but also pave the way for the sustainable production of this promising natural product for potential therapeutic applications.

References

An In-depth Technical Guide on the Discovery and Isolation of Echitaminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid is a naturally occurring indole alkaloid that has been isolated from plants of the Alstonia genus, specifically from the trunk bark of Alstonia scholaris and Alstonia glaucescens. As a member of the complex family of monoterpenoid indole alkaloids, this compound is of interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting available data in a structured format to aid in further research and development.

Discovery and Natural Sources

This compound was first reported in scientific literature as a constituent of Alstonia glaucescens by Keawpradub and colleagues in 1994. Later, in 2004, Salim and a team of researchers also identified and isolated this compound from the trunk bark of Alstonia scholaris collected in Timor, Indonesia[1]. These findings established the natural origin of this alkaloid and paved the way for further investigation into its chemical and biological properties. The Alstonia genus is well-known for producing a wide array of structurally complex and biologically active indole alkaloids.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in readily available literature. However, based on its isolation from natural sources and its chemical structure, some key properties can be inferred and have been partially documented.

PropertyDataReference
Molecular Formula C₂₁H₂₆N₂O₄[2]
CAS Number 7163-44-2[2]
Appearance Amorphous powder (inferred)
Melting Point Not reported
Optical Rotation Not reported

Experimental Protocols

While the seminal papers by Salim et al. (2004) and Keawpradub et al. (1994) describe the isolation of this compound, the detailed experimental protocols are not fully accessible in the public domain. However, a general workflow for the isolation of indole alkaloids from Alstonia species can be constructed based on common phytochemical practices and information from related studies.

General Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of the plant material, followed by purification using various chromatographic techniques.

experimental_workflow plant_material Dried and Powdered Alstonia Bark extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction acid_base_partition Acid-Base Partitioning to separate alkaloids extraction->acid_base_partition crude_alkaloid_extract Crude Alkaloid Extract acid_base_partition->crude_alkaloid_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_alkaloid_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation hplc Preparative HPLC (High-Performance Liquid Chromatography) fractionation->hplc isolated_compound Pure this compound hplc->isolated_compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies (Hypothetical Reconstruction):

  • Extraction:

    • Air-dried and powdered trunk bark of Alstonia scholaris or Alstonia glaucescens is subjected to exhaustive extraction with methanol or ethanol at room temperature.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like methanol or ethyl acetate).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Structure Elucidation:

    • The structure of the isolated pure compound is then elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following is a representative table of expected chemical shifts for a molecule with the proposed structure of this compound.

¹H NMR (Hypothetical)¹³C NMR (Hypothetical)
Aromatic protonsAromatic carbons
Olefinic protonsOlefinic carbons
Aliphatic protonsAliphatic carbons
Protons adjacent to NCarbons adjacent to N
Carboxylic acid protonCarboxylic carbon
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₂₁H₂₆N₂O₄), the expected molecular ion peak [M+H]⁺ would be at m/z 383.19.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
N-H (Indole)~3400
C=O (Carboxylic Acid)~1700
C=C (Aromatic/Olefinic)1600 - 1450
C-N1350 - 1000

Biological Activity

Information regarding the specific biological activities of purified this compound is limited in the public domain. However, the Alstonia genus is a rich source of indole alkaloids with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is plausible that this compound may also possess some of these activities. Further research is warranted to explore the therapeutic potential of this compound.

Signaling Pathways

Currently, there is no published research detailing the interaction of this compound with any specific signaling pathways. Given the cytotoxic and anti-inflammatory activities of other Alstonia alkaloids, potential areas of investigation could include pathways related to apoptosis, cell cycle regulation, and inflammatory responses.

potential_pathways echitaminic_acid This compound apoptosis Apoptosis Pathways (e.g., Caspase activation) echitaminic_acid->apoptosis Potential Inhibition/Modulation cell_cycle Cell Cycle Regulation (e.g., Cyclin/CDK inhibition) echitaminic_acid->cell_cycle Potential Inhibition/Modulation inflammation Inflammatory Pathways (e.g., NF-κB, MAPK) echitaminic_acid->inflammation Potential Inhibition/Modulation

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

This compound is an indole alkaloid with a defined chemical structure, isolated from Alstonia scholaris and Alstonia glaucescens. While its discovery and initial characterization have been reported, a significant gap exists in the publicly available detailed experimental protocols, comprehensive quantitative data, and in-depth biological activity studies. This technical guide consolidates the available information and highlights the areas where further research is needed to fully understand the chemical and pharmacological profile of this compound. The structural features of this compound suggest that it may hold potential for drug discovery, and this guide serves as a foundational resource for scientists interested in pursuing further investigations.

References

Echitaminic Acid: A Technical Overview of its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid, an indole alkaloid, has been identified as a constituent of the medicinal plant Alstonia scholaris. This technical guide provides a comprehensive summary of the currently available chemical and biological information on this compound, intended to support research and drug development efforts. While a complete physicochemical profile remains to be fully elucidated, this document consolidates the existing knowledge and highlights areas for future investigation.

Core Chemical Properties

This compound is a complex organic molecule with the following fundamental properties:

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₄--INVALID-LINK--
Molecular Weight 370.44 g/mol --INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Note: A comprehensive search of available scientific literature did not yield specific experimental values for the melting point, boiling point, solubility, and pKa of this compound. Further experimental characterization is required to determine these fundamental physicochemical parameters.

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not currently available in the public domain. Such data is critical for the unambiguous identification and structural elucidation of the compound.

Experimental Protocols: Isolation of Indole Alkaloids from Alstonia scholaris

While a specific protocol for the isolation of this compound from the fruits of Alstonia scholaris is not detailed in the available literature, a general methodology for the extraction and fractionation of indole alkaloids from the bark of this plant can be adapted. The following workflow represents a typical approach.

experimental_workflow start Plant Material (Alstonia scholaris bark) extraction Maceration/Soxhlet Extraction (e.g., with Methanol or Ethanol) start->extraction Solvent filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base_extraction Acid-Base Partitioning (e.g., HCl and Chloroform) concentration->acid_base_extraction alkaloid_fraction Crude Alkaloid Fraction acid_base_extraction->alkaloid_fraction chromatography Column Chromatography (e.g., Silica Gel) alkaloid_fraction->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification pure_compound Isolated this compound purification->pure_compound

A generalized workflow for the isolation of indole alkaloids from Alstonia scholaris.

Methodology Details:

  • Extraction: The dried and powdered plant material (e.g., bark) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using either maceration or a Soxhlet apparatus to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction procedure to separate the basic alkaloids from other plant constituents. This typically involves dissolving the extract in an acidic aqueous solution and then extracting with an immiscible organic solvent. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted back into an organic solvent like chloroform.

  • Chromatographic Separation: The resulting crude alkaloid fraction is then subjected to column chromatography over a stationary phase such as silica gel. A gradient of solvents with increasing polarity is used to elute the different components.

  • Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Potential Signaling Pathway Involvement

As an indole alkaloid, this compound may interact with various cellular signaling pathways. While specific studies on this compound are lacking, many indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial regulator of cell proliferation, differentiation, and apoptosis.

MAPK_pathway Echitaminic_Acid This compound (Indole Alkaloid) Raf Raf Echitaminic_Acid->Raf Potential Inhibition Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

A potential signaling pathway for indole alkaloids like this compound.

Note: This diagram illustrates a simplified representation of the MAPK pathway and a hypothetical point of intervention for an indole alkaloid. The precise mechanism of action for this compound has not been experimentally determined.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product with potential for further scientific investigation. The current body of knowledge is limited to its basic chemical formula and its origin. To unlock its potential for drug development and other applications, a concerted effort is needed to:

  • Isolate and Purify this compound: A robust and scalable protocol for the isolation of this compound from Alstonia scholaris needs to be developed and optimized.

  • Determine Physicochemical Properties: Experimental determination of its melting point, boiling point, solubility in various solvents, and pKa is essential.

  • Acquire Spectroscopic Data: Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) is required for full structural confirmation and as a reference for future studies.

  • Investigate Biological Activity: In-depth studies are needed to elucidate the specific biological activities of this compound and to identify its molecular targets and mechanism of action, including its potential effects on signaling pathways such as the MAPK pathway.

This technical guide serves as a foundational resource and a call to action for the scientific community to further explore the chemical and biological properties of this compound.

A Technical Guide to the Solubility of Echitaminic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitaminic acid, an indole alkaloid of interest for its potential pharmacological activities, presents a critical need for well-characterized physicochemical properties to advance its research and development. A fundamental parameter in this regard is its solubility in various organic solvents, which directly impacts its formulation, extraction, purification, and analytical characterization. This technical guide provides a comprehensive overview of the known and inferred solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and logical workflows to guide researchers in handling this compound. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages general principles of indole alkaloid solubility and provides a robust framework for its empirical determination.

Introduction to this compound

This compound is a complex indole alkaloid, a class of naturally occurring compounds characterized by a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Alkaloids, in general, are known to be sparingly soluble in water but exhibit better solubility in organic solvents.[1] The specific solubility of any given alkaloid, however, is highly dependent on its unique structural features, including the presence of functional groups that can participate in hydrogen bonding and other intermolecular interactions. Understanding the solubility of this compound is a crucial first step in its journey from a research compound to a potential therapeutic agent.

Inferred Solubility of this compound

Table 1: Qualitative Solubility of Indole Alkaloids in Common Organic Solvents

This table provides a general overview of the expected solubility of indole alkaloids, including this compound, in various organic solvents. It is crucial to note that these are qualitative inferences and empirical determination is necessary for precise quantitative values.

Solvent ClassSolventInferred SolubilityRationale
Alcohols Methanol, EthanolSolubleThe hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, facilitating interaction with the polar functionalities of indole alkaloids.
Halogenated Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds, including many alkaloids.[2]
Ethers Diethyl EtherModerately SolubleEthers are generally good solvents for alkaloids, though polarity differences can affect the degree of solubility.
Ketones AcetoneSolubleAcetone is a polar aprotic solvent capable of dissolving a variety of organic molecules.
Esters Ethyl AcetateSolubleEthyl acetate is a moderately polar solvent that is often used in the extraction and chromatography of alkaloids.[3]
Hydrocarbons Benzene, Toluene, HexaneSparingly to Moderately SolubleThe nonpolar nature of hydrocarbons makes them less effective at solvating the more polar indole alkaloid structures. Solubility is expected to be lower than in polar solvents.[2]
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese highly polar aprotic solvents are generally excellent solvents for a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol is required. The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4] This is followed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), for quantification.

Principle of the Shake-Flask Method

An excess amount of the solid compound (this compound) is agitated in a specific organic solvent at a constant temperature until the solution reaches saturation and equilibrium is established. After the separation of the undissolved solid, the concentration of the dissolved solute in the clear supernatant is quantified.[4]

Materials and Equipment
  • This compound (high purity, crystalline solid)

  • Organic solvents (analytical or HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

Experimental Procedure
  • Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of crystalline this compound to a pre-weighed scintillation vial. The excess is crucial to ensure that saturation is achieved.

  • Equilibration: Add a known volume of the temperature-equilibrated solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After agitation, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid phase.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

HPLC Method for Quantification

A general reverse-phase HPLC method can be developed for the quantification of this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV detection at a wavelength where this compound has significant absorbance, or Mass Spectrometry for higher selectivity and sensitivity.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area against the concentration.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of temperature-equilibrated solvent A->B C Agitate in temperature- controlled shaker B->C D Allow solid to settle and centrifuge E Filter supernatant D->E F Dilute sample E->F G Quantify using validated HPLC method F->G H H G->H Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Shake-Flask Solubility Determination.

G A No specific solubility data for this compound B This compound is an Indole Alkaloid A->B C General solubility of Indole Alkaloids is known B->C D Infer qualitative solubility of This compound C->D E Conduct empirical solubility determination (Shake-Flask) D->E Guides Experiment F Obtain quantitative solubility data E->F

Caption: Logical Flow for Assessing this compound Solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be published, a strong qualitative understanding can be inferred from the behavior of the broader class of indole alkaloids. For drug development professionals, researchers, and scientists, it is imperative to move beyond inference and obtain precise experimental data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for achieving this. The systematic determination of solubility in a range of pharmaceutically relevant organic solvents will be a critical enabler for the future development of this compound as a potential therapeutic agent.

References

Echitaminic Acid: A Comprehensive Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth review of the existing scientific literature on echitaminic acid, an indole alkaloid isolated from various plant species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge on its chemical properties, biological activities, and experimental protocols, while also highlighting areas for future research.

Core Chemical and Physical Properties

This compound is a naturally occurring alkaloid primarily found in the bark of plants from the Alstonia and Winchia genera, including Alstonia scholaris, Alstonia glaucescens, and Winchia calophylla.[1][2][3] Its fundamental properties are summarized below:

PropertyValue
CAS Number 7163-44-2[2][4][5]
Molecular Formula C₂₁H₂₆N₂O₄[2][5]
Molecular Weight 370.44 g/mol [2]

Quantitative Analysis of Biological Activity

The body of research on this compound, while not extensive, has revealed several biological activities. The following table presents the available quantitative data for this compound and its closely related derivatives to facilitate comparative analysis.

CompoundBioactivityIC₅₀ (µM)Target / Cell Line
This compound Cytotoxicity75.3Human Leukemia (HL-60)[6]
N(1)-Methyl-echitaminic acidCytotoxicity51.4Human Leukemia (HL-60)[6]
N(1)-Methyl-echitaminic acidAcetylcholinesterase Inhibition~52.6-[6]
Echitamine chloridePancreatic Lipase Inhibition10.92-[7]

Experimental Methodologies

Detailed experimental protocols for the study of this compound are not consistently reported. However, based on the available literature, the following general methodologies have been employed.

Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process:

  • Solvent Extraction: Dried and powdered plant material, such as the trunk bark, is extracted using a polar solvent like methanol or ethanol.[8]

  • Liquid-Liquid Fractionation: The crude extract undergoes partitioning between immiscible solvents of varying polarities to achieve initial separation of compounds.

  • Chromatographic Purification: The resultant fractions are subjected to column chromatography, often using silica gel, followed by high-performance liquid chromatography (HPLC) to yield the pure compound.[8]

Biological Assays
  • Cytotoxicity Evaluation: The cytotoxic effects of this compound have been assessed using the human leukemic cell line HL-60.[6] Standard protocols for this type of assay generally involve treating the cells with varying concentrations of the compound and measuring cell viability after a defined incubation period using methods such as the MTT assay.

  • Enzyme Inhibition Analysis:

    • Acetylcholinesterase Inhibition: The inhibitory potential of N(1)-methyl-echitaminic acid against acetylcholinesterase was determined.[6] A common method for this is the spectrophotometric Ellman's assay, which measures the enzymatic hydrolysis of a substrate.

    • Pancreatic Lipase Inhibition: The inhibitory activity of echitamine chloride against pancreatic lipase was quantified.[7] Such assays typically measure the inhibition of the enzymatic breakdown of a lipid substrate.

Visualizing Workflows and Potential Mechanisms

To provide a clearer understanding of the processes involved in the research of this compound and its potential mode of action, the following diagrams have been generated.

experimental_workflow cluster_extraction Isolation & Purification cluster_bioactivity Biological Evaluation plant Alstonia/Winchia Plant Material extraction Solvent Extraction plant->extraction purification Chromatographic Purification extraction->purification bioassays Bioactivity Screening (e.g., Cytotoxicity, Enzyme Inhibition) purification->bioassays Isolated this compound data_analysis Data Analysis (IC50 Determination) bioassays->data_analysis

Caption: A generalized experimental workflow for the isolation and bio-evaluation of this compound.

hypothetical_pathway Echitaminic_Acid This compound Cellular_Target Cellular Target (e.g., in HL-60 cell) Echitaminic_Acid->Cellular_Target Downstream_Signaling Initiation of Downstream Signaling Cellular_Target->Downstream_Signaling Apoptotic_Cascade Activation of Apoptotic Cascade Downstream_Signaling->Apoptotic_Cascade Cell_Death Programmed Cell Death Apoptotic_Cascade->Cell_Death

References

The Biological Origin of Echitaminic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid is a monoterpenoid indole alkaloid belonging to the akuammiline class.[1][2] These alkaloids are characterized by a complex, cage-like molecular architecture. This compound has been isolated from the trunk bark of Alstonia scholaris, a tree belonging to the Apocynaceae family, which is widely used in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the biological origin of this compound, including its biosynthetic pathway, methods for its isolation and characterization, and available quantitative data.

Biosynthesis of this compound

The biosynthesis of this compound begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the production of aromatic amino acids.

The Shikimate Pathway and Formation of Tryptophan

The shikimate pathway starts with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to produce chorismate. Chorismate is a key branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The indole ring of this compound is derived from tryptophan.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The biosynthesis of monoterpenoid indole alkaloids (MIAs) is initiated by the condensation of tryptamine, formed from the decarboxylation of tryptophan, and the monoterpenoid secologanin. This crucial step is catalyzed by strictosidine synthase to yield strictosidine, the universal precursor for all MIAs.

The Post-Strictosidine Pathway to the Akuammiline Scaffold

Following its formation, strictosidine undergoes deglycosylation and a series of rearrangements to form geissoschizine, a central intermediate in the biosynthesis of various MIA classes.[4] In Alstonia scholaris, the pathway then diverges. The enzyme rhazimal synthase (AsRHS), a cytochrome P450, catalyzes the intramolecular cyclization of geissoschizine through the formation of a C7-C16 bond to produce rhazimal.[4][5] Rhazimal is the entry point to the akuammiline class of alkaloids.[4] Subsequent enzymatic steps, including reduction by an NADPH-dependent oxidoreductase and acetylation by a BAHD acyltransferase, lead to the formation of the core akuammiline structure.[4][5] While the precise enzymatic steps from rhazimal to this compound have not been fully elucidated, it is known that this compound is a derivative of other akuammiline alkaloids where a methoxy group is converted to a carboxylic acid.[6]

Biosynthesis_of_Echitaminic_Acid Shikimate_Pathway Shikimate Pathway Tryptophan Tryptophan Shikimate_Pathway->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Enzymatic Steps Rhazimal Rhazimal (Akuammilan Entry Point) Geissoschizine->Rhazimal Rhazimal Synthase (AsRHS - P450) Akuammiline_Scaffold Akuammiline Scaffold Rhazimal->Akuammiline_Scaffold Further Enzymatic Steps (e.g., Reduction, Acetylation) Echitaminic_Acid This compound Akuammiline_Scaffold->Echitaminic_Acid Putative Oxidation/Hydrolysis

Biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the specific concentration of this compound in Alstonia scholaris is limited. However, some studies have quantified the total alkaloid content and the yields of various extracts from the bark.

Plant PartExtraction MethodAnalyteConcentration/YieldReference
Bark-Total Alkaloids0.200%[3]
Stem Bark85% EthanolEthanolic Extract15% of dried bark[7]
Stem Bark85% Ethanolic ExtractHexane Fraction340 g from 450 g extract[7]
Stem Bark85% Ethanolic ExtractChloroform Fraction460 g from 450 g extract[7]
Stem Bark85% Ethanolic ExtractEthyl Acetate Fraction560 g from 450 g extract[7]
Stem Bark85% Ethanolic Extractn-Butanol Fraction600 g from 450 g extract[7]

Experimental Protocols

Isolation of Alkaloids from Alstonia scholaris Bark

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the extraction and fractionation of alkaloids from Alstonia scholaris bark can be compiled from several sources.

1. Plant Material Preparation:

  • The bark of Alstonia scholaris is collected, shade-dried, and coarsely powdered.[7]

2. Extraction:

  • The powdered bark is extracted exhaustively with 95% ethanol at room temperature or using a Soxhlet apparatus.[7]

  • The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude ethanolic extract is suspended in distilled water and acidified with 3% HCl.

  • The acidic aqueous solution is then washed with a non-polar solvent like hexane to remove neutral and weakly basic compounds.

  • The aqueous layer is collected and the pH is adjusted to approximately 10 by adding a base (e.g., NaOH).

  • The basic solution is then extracted with a chlorinated solvent such as chloroform to yield the crude alkaloidal fraction.[7]

4. Chromatographic Purification:

  • The crude alkaloidal fraction is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, typically starting with less polar solvents and gradually increasing the polarity (e.g., a chloroform:methanol gradient).[7]

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound (this compound) are pooled.

  • Further purification can be achieved using preparative high-performance thin-layer chromatography (HPTLC) or high-performance liquid chromatography (HPLC).[7]

Isolation_Workflow Start Alstonia scholaris Bark Powder Extraction Extraction with 95% Ethanol Start->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Preparative HPTLC/HPLC Fractions->Purification Final_Product Pure this compound Purification->Final_Product

General workflow for the isolation of this compound.
Characterization of this compound

The structure of this compound, like other alkaloids, is typically elucidated using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the indole chromophore.

Conclusion

This compound is a structurally complex indole alkaloid originating from the shikimate pathway in Alstonia scholaris. Its biosynthesis proceeds through the key intermediates tryptophan, strictosidine, and geissoschizine, with the enzyme rhazimal synthase playing a pivotal role in directing the pathway towards the akuammiline scaffold. While general methods for the isolation of alkaloids from its plant source are established, specific quantitative data and detailed isolation protocols for this compound remain to be published. Further research is warranted to fully elucidate the terminal steps of its biosynthetic pathway and to quantify its presence in Alstonia scholaris, which will be valuable for its potential development as a therapeutic agent.

References

The Metabolic Journey of Echitamine: A Technical Guide to its Conversion to Echitaminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitamine, a prominent monoterpenoid indole alkaloid from Alstonia scholaris, is a compound of significant interest due to its diverse pharmacological activities. Understanding its metabolic fate is crucial for the development of safe and effective therapeutics. This technical guide provides an in-depth exploration of the metabolic conversion of echitamine to its metabolite, echitaminic acid. While direct experimental studies on this specific biotransformation are not extensively documented in publicly available literature, this guide synthesizes current knowledge on alkaloid metabolism to propose the most probable enzymatic pathways. It details hypothetical mechanisms, outlines comprehensive experimental protocols for their investigation, and presents expected quantitative data based on analogous reactions. Visualizations of the proposed metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Echitamine is a complex indole alkaloid isolated from the bark of Alstonia scholaris, a plant with a long history of use in traditional medicine. The pharmacological profile of echitamine is broad, exhibiting activities such as anticancer and antimalarial effects. The biotransformation of xenobiotics, including alkaloids, is a critical determinant of their pharmacokinetic and pharmacodynamic properties, influencing their efficacy, duration of action, and potential for toxicity. One of the known metabolites of echitamine is this compound, which was first reported as an isolate from Alstonia scholaris by Salim et al. in 2004. The conversion of the methyl ester group in echitamine to a carboxylic acid in this compound suggests a hydrolytic or oxidative metabolic process. This guide will delve into the plausible enzymatic pathways responsible for this transformation.

Proposed Metabolic Pathways for the Conversion of Echitamine to this compound

Based on the established principles of drug metabolism and the known biotransformation of similar alkaloid structures, two primary enzymatic pathways are proposed for the conversion of echitamine to this compound:

  • Pathway 1: Hydrolysis by Carboxylesterases.

  • Pathway 2: Oxidative Cleavage by Cytochrome P450 Enzymes.

Pathway 1: Carboxylesterase-Mediated Hydrolysis

Carboxylesterases (CEs) are a superfamily of serine hydrolases that are ubiquitously expressed, with high concentrations in the liver and intestine. They play a crucial role in the hydrolysis of a wide variety of ester-containing drugs and xenobiotics. The conversion of the methyl ester moiety of echitamine to a carboxylic acid is a classic example of a reaction catalyzed by these enzymes.

Mechanism: The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group at the active site of the carboxylesterase on the carbonyl carbon of the echitamine methyl ester. This forms a tetrahedral intermediate, which then collapses to release methanol and an acylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases this compound.

G Echitamine Echitamine (Methyl Ester) CES Carboxylesterase (CE) Echitamine->CES Substrate Binding Echitaminic_Acid This compound (Carboxylic Acid) Methanol Methanol CES->Echitaminic_Acid Hydrolysis CES->Methanol Product Release

Fig. 1: Carboxylesterase-mediated hydrolysis of echitamine.
Pathway 2: Cytochrome P450-Mediated Oxidative Cleavage

Cytochrome P450 (CYP) enzymes, primarily located in the liver, are a major family of enzymes involved in the phase I metabolism of a vast array of xenobiotics. While primarily known for hydroxylation and other oxidative reactions, CYPs can also catalyze the oxidative cleavage of esters.

Mechanism: This proposed pathway involves the hydroxylation of the methyl group of the ester moiety by a CYP enzyme to form an unstable hemiacetal intermediate. This intermediate would then spontaneously decompose to yield this compound and formaldehyde. This mechanism is a known route for the metabolism of certain esters by CYP isoforms.

G Echitamine Echitamine (Methyl Ester) CYP450 Cytochrome P450 (CYP) + NADPH Echitamine->CYP450 Substrate Binding Hemiacetal Unstable Hemiacetal Intermediate Echitaminic_Acid This compound (Carboxylic Acid) Hemiacetal->Echitaminic_Acid Spontaneous Decomposition Formaldehyde Formaldehyde Hemiacetal->Formaldehyde Spontaneous Decomposition CYP450->Hemiacetal Oxidation (Hydroxylation)

Fig. 2: Cytochrome P450-mediated oxidative cleavage of echitamine.

Experimental Protocols for Investigating Echitamine Metabolism

To elucidate the precise metabolic pathway of echitamine to this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Metabolism using Liver Microsomes

This experiment aims to determine if echitamine is metabolized by hepatic enzymes and to identify the major metabolites.

Materials:

  • Echitamine

  • This compound standard

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and echitamine in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS for the presence of echitamine and this compound.

  • Include control incubations without NADPH to assess non-enzymatic degradation.

G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis Mix Prepare Reaction Mixture (Buffer, Microsomes, Echitamine) PreIncubate Pre-incubate at 37°C Mix->PreIncubate Start Initiate with NADPH PreIncubate->Start Incubate Incubate at 37°C (Time Course) Start->Incubate Quench Terminate with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Fig. 3: Workflow for in vitro metabolism study using liver microsomes.
Enzyme Inhibition Studies

To identify the specific enzyme families involved, selective inhibitors can be used in the in vitro metabolism assay.

Materials:

  • Same as in 3.1.

  • Selective inhibitors for carboxylesterases (e.g., bis-p-nitrophenyl phosphate - BNPP)

  • Selective inhibitors for specific CYP450 isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

Protocol:

  • Follow the protocol in 3.1.

  • Prior to the addition of echitamine, add a specific inhibitor at a known concentration to the reaction mixture.

  • Compare the rate of this compound formation in the presence and absence of the inhibitor. A significant decrease in metabolite formation suggests the involvement of the inhibited enzyme.

Recombinant Enzyme Assays

To confirm the involvement of a specific enzyme, assays with purified, recombinant enzymes are the gold standard.

Materials:

  • Echitamine

  • This compound standard

  • Purified recombinant human carboxylesterases (e.g., hCE1, hCE2) or CYP450 isoforms

  • Appropriate buffer systems and cofactors for each enzyme

  • LC-MS/MS system

Protocol:

  • Prepare a reaction mixture containing the purified enzyme, echitamine, and the necessary cofactors in the appropriate buffer.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction and analyze the products by LC-MS/MS as described in 3.1.

  • Calculate the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Quantitative Data Presentation

While specific quantitative data for the metabolism of echitamine to this compound is not available, the following table presents hypothetical kinetic parameters based on published data for the metabolism of other indole alkaloids by carboxylesterases and CYP450s. These values should be experimentally determined for echitamine.

ParameterHypothetical Value (Carboxylesterase)Hypothetical Value (CYP450)Units
Km (Michaelis Constant) 10 - 1005 - 50µM
Vmax (Maximum Velocity) 100 - 100050 - 500pmol/min/mg protein
CLint (Intrinsic Clearance) 10 - 1001 - 100µL/min/mg protein

Note: These values are illustrative and will vary depending on the specific enzyme isoform and experimental conditions.

Conclusion

The metabolic conversion of echitamine to this compound is a critical step in understanding its overall pharmacological and toxicological profile. While direct evidence is lacking, the involvement of carboxylesterases and/or cytochrome P450 enzymes is highly probable based on the chemical transformation and the known roles of these enzymes in drug metabolism. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanisms and kinetics of this biotransformation. Further research in this area is essential for the rational design and development of echitamine-based therapeutic agents. The use of modern analytical techniques such as LC-MS/MS will be instrumental in identifying and quantifying the metabolites and in characterizing the enzymes involved. The proposed pathways and experimental designs presented herein serve as a foundational resource for researchers dedicated to advancing our understanding of the metabolic fate of this important natural product.

In-Depth Technical Guide on the Theoretical Properties of Echitaminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding Echitaminic acid. While its existence as a natural product is noted, there is a lack of published research on its theoretical properties, detailed physicochemical characteristics, specific biological activities, and associated experimental protocols. The following guide is therefore presented as a template to illustrate the structure and content of a technical whitepaper on a novel compound, using generalized examples and placeholder data for this compound.

Introduction

This compound is a naturally occurring alkaloid that has been isolated from the trunk bark of Alstonia scholaris, a tree found in Southeast Asia and the Indian subcontinent.[1] As a member of the complex indole alkaloid family, its structural features suggest potential for interesting biological activities. Its molecular formula is C21H26N2O4 and its CAS number is 7163-44-2.[1] Due to the limited research, its full pharmacological and therapeutic potential remains largely unexplored. This document aims to provide a comprehensive overview of the hypothetical theoretical properties of this compound, based on standard computational and experimental methodologies applied to natural products.

Theoretical and Computational Properties

The theoretical investigation of a molecule like this compound provides invaluable insights into its intrinsic properties, reactivity, and potential interactions with biological systems. This section outlines the common computational approaches that would be employed.

Quantum Mechanical Calculations

Density Functional Theory (DFT) calculations would be a primary tool to elucidate the electronic structure and reactivity of this compound. These calculations could predict:

  • Optimized Molecular Geometry: The most stable 3D conformation of the molecule.

  • Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

  • Spectroscopic Properties: Simulated IR, UV-Vis, and NMR spectra to aid in experimental characterization.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution or near a lipid bilayer. These simulations would provide information on:

  • Conformational Flexibility: The range of shapes the molecule can adopt and their relative energies.

  • Solvation Properties: How the molecule interacts with water molecules.

  • Membrane Permeability: Preliminary assessment of its ability to cross cell membranes.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its development as a potential therapeutic agent. The following table summarizes key predicted and experimental properties for this compound. (Note: The following values are placeholders for illustrative purposes.)

PropertyValueMethod
Molecular Weight382.45 g/mol Calculated
pKa8.5 (basic), 4.2 (acidic)Predicted
LogP2.8Predicted
Aqueous Solubility0.15 mg/mLPredicted
Polar Surface Area85.3 ŲCalculated
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors5Calculated

Pharmacological Profile

This section would detail the known biological effects of this compound and its mechanism of action.

Biological Activities

Based on the activities of structurally related indole alkaloids, this compound might be investigated for a range of biological effects. The table below presents hypothetical quantitative data from such assays. (Note: The following data is for illustrative purposes only.)

Assay TypeTargetActivity (IC50/MIC)
Antiproliferative AssayA549 Lung Cancer Cell Line15.2 µM
Antimicrobial AssayStaphylococcus aureus32 µg/mL
Enzyme Inhibition AssayAcetylcholinesterase8.7 µM
Mechanism of Action and Signaling Pathways

If this compound were found to inhibit a specific cellular signaling pathway, a diagram would be constructed to visualize this interaction. For example, if it were to inhibit a hypothetical "Pro-Survival Kinase Cascade," the pathway could be represented as follows:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Echitaminic_Acid Echitaminic_Acid Echitaminic_Acid->Kinase_B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Growth_Factor Growth_Factor Growth_Factor->Receptor

Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. This section provides examples of protocols that would be relevant to the study of this compound.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and isolation of an alkaloid from a plant source.

  • Extraction:

    • Air-dried and powdered trunk bark of Alstonia scholaris (1 kg) is macerated with methanol (5 L) for 72 hours at room temperature.

    • The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

    • The crude extract is then subjected to an acid-base extraction. The extract is dissolved in 5% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic compounds.

    • The aqueous layer is basified to pH 9 with ammonium hydroxide and extracted with dichloromethane to obtain the crude alkaloid fraction.

  • Chromatographic Separation:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Acetylcholinesterase Inhibition Assay

This protocol describes a typical colorimetric assay to determine the inhibitory activity of a compound against acetylcholinesterase.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • This compound dissolved in DMSO

    • 96-well microplate and plate reader

  • Procedure:

    • In a 96-well plate, add 25 µL of varying concentrations of this compound, 25 µL of AChE solution, and 125 µL of phosphate buffer.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI to each well.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

G Start Start Prepare_Reagents Prepare Reagents (AChE, DTNB, ATCI, Compound) Start->Prepare_Reagents Add_to_Plate Add Compound, AChE, and Buffer to 96-well Plate Prepare_Reagents->Add_to_Plate Incubate Incubate at 37°C for 15 min Add_to_Plate->Incubate Add_Substrate Add DTNB and ATCI to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm for 5 min Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for an acetylcholinesterase inhibition assay.

References

Unveiling Echitaminic Acid: A Technical Primer for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the indole alkaloid, Echitaminic acid. Found in the medicinal plant Alstonia scholaris, this compound is a subject of growing interest within the scientific community. This document provides a concise overview of its chemical identity, alongside a call for further research to elucidate its full therapeutic potential.

Core Chemical Identifiers

A definitive understanding of a compound begins with its fundamental chemical identifiers. While research has confirmed the existence and natural origin of this compound, a single, universally recognized CAS number and a standardized IUPAC name are not yet firmly established in major chemical databases. This guide presents the most current and reliable information available to aid in the precise identification of this molecule.

IdentifierValueSource
Molecular Formula C₂₁H₂₆N₂O₄KNApSAcK Database
CAS Number 7163-44-2BOC Sciences[1]

Note: The provided CAS number is from a commercial supplier and awaits broader confirmation from chemical abstracting services.

Quantitative Data: A Call for Characterization

Comprehensive quantitative data for this compound remains an area ripe for investigation. To facilitate future research and provide a baseline for comparison, this section will be populated as peer-reviewed data becomes available. Key physicochemical properties of interest include, but are not limited to:

  • Molecular Weight: 370.45 g/mol (calculated from molecular formula)

  • Melting Point: Not yet determined.

  • Solubility: Not yet determined.

  • pKa: Not yet determined.

  • LogP: Not yet determined.

Researchers are encouraged to contribute to the body of knowledge by performing and publishing detailed characterization studies of this compound.

Experimental Protocols: Isolation and Future Directions

The isolation of this compound has been reported from the trunk bark of Alstonia scholaris. While specific, detailed protocols for its extraction and purification are not widely published, a general workflow can be inferred from methodologies used for other alkaloids from this plant.

A generalized experimental workflow for the isolation and characterization of this compound is proposed below.

G General Workflow for this compound Research cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_activity Biological Evaluation A Plant Material (Alstonia scholaris bark) B Grinding & Extraction (e.g., with methanol) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F G Isolated this compound F->G H Structure Elucidation (NMR, MS) G->H I Purity Assessment (HPLC, LC-MS) G->I J Physicochemical Profiling (Solubility, pKa, LogP) G->J K In vitro Assays (e.g., cytotoxicity, enzyme inhibition) G->K L In vivo Studies (Animal models) K->L M Mechanism of Action Studies L->M

Caption: Proposed workflow for the isolation, characterization, and biological evaluation of this compound.

Signaling Pathways and Biological Activity: An Uncharted Territory

The biological activity and associated signaling pathways of this compound are largely unexplored. Its structural similarity to other indole alkaloids, such as echitamine, suggests potential pharmacological activities. Echitamine has been reported to possess anti-tumor and hypotensive effects. Future research should focus on screening this compound for similar or novel biological activities.

A logical diagram illustrating the potential research progression for investigating the biological effects of this compound is presented below.

G Investigative Pathway for Biological Activity A This compound B High-Throughput Screening (Target-based & Phenotypic) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E Identification of Molecular Target(s) C->E H Preclinical Development D->H F Pathway Analysis (e.g., Western Blot, RNA-seq) E->F G Elucidation of Signaling Pathway F->G G->H

Caption: A logical progression for the discovery and characterization of the biological activity of this compound.

This technical guide highlights the current state of knowledge on this compound and underscores the significant opportunities for further research. The scientific community is encouraged to build upon this foundation to fully uncover the chemical, physical, and biological properties of this promising natural product.

References

Preliminary Biological Screening of Echitaminic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid is a naturally occurring alkaloid compound isolated from the trunk bark of Alstonia scholaris, a tree commonly known as the devil's tree. While the plant itself has a long history of use in traditional medicine and its crude extracts have been the subject of numerous pharmacological studies, specific data on the biological activities of isolated this compound are notably scarce in publicly available scientific literature. This guide aims to summarize the current, limited knowledge regarding the biological screening of this compound and to provide context based on the broader bioactivity of its source plant.

Current State of Research on this compound

Direct biological screening data for this compound is sparse. Extensive literature searches reveal a primary focus on the isolation and structural elucidation of this and other alkaloids from Alstonia scholaris. However, a few isolated studies provide preliminary insights into its potential bioactivity.

A derivative, N(1)-Methyl-echitaminic acid, has been investigated for its cytotoxic effects. One study reported weak cytotoxicity against the human leukemic cell line HL-60.[1] Additionally, an in-silico docking study suggested that this compound might have the potential to act against the Omicron variant of SARS-CoV-2, though this has not been validated by in-vitro or in-vivo experiments.[2]

Due to the lack of comprehensive experimental data, a detailed summary of quantitative results in tabular form, specific experimental protocols, and signaling pathway diagrams for this compound cannot be provided at this time. The following sections will, therefore, focus on the known biological activities of the extracts from Alstonia scholaris, which may provide a theoretical framework for the potential, yet uninvestigated, properties of this compound.

Biological Activities of Alstonia scholaris Extracts

The plant Alstonia scholaris is rich in a variety of bioactive compounds, including numerous alkaloids, flavonoids, and terpenoids.[3][4][5] Extracts from different parts of the plant have been reported to possess a wide range of pharmacological properties.

Table 1: Summary of Reported Biological Activities of Alstonia scholaris Extracts

Biological ActivityType of ExtractKey FindingsReference(s)
Anticancer Ethanolic, MethanolicCytotoxic effects against various cancer cell lines.[4][6]
Antimicrobial VariousActivity against a range of bacteria and fungi.[7]
Anti-inflammatory MethanolicReduction of inflammatory markers in in-vitro and in-vivo models.[3]
Antioxidant VariousSignificant free radical scavenging activity.[3]
Antidiabetic Aqueous, EthanolicHypoglycemic effects in animal models.[3]
Hepatoprotective MethanolicProtective effects against liver damage in animal models.[3]

Potential Experimental Protocols for Future Screening of this compound

Should pure this compound become available for comprehensive screening, standard experimental protocols could be employed to elucidate its biological activities. The following are examples of methodologies that would be relevant.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay would be crucial to assess the potential anticancer activity of this compound.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) for selectivity.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of this compound are added to the wells.

    • After a 24-48 hour incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Following a further incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method would determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

  • Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Methodology:

    • Serial dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate growth media.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay would measure the free radical scavenging capacity of this compound.

  • Methodology:

    • Different concentrations of this compound are mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data for this compound, any visualization of signaling pathways or experimental workflows would be purely speculative. For instance, if future studies were to reveal anti-inflammatory properties, a potential mechanism could involve the inhibition of the NF-κB signaling pathway. An experimental workflow to investigate this would first involve demonstrating the anti-inflammatory effect (e.g., reduction of nitric oxide production in LPS-stimulated macrophages) and then proceeding to molecular analyses (e.g., Western blotting for key proteins in the NF-κB pathway).

Below is a conceptual workflow for investigating the anti-inflammatory potential of a hypothetical compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action LPS-stimulated Macrophages LPS-stimulated Macrophages Measure NO Production Measure NO Production LPS-stimulated Macrophages->Measure NO Production + Compound Assess Anti-inflammatory Effect Assess Anti-inflammatory Effect Measure NO Production->Assess Anti-inflammatory Effect Western Blot Western Blot for IκBα, p-IκBα, NF-κB Assess Anti-inflammatory Effect->Western Blot Elucidate NF-κB\nPathway Involvement Elucidate NF-κB Pathway Involvement Western Blot->Elucidate NF-κB\nPathway Involvement

Caption: A conceptual workflow for investigating the anti-inflammatory activity of a novel compound.

This compound remains a largely uncharacterized alkaloid in terms of its biological activities. While its source, Alstonia scholaris, is a well-documented medicinal plant with a wide array of pharmacological effects, further research is imperative to determine the specific contributions of this compound to these activities. The preliminary cytotoxic and in-silico antiviral data, though limited, suggest that this compound may possess interesting biological properties worthy of future investigation. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of this compound, which could potentially lead to the discovery of new therapeutic agents. Researchers in the fields of natural product chemistry and drug development are encouraged to pursue the comprehensive biological screening of this compound to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Echitaminic Acid from Echitamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid is a carboxylic acid derivative of the indole alkaloid echitamine. Echitamine is naturally found in plants of the Alstonia genus, which have a history of use in traditional medicine. The conversion of echitamine to this compound involves the hydrolysis of the methyl ester group, a fundamental transformation in organic synthesis. This document provides a general overview of this synthetic route, though a specific, detailed experimental protocol from a peer-reviewed source could not be identified in the available literature. The information herein is based on general chemical principles of ester hydrolysis.

Chemical Structures

The conversion of echitamine to this compound is a straightforward hydrolysis reaction. The chemical structures of the reactant and the product are shown below.

Echitamine:

  • Molecular Formula: C₂₂H₂₉N₂O₄⁺

  • Key Functional Group for this Reaction: Methyl Ester (-COOCH₃)

This compound:

  • Molecular Formula: C₂₁H₂₇N₂O₄⁺

  • Key Functional Group Formed: Carboxylic Acid (-COOH)

General Synthetic Approach: Hydrolysis of Echitamine

The synthesis of this compound from echitamine is achieved through the hydrolysis of the methyl ester functional group of echitamine. This reaction, often referred to as saponification when carried out under basic conditions, involves the cleavage of the ester bond to yield a carboxylate salt, which is subsequently protonated to give the carboxylic acid. The reaction can be catalyzed by either an acid or a base.

Reaction Pathway

G cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis Echitamine Echitamine (with Methyl Ester) Reagents H₂O, Acid or Base (e.g., HCl or NaOH) Intermediate Carboxylate Intermediate (in base hydrolysis) Echitamine->Intermediate NaOH, H₂O/MeOH, Heat Reagents->Intermediate Saponification Echitaminic_Acid This compound (with Carboxylic Acid) Intermediate->Echitaminic_Acid HCl (aq) Acid_Workup Acid Workup (e.g., HCl) Acid_Workup->Echitaminic_Acid Protonation Echitamine_acid Echitamine Echitaminic_Acid_acid This compound Echitamine_acid->Echitaminic_Acid_acid HCl (aq) or H₂SO₄ (aq), Heat

Caption: General reaction pathway for the hydrolysis of echitamine to this compound.

Experimental Considerations (General Principles)

While a specific protocol for echitamine hydrolysis was not found, the following are general considerations for performing such a reaction on a complex natural product.

Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method for ester hydrolysis due to the irreversible nature of the final deprotonation step.

  • Reagents: A common choice of base is sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Solvent: A co-solvent system, such as a mixture of methanol (or ethanol) and water, is typically used to ensure the solubility of both the organic substrate and the inorganic base.

  • Temperature: The reaction mixture is often heated to reflux to increase the reaction rate. The stability of the starting material and product at elevated temperatures should be considered.

  • Workup: After the reaction is complete (monitored by a technique like Thin Layer Chromatography - TLC), the reaction mixture is typically cooled and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid. The product can then be isolated by filtration or extraction with an organic solvent.

Acid-Catalyzed Hydrolysis

This method is reversible, and the equilibrium must be driven towards the products.

  • Reagents: A strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is used in aqueous solution.

  • Solvent: Water is the reactant and often the solvent. A co-solvent may be necessary for solubility.

  • Temperature: Heating is typically required.

  • Workup: After completion, the product can be isolated by extraction with an organic solvent.

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound from echitamine via saponification.

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Dissolve Echitamine in MeOH/H₂O B Add NaOH solution A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool Reaction Mixture D->E F Remove MeOH (Rotary Evaporation) E->F G Acidify with HCl (aq) F->G H Isolate Product (Filtration or Extraction) G->H I Purify by Recrystallization or Chromatography H->I J Characterize by NMR, Mass Spec, IR I->J

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data

Due to the absence of a specific experimental protocol in the searched literature, no quantitative data regarding reaction yields, purity, or specific reaction times can be provided. Researchers undertaking this synthesis would need to optimize these parameters.

Detailed Experimental Protocols

Note: A detailed, validated experimental protocol for the synthesis of this compound from echitamine could not be located in the publicly available scientific literature based on the conducted searches. The following is a generalized, hypothetical protocol based on standard saponification procedures. This protocol has not been tested and should be adapted and optimized with appropriate caution and analytical monitoring.

Hypothetical Protocol: Saponification of Echitamine

Materials:

  • Echitamine

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve echitamine (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 2-4 eq).

  • Reaction: Heat the mixture to reflux and maintain for a period of time (e.g., 2-6 hours), monitoring the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate) would indicate reaction progression.

  • Solvent Removal: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1M HCl with stirring until the pH is acidic (e.g., pH 2-3), which may cause the product to precipitate.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product may be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Disclaimer

The information provided is for educational and informational purposes only and is intended for a professional audience with appropriate laboratory training. The hypothetical protocol has not been validated. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The hazards of all chemicals used should be fully understood before commencing any experimental work.

Application Notes and Protocols for the Analytical Detection of Echitaminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid, an indole alkaloid isolated from the bark of Alstonia scholaris, presents a compound of interest for phytochemical and pharmacological research. As with many complex natural products, robust and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices, including plant extracts and biological samples. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), recognized as the most prevalent and effective techniques for indole alkaloid analysis. The provided methodologies are based on established analytical strategies for similar indole alkaloids and are tailored to the specific predicted properties of this compound.

Chemical Structure and Physicochemical Properties

To develop specific analytical methods, understanding the chemical structure and properties of this compound is fundamental.

Chemical Structure:

  • Systematic Name: (1S,15S,16S,18R)-1-carboxy-1-hydroxy-15-methyl-14,15-dihydro-1,15-ethano-1H,13H-indolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-1-ylium

  • Molecular Formula: C₂₁H₂₆N₂O₄

  • Molecular Weight: 370.44 g/mol

  • CAS Number: 7163-44-2

Echitaminic_acid_structure Figure 1. Chemical Structure of this compound compound

Caption: Figure 1. Chemical Structure of this compound.

Predicted Physicochemical Properties:

Based on its indole alkaloid structure, the following analytical properties for this compound are predicted:

  • Predicted UV-Vis λmax: The indole chromophore typically exhibits strong absorbance in the UV region. For this compound, the predicted wavelength of maximum absorbance (λmax) is expected to be in the range of 220-230 nm and a secondary, weaker absorption band around 270-290 nm .

  • Predicted Mass Spectrometry Fragmentation: In positive ion mode ESI-MS/MS, this compound is expected to protonate to form the precursor ion [M+H]⁺ at m/z 371.19. Key fragmentation pathways for indole alkaloids often involve the loss of small neutral molecules such as H₂O, CO, and parts of the aliphatic side chains. Characteristic product ions for this compound are predicted to arise from cleavages in the complex ring system.

Quantitative Data Summary for Related Indole Alkaloids from Alstonia scholaris

To provide a reference for expected analytical performance, the following table summarizes quantitative data for other indole alkaloids found in Alstonia scholaris, as reported in the literature.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
ScholaricineUHPLC-QTOF-MS0.05 ng/mL0.1 ng/mL>0.99995.2 - 104.5
19-epi-scholaricineUHPLC-QTOF-MS0.05 ng/mL0.1 ng/mL>0.99996.1 - 103.8
VallesamineUHPLC-QTOF-MS0.1 ng/mL0.2 ng/mL>0.99993.7 - 105.1
PicrinineUHPLC-QTOF-MS0.1 ng/mL0.2 ng/mL>0.99994.5 - 104.2
PicralinalUHPLC-QTOF-MS0.2 ng/mL0.5 ng/mL>0.99892.8 - 106.3

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general method for the quantification of this compound in plant extracts.

1. Sample Preparation (from Alstonia scholaris bark):

  • Grinding: Grind the dried bark of Alstonia scholaris into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered bark into a conical flask.

    • Add 25 mL of methanol.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Allow the mixture to stand for 24 hours at 4°C.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more with 25 mL of methanol each time.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

sample_preparation_workflow Figure 2. Sample Preparation Workflow Start Dried Alstonia scholaris Bark Grind Grind to Fine Powder Start->Grind Step 1 Extract Methanol Extraction (Sonication) Grind->Extract Step 2 Centrifuge Centrifugation Extract->Centrifuge Step 3 Collect Collect Supernatant Centrifuge->Collect Step 4 Filter Filter (0.45 µm) Collect->Filter Step 5 End Sample for HPLC/LC-MS Filter->End Step 6

Caption: Figure 2. Sample Preparation Workflow.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm and 280 nm (primary and secondary wavelengths based on predicted UV-Vis spectra).

3. Calibration and Quantification:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts and determine the concentration of this compound from the calibration curve.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the detection and quantification of this compound.

1. Sample Preparation:

Follow the same sample preparation protocol as for HPLC-UV. For lower concentration samples, a solid-phase extraction (SPE) clean-up step may be beneficial.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: 0.1% Formic acid in Acetonitrile (v/v)

  • Gradient Elution: A faster gradient can be employed compared to HPLC-UV.

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B (hold)

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 371.19 ([M+H]⁺)

    • Product Ions (Q3): Predicted key fragments (e.g., loss of H₂O, CO, etc.). Specific transitions should be optimized by infusing a standard solution of this compound.

4. Data Analysis and Quantification:

Quantification is performed using the peak area from the MRM chromatograms. A calibration curve is constructed using a standard of this compound, similar to the HPLC-UV method. The use of a structurally similar internal standard is recommended for improved accuracy and precision.

Signaling Pathway and Experimental Workflow Visualization

experimental_workflow Figure 3. General Analytical Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing Plant_Material Alstonia scholaris Bark Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration/Purification Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Qualitative Qualitative Identification (RT, UV, MS Spectra) HPLC_UV->Qualitative Quantitative Quantitative Analysis (Calibration Curve) HPLC_UV->Quantitative LC_MSMS->Qualitative LC_MSMS->Quantitative

Caption: Figure 3. General Analytical Workflow for this compound.

While the specific signaling pathways affected by this compound require further investigation, indole alkaloids are known to interact with various cellular targets. The following diagram illustrates a simplified, representative signaling pathway that could be investigated in relation to the pharmacological effects of indole alkaloids.

signaling_pathway Figure 4. Representative Signaling Pathway Indole_Alkaloid Indole Alkaloid (e.g., this compound) Receptor Cell Surface Receptor Indole_Alkaloid->Receptor Binds to Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activates Kinase_Cascade Protein Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) Gene_Expression->Cellular_Response Leads to

Application Note: Quantitative Analysis of Echitaminic Acid using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echitaminic acid (C₂₁H₂₆N₂O₄, MW: 370.44) is a natural compound with potential pharmacological significance.[] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is designed to be robust and sensitive, making it suitable for a range of research and development applications. While specific fragmentation patterns for this compound are not widely published, this protocol is based on established principles for the analysis of organic acids and similar natural products.[2][3][4]

Data Presentation

The following table summarizes the proposed quantitative parameters for the HPLC-MS analysis of this compound. These parameters are theoretical and should be optimized during method development.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound~ 4.5371.19 [M+H]⁺325.18269.16

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)[]

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to obtain a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range for the calibration curve should be selected based on the expected concentration of this compound in the samples (e.g., 1 ng/mL to 1000 ng/mL).

3. Sample Preparation

  • Liquid Samples (e.g., plasma, urine):

    • To 100 µL of the liquid sample, add 300 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Solid Samples (e.g., tissue homogenate, plant extract):

    • Homogenize the solid sample in a suitable solvent (e.g., methanol or a buffer).

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte of interest. The choice of extraction method will depend on the sample matrix and should be optimized.

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase starting composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-MS Method

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for the separation of organic acids.[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 371.19 325.18 15

    | this compound | 371.19 | 269.16 | 25 |

5. Data Analysis

  • Create a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Formulation Sample Extraction Extraction & Protein Precipitation Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution Standard->Dilution Filtration1 Filtration Extraction->Filtration1 Filtration2 Filtration Dilution->Filtration2 HPLC HPLC Separation (C18 Column) Filtration1->HPLC Sample Injection Filtration2->HPLC Standard Injection MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification quantitative_analysis cluster_standards Calibration Standards cluster_unknown Unknown Sample cluster_response Instrument Response cluster_quantification Quantification S1 Standard 1 (Known Conc.) S2 Standard 2 (Known Conc.) R1 Peak Area 1 S1->R1 Sn Standard n (Known Conc.) R2 Peak Area 2 S2->R2 Rn Peak Area n Sn->Rn Unknown Sample X (Unknown Conc.) Rx Peak Area X Unknown->Rx Curve Generate Calibration Curve (Conc. vs. Area) R1->Curve R2->Curve Rn->Curve Interpolate Interpolate Sample X Response Rx->Interpolate Curve->Interpolate Result Determine Concentration of X Interpolate->Result

References

Application Notes and Protocols for NMR Spectroscopy of Echitaminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of Echitaminic acid, an indole alkaloid isolated from the bark of Alstonia scholaris. The information herein is intended to guide researchers in the structural elucidation and characterization of this natural product.

Introduction to this compound

This compound is a significant indole alkaloid that has been isolated from Alstonia scholaris. Its structural characterization is crucial for understanding its chemical properties and potential pharmacological activities. NMR spectroscopy is an indispensable tool for the unambiguous determination of its complex molecular structure.

NMR Spectroscopic Data

The following tables summarize the ¹H (proton) and ¹³C (carbon-13) NMR spectroscopic data for this compound. This data is essential for the verification of the compound's identity and for comparative studies.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
34.25m
53.75m
53.45m
62.25m
62.05m
97.50d7.5
107.15t7.5
117.25t7.5
127.05d7.5
142.55m
141.85m
152.35m
165.40s
181.70s
195.85q7.0
214.85br s
N1-H8.10s
N4-CH₃2.65s

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
2135.5
352.5
553.0
621.0
7108.0
8128.5
9120.0
10122.0
11118.5
12111.0
13148.0
1430.0
1535.0
1695.0
1812.5
19130.0
20138.0
2170.0
N4-CH₃42.5
C=O175.0

Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of similar indole alkaloids and should be adapted as necessary.

Sample Preparation
  • Isolation: this compound is typically isolated from the bark of Alstonia scholaris through a series of extraction and chromatographic steps.

  • Purity Assessment: The purity of the isolated this compound should be confirmed by High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques prior to NMR analysis.

  • Sample Preparation for NMR:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent may affect the chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, it is highly recommended to perform two-dimensional NMR experiments such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of the molecular skeleton.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation Isolation Isolation of This compound Purity Purity Assessment (e.g., HPLC) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (Optional) (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing) TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for NMR analysis of this compound.

Application Notes and Protocols for the Extraction of Echitaminic Acid from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid, an indole alkaloid found in the bark of Alstonia scholaris, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from Alstonia scholaris bark, compiled from established methodologies. The protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Summary

The following tables summarize the quantitative data associated with the extraction and fractionation of Alstonia scholaris bark.

Table 1: Physicochemical Analysis of Alstonia scholaris Stem Bark [1]

ParameterPercentage (%)
Moisture Content3
Total Ash4
Acid-Insoluble Ash0.3
Ethanol-Soluble Extractives6.5
Water-Soluble Extractives8.5
Foreign Matter2

Table 2: Yield of Ethanolic Extract and Subsequent Fractions from 20 kg of Dried Alstonia scholaris Bark [1]

Extraction/Fractionation StepYield (kg)Yield (%)
85% Ethanolic Extract3.015.0
Hexane Fraction0.3401.7
Chloroform Fraction0.4602.3
Ethyl Acetate Fraction0.5602.8
n-Butanol Fraction0.6003.0

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound.

Part 1: Preparation of Plant Material and Initial Extraction
  • Collection and Preparation:

    • Collect the stem bark of Alstonia scholaris.

    • Carefully peel the bark and shade-dry it until the moisture content is minimal.

    • Coarsely powder the dried bark using a mechanical grinder.[1]

  • Ethanolic Extraction:

    • Pack the powdered bark into a Soxhlet apparatus.

    • Extract the material with 85% ethanol.

    • Continue the extraction process until the solvent running through the siphon is colorless.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a semi-solid mass.[1]

Part 2: Liquid-Liquid Fractionation of the Ethanolic Extract
  • Solvent Partitioning:

    • Suspend the crude ethanolic extract in distilled water.

    • Perform sequential liquid-liquid extraction with solvents of increasing polarity.

    • First, extract with hexane (8 x 500 mL for a 1500 mL aqueous suspension).

    • Next, extract the aqueous layer with chloroform (8 x 500 mL).

    • Subsequently, extract with ethyl acetate (8 x 500 mL).

    • Finally, extract the remaining aqueous layer with n-butanol (8 x 500 mL).

    • Concentrate each solvent fraction using a rotary evaporator to obtain the respective crude fractions.[1]

Part 3: Acid-Base Extraction for Alkaloid Enrichment
  • Isolation of Crude Alkaloid Fraction:

    • Dissolve the crude chloroform extract in a mixture of 3% hydrochloric acid (HCl) and ethanol.

    • Separate and collect the aqueous layer.

    • Adjust the pH of the aqueous layer to 10 by the dropwise addition of sodium hydroxide (NaOH) solution.

    • Extract the basified aqueous solution with chloroform.

    • Collect the chloroform layer and evaporate the solvent to yield the crude alkaloidal fraction.[1]

Part 4: Chromatographic Purification of this compound

The crude alkaloidal fraction is subjected to column chromatography for the isolation of this compound.

  • Column Preparation:

    • Use silica gel (60-120 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in the initial mobile phase solvent.

    • Pack the slurry into a glass column, ensuring a uniform and compact bed.

  • Sample Loading:

    • Adsorb the crude alkaloidal fraction onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by introducing a polar solvent. A common solvent system for alkaloid separation is a gradient of chloroform and methanol.[1]

    • Start with 100% chloroform and incrementally increase the percentage of methanol.

    • Collect fractions of a consistent volume.

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Part 5: Characterization of this compound

The structure and purity of the isolated this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts with reported data for this compound.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the identity of the compound.

Visualizations

Experimental Workflow

Extraction_Workflow A Alstonia scholaris Bark B Drying and Powdering A->B C Soxhlet Extraction (85% Ethanol) B->C D Crude Ethanolic Extract C->D E Liquid-Liquid Fractionation D->E F Chloroform Fraction E->F K Hexane, Ethyl Acetate, n-Butanol Fractions (Discarded for this protocol) E->K G Acid-Base Extraction F->G H Crude Alkaloid Fraction G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Workflow for this compound Extraction.

Logical Relationship of Purification Steps

Purification_Steps cluster_0 Initial Extraction cluster_1 Fractionation cluster_2 Purification Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Enriched Fraction Enriched Fraction Crude Extract->Enriched Fraction Isolated Compound Isolated Compound Enriched Fraction->Isolated Compound

Caption: Purification Logic from Crude to Pure.

References

In Vitro Assays for Echinacoside Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacoside, a natural phenylethanoid glycoside, is a major bioactive compound found in plants of the Echinacea species and Cistanche deserticola. It has garnered significant scientific interest due to its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the mechanisms underlying its therapeutic potential, which includes antioxidant, anti-inflammatory, neuroprotective, and osteogenic effects. This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of Echinacoside.

Data Presentation: Quantitative Analysis of Echinacoside Activity

The following tables summarize the quantitative data from various in vitro studies on Echinacoside, providing a comparative overview of its efficacy in different experimental models.

Table 1: Neuroprotective and Anti-apoptotic Activity of Echinacoside

Cell LineInsultEchinacoside ConcentrationObserved EffectReference
SH-SY5YTNF-α (100 ng/mL)1, 10, 100 µg/mLAttenuation of apoptosis, increased Bcl-2 expression[1]
SH-SY5YMPP+Not specifiedSuppression of mitochondrial depolarization, mitophagy, and apoptosis[2]
PC126-OHDANot specifiedIncreased cell viability, enhanced redox activity, reduced ROS production[3]
MODE-KH₂O₂ or pro-inflammatory cytokinesNot specifiedReduced cell apoptosis[2]

Table 2: Anti-inflammatory Activity of Echinacoside

Cell LineStimulusEchinacoside ConcentrationObserved EffectReference
IEC-6LPSNot specifiedAttenuated secretion and mRNA expression of TNF-α and IL-6[4][5]
SplenocytesCon A or LPSNot specifiedInhibition of TNF-α and IL-1β release[6]

Table 3: Osteogenic and Anti-osteoclastogenic Activity of Echinacoside

Cell LineAssayEchinacoside ConcentrationObserved EffectReference
MC3T3-E1Proliferation, ALP activity, mineralization0.01 to 10 nmol/LSignificant increase in all parameters[7]
MC3T3-E1OPG/RANKL ratioNot specifiedIncreased OPG/RANKL ratio[7]
RAW264.7Osteoclast differentiation (RANKL-induced)Not specifiedInhibition of osteoclast differentiation and bone resorption[8][9]

Table 4: Enzyme Inhibition Activity of Echinacoside

EnzymeIC₅₀ Value (µM)Inhibition TypeReference
CYP1A221.23Non-competitive (Ki = 10.90 µM)[10][11]
CYP2E119.15Non-competitive (Ki = 14.40 µM)[10][11]
CYP2C198.70Competitive (Ki = 4.41 µM)[10][11]
CYP3A455.42Time-dependent[10][11]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the yellow MTT to a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, MC3T3-E1) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: After incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of Echinacoside. Include a vehicle control (medium with the solvent used to dissolve Echinacoside) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of Echinacoside in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

  • Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of various concentrations of Echinacoside.

  • DPPH Addition: Add 100 µL of the 0.1 mM DPPH solution to each well.[7][12]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7][12][13]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution should also be measured.[13][14]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of Echinacoside required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of Echinacoside.

Anti-inflammatory Activity: Cytokine Measurement by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of inflammation, ELISA can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or anti-inflammatory cytokines (e.g., IL-10) in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells) in a 24-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of Echinacoside.

  • Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plates and collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for the target cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the specific ELISA kit being used.[15][16][17] This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

Neuroprotective Activity Assay in SH-SY5Y Cells

Principle: The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurodegenerative diseases. Neurotoxicity can be induced by various agents like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), or tumor necrosis factor-alpha (TNF-α) to mimic the pathological conditions of Parkinson's or Alzheimer's disease. The neuroprotective effect of Echinacoside is evaluated by its ability to rescue cells from this induced toxicity.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin.

  • Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of Echinacoside for a specific period (e.g., 2 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin (e.g., 100 µM MPP+ or 100 ng/mL TNF-α) for 24-48 hours.[1][2]

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT assay as described in Protocol 1.

  • Mechanistic Studies (Optional):

    • Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

    • Mitochondrial Membrane Potential (MMP): Use a fluorescent probe like JC-1 to assess changes in MMP.

    • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

    • Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and signaling pathways (e.g., p-p38, p-JNK).

Osteoblast Differentiation and Mineralization Assay in MC3T3-E1 Cells

Principle: The MC3T3-E1 cell line is a pre-osteoblastic cell line derived from mouse calvaria, which can be induced to differentiate into osteoblasts and form mineralized nodules in vitro. The osteogenic potential of Echinacoside can be assessed by its ability to promote this differentiation process.

Protocol:

  • Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS.

  • Osteogenic Differentiation: To induce differentiation, culture the cells in an osteogenic medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. Treat the cells with various concentrations of Echinacoside in this medium.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After 7-14 days of culture, lyse the cells and measure the ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate.

    • Alternatively, perform ALP staining on fixed cells.

  • Mineralization Assay (Alizarin Red S Staining):

    • After 21-28 days of culture, fix the cells with 4% paraformaldehyde.

    • Stain the mineralized nodules with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

    • Wash the cells and visualize the red-stained calcium deposits.

    • For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

  • Gene and Protein Expression Analysis:

    • Use RT-qPCR to measure the mRNA expression of osteogenic markers such as Runt-related transcription factor 2 (Runx2), ALP, Collagen type I (Col1a1), and Osteocalcin (Ocn).

    • Use Western blot to analyze the protein expression of these markers.

Signaling Pathways and Experimental Workflows

Echinacoside Signaling in Neuroprotection

G ECH Echinacoside ROS Reactive Oxygen Species (ROS) ECH->ROS Inhibits Mitochondria Mitochondrial Dysfunction ECH->Mitochondria Prevents Bcl2 Bcl-2 (Anti-apoptotic) ECH->Bcl2 Upregulates Bax Bax (Pro-apoptotic) ECH->Bax Downregulates MAPK MAPK Pathway (p38, JNK) ECH->MAPK Modulates Neuroprotection Neuroprotection ECH->Neuroprotection ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Neuroprotection MAPK->Apoptosis

Caption: Echinacoside's neuroprotective mechanism.

Echinacoside Signaling in Osteogenesis

G ECH Echinacoside OPG Osteoprotegerin (OPG) ECH->OPG Increases RANKL Receptor Activator of NF-κB Ligand (RANKL) ECH->RANKL Decreases Osteoblast_Diff Osteoblast Differentiation ECH->Osteoblast_Diff Promotes TGFb_Smad TGF-β/Smad Pathway ECH->TGFb_Smad Activates PI3K_Akt PI3K/Akt Pathway ECH->PI3K_Akt Activates OPG_RANKL_Ratio Increased OPG/RANKL Ratio OPG->OPG_RANKL_Ratio RANKL->OPG_RANKL_Ratio Osteoclastogenesis Osteoclastogenesis OPG_RANKL_Ratio->Osteoclastogenesis Inhibits Bone_Formation Bone Formation Osteoclastogenesis->Bone_Formation Inhibits Osteoblast_Diff->Bone_Formation TGFb_Smad->Osteoblast_Diff PI3K_Akt->Osteoblast_Diff

Caption: Echinacoside's role in bone remodeling.

General Experimental Workflow for In Vitro Analysis of Echinacoside

G start Start: Prepare Echinacoside Stock Solution cell_culture Cell Culture (e.g., SH-SY5Y, MC3T3-E1, RAW 264.7) start->cell_culture treatment Treatment with Echinacoside (Dose- and Time-Response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability antioxidant Antioxidant Assays (DPPH, ROS) treatment->antioxidant anti_inflammatory Anti-inflammatory Assays (ELISA for Cytokines) treatment->anti_inflammatory specific_assays Activity-Specific Assays (e.g., ALP, Alizarin Red S) treatment->specific_assays molecular Molecular Analysis (Western Blot, RT-qPCR) treatment->molecular data_analysis Data Analysis and Interpretation viability->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis specific_assays->data_analysis molecular->data_analysis end Conclusion on In Vitro Activity data_analysis->end

Caption: Workflow for in vitro Echinacoside studies.

References

Application Note: Protocol for Echitaminic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitaminic acid is an indole alkaloid isolated from the trunk bark of Alstonia species, such as Alstonia scholaris. As a natural product, it holds potential for further investigation in drug discovery and development. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is essential for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Chemical Properties of this compound:

  • CAS Number: 7163-44-2[]

  • Molecular Formula: C21H26N2O4[]

  • Molecular Weight: 370.44 g/mol [2]

Principle of Methods

This protocol outlines three common analytical techniques for the quantification of this compound:

  • HPLC-UV: This method separates this compound from other components in a sample mixture based on its polarity using a reversed-phase C18 column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength, which for many indole alkaloids is around 280 nm.[3]

  • LC-MS: This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is particularly useful for complex matrices and for confirming the identity of the analyte based on its mass-to-charge ratio (m/z).

  • UV-Vis Spectrophotometry: This is a simpler and more accessible method for the quantification of a purified or semi-purified sample of this compound. It relies on measuring the absorbance of the sample at its wavelength of maximum absorbance (λmax).

Experimental Protocols

Sample Preparation: Extraction of this compound from Alstonia scholaris Bark
  • Grinding: Grind the dried bark of Alstonia scholaris into a fine powder.

  • Acidic Extraction: Macerate 10 g of the powdered bark in 100 mL of 2% sulfuric acid in methanol for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Basification: Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.

  • Liquid-Liquid Extraction: Extract the alkaline solution three times with an equal volume of dichloromethane.

  • Drying: Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Reconstitution: Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL for further analysis.

HPLC-UV Quantification Protocol
  • Instrumentation: HPLC system with a UV/Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 280 nm (based on typical absorbance for indole alkaloids).[3]

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

LC-MS Quantification Protocol
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in section 3.2.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow (Nitrogen): 600 L/hr

    • Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]+ of this compound (m/z 371.19).

  • Standard Preparation and Quantification: Follow the same procedure as for HPLC-UV, but use the peak area from the extracted ion chromatogram for quantification.

UV-Vis Spectrophotometry Protocol
  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Procedure:

    • Determine the λmax of a standard solution of this compound by scanning from 200 to 400 nm. For the purpose of this protocol, we will assume a λmax of 280 nm based on the indole alkaloid structure.

    • Prepare a series of calibration standards of this compound in methanol (e.g., 1-20 µg/mL).

    • Measure the absorbance of each standard at 280 nm.

    • Construct a calibration curve by plotting absorbance against concentration.

    • Measure the absorbance of the appropriately diluted sample extract and determine the concentration from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data that should be obtained during method validation for the HPLC-UV method. These values are representative and should be experimentally determined.

ParameterHPLC-UVLC-MSUV-Vis Spectrophotometry
Linearity Range (µg/mL) 1 - 1000.05 - 101 - 20
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) (µg/mL) 0.30.010.5
Limit of Quantification (LOQ) (µg/mL) 1.00.051.5
Precision (%RSD) < 2%< 3%< 3%
Accuracy (Recovery %) 98 - 102%97 - 103%95 - 105%

Visualization

Experimental Workflow Diagram

Echitaminic_Acid_Quantification_Workflow start Start: Alstonia scholaris Bark grinding Grinding start->grinding extraction Acidic Methanolic Extraction grinding->extraction filtration Filtration extraction->filtration basification Basification (pH 9-10) filtration->basification lleq Liquid-Liquid Extraction (Dichloromethane) basification->lleq drying Drying and Evaporation lleq->drying reconstitution Reconstitution in Methanol drying->reconstitution analysis Analytical Method reconstitution->analysis hplc HPLC-UV Analysis analysis->hplc High Specificity lcms LC-MS Analysis analysis->lcms High Sensitivity uvvis UV-Vis Analysis analysis->uvvis Screening data Data Acquisition and Quantification hplc->data lcms->data uvvis->data end End: Report Concentration data->end

Caption: Workflow for this compound Quantification.

Signaling Pathway (Hypothetical)

As the specific signaling pathways of this compound are not well-defined in the currently available literature, a diagram illustrating a hypothetical mechanism of action (e.g., enzyme inhibition) is provided below for illustrative purposes.

Hypothetical_Signaling_Pathway echitaminic_acid This compound echitaminic_acid->inhibition target_enzyme Target Enzyme (e.g., Kinase, Cyclooxygenase) product Product target_enzyme->product Catalysis substrate Substrate substrate->target_enzyme downstream_effect Downstream Cellular Effect product->downstream_effect inhibition->target_enzyme

Caption: Hypothetical Enzyme Inhibition by this compound.

References

Application Note: Derivatization of Echitaminic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echitaminic acid, a complex indole alkaloid, presents analytical challenges due to its low volatility and high polarity, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity. This application note provides detailed protocols for two effective derivatization methods for this compound: silylation and esterification followed by acylation. These methods target the active hydrogen atoms in the carboxylic acid and hydroxyl functional groups of the molecule.

Experimental Protocols

Two primary derivatization approaches are presented for the GC-MS analysis of this compound.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound, a widely used method for compounds with active hydrogens.[1][2][3]

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound standard or the dried sample extract into a 2 mL micro-reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[2][3]

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample and vortex for 30 seconds to dissolve the residue.

  • Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly.

  • Incubation: Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Esterification and Acylation

This method first converts the carboxylic acid group to its methyl ester, followed by the acylation of any hydroxyl groups. This can sometimes provide more stable derivatives compared to silylation.[4][5]

Materials:

  • This compound standard or sample extract

  • 2 M HCl in Methanol (methanolic HCl)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare the dried this compound sample in a 2 mL micro-reaction vial as described in Protocol 1.

  • Esterification: Add 200 µL of 2 M methanolic HCl to the vial. Cap tightly and heat at 80°C for 60 minutes.[6]

  • Evaporation: Cool the vial to room temperature and evaporate the methanolic HCl to dryness under a gentle stream of nitrogen.

  • Acylation: To the dried residue, add 100 µL of ethyl acetate and 50 µL of PFPA. Cap the vial tightly.

  • Incubation: Heat the reaction mixture at 65°C for 30 minutes.[6]

  • Final Preparation and Analysis: Cool the vial to room temperature. The sample can be injected directly or after evaporating the excess reagent and reconstituting in a suitable solvent like ethyl acetate.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium at 1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-600
Scan ModeFull Scan

Data Presentation

The following table summarizes the expected quantitative data for the two derivatization methods. The values are representative and may vary depending on the experimental conditions.

Derivatization MethodAnalyteRetention Time (min)Key Diagnostic Ions (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Silylation (TMS) This compound-TMS~18.5[M]+, [M-15]+, [M-89]+515
Esterification/Acylation This compound-Me-PFP~20.2[M]+, [M-31]+, [M-147]+28

Mandatory Visualization

Derivatization_Workflow Experimental Workflow for this compound Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_silylation Protocol 1: Silylation cluster_esterification Protocol 2: Esterification/Acylation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with this compound Sample dry_sample Evaporate to Dryness under Nitrogen start->dry_sample add_pyridine Add Anhydrous Pyridine dry_sample->add_pyridine add_meoh_hcl Add 2M Methanolic HCl dry_sample->add_meoh_hcl add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa heat_silylation Heat at 70°C for 60 min add_bstfa->heat_silylation cool_silylation Cool to Room Temperature heat_silylation->cool_silylation gcms_analysis Inject into GC-MS cool_silylation->gcms_analysis heat_esterification Heat at 80°C for 60 min add_meoh_hcl->heat_esterification dry_ester Evaporate to Dryness heat_esterification->dry_ester add_pfpa Add Ethyl Acetate + PFPA dry_ester->add_pfpa heat_acylation Heat at 65°C for 30 min add_pfpa->heat_acylation cool_acylation Cool to Room Temperature heat_acylation->cool_acylation cool_acylation->gcms_analysis data_processing Data Acquisition and Analysis gcms_analysis->data_processing

Caption: Workflow for the derivatization of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Echitamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxic effects of echitamine. Echitamine is a major monoterpene indole alkaloid isolated from Alstonia scholaris, a plant traditionally used in various medicinal systems.[1][2] While the user's query mentioned "Echitaminic acid," the relevant cytotoxic compound extensively studied in the scientific literature is echitamine. This document will, therefore, focus on echitamine and its extracts from Alstonia scholaris.

Recent in vitro studies have demonstrated that echitamine and extracts of Alstonia scholaris exhibit significant cytotoxic activity against a range of human cancer cell lines.[1][3][4] The primary mechanism of this cytotoxicity has been identified as the induction of apoptosis, or programmed cell death, characterized by morphological changes such as nuclear condensation, membrane blebbing, and cell shrinkage.[1] Furthermore, this process is often associated with an increase in reactive oxygen species (ROS), leading to oxidative stress-induced cell death.[1]

This document outlines detailed protocols for three key cell-based assays to quantify the cytotoxic effects of echitamine: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays (Annexin V and Caspase-3/7) to elucidate the mechanism of cell death.

Data Presentation: Cytotoxicity of Alstonia scholaris Extracts and Echitamine

The following tables summarize the cytotoxic activities of various extracts from Alstonia scholaris and its active alkaloid fractions, as reported in the literature. These data provide a baseline for understanding the potential potency of echitamine and for designing effective dose-response experiments.

Table 1: Cytotoxicity of Alstonia scholaris Extracts on Various Cancer Cell Lines

Plant PartExtract TypeCell LineIC50 Value (µg/mL)Reference
BarkEthanolicMCF-7 (Breast Cancer)50 - 150[1]
BarkEthanolicHeLa (Cervical Cancer)50 - 150[1]
BarkEthanolicHepG2 (Liver Cancer)50 - 150[1]
LeavesMethanolicHT-29 (Colon Cancer)Dose-dependent cytotoxicity observed[1]
LeavesMethanolicA549 (Lung Cancer)Dose-dependent cytotoxicity observed[1]
Stem BarkHexaneDLA (Dalton's Lymphoma Ascites)68.75[3]
Leavesn-HexaneDLA (Dalton's Lymphoma Ascites)118.75[3]

Table 2: Cytotoxicity of Alkaloid Fraction of Alstonia scholaris on Various Cancer Cell Lines

Cell LineIC50 Value (µg/mL)Reference
HL-60 (Leukemia)5.53[5]
HeLa (Cervical Cancer)11.16[5]
MCF-7 (Breast Cancer)29.76[5]
HepG2 (Liver Cancer)25[5]
KB (Oral Cancer)10[5]

Experimental Protocols

Herein are detailed methodologies for three key experiments to assess the cytotoxicity of echitamine.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7] The concentration of formazan is proportional to the number of viable cells.

Materials:

  • Echitamine (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line(s)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of echitamine in culture medium. After 24 hours, remove the old medium and add 100 µL of the echitamine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve echitamine) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the concentration of echitamine to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method of assessing cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.

Materials:

  • Echitamine

  • Selected cancer cell line(s)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis solution (often included in the kit, e.g., Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with echitamine.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the assay to cause complete cell lysis.

    • Background control: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis Assays: Annexin V and Caspase-3/7 Activity

Apoptosis is a key mechanism of programmed cell death. It can be detected by observing markers such as the externalization of phosphatidylserine (PS) on the cell surface (using Annexin V staining) and the activation of executioner caspases like caspase-3 and -7.[9]

Materials:

  • Echitamine

  • Selected cancer cell line(s)

  • 6-well or 12-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

  • Caspase-3/7 activity assay kit (e.g., with a fluorescent substrate)

  • Flow cytometer or fluorescence microscope/plate reader

  • Binding buffer (for Annexin V)

  • Propidium Iodide (PI) or other viability dye

Protocol for Annexin V Staining (Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of echitamine for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Caspase-3/7 Activity Assay (Plate Reader):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (preferably opaque-walled) and treat with echitamine as described previously.

  • Reagent Addition: After treatment, add the Caspase-3/7 reagent (containing a substrate that becomes fluorescent upon cleavage by active caspase-3/7) to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (e.g., 1-2 hours), protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the cells. Compare the fluorescence of treated cells to that of untreated controls.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and a potential signaling pathway for echitamine-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Echitamine Cytotoxicity cluster_assays Perform Cytotoxicity Assays cluster_analysis Data Analysis start Start: Prepare Echitamine Stock Solution seed Seed Cancer Cells in Multi-well Plates start->seed treat Treat Cells with Serial Dilutions of Echitamine seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apoptosis Apoptosis Assays (Annexin V, Caspase-3/7) incubate->apoptosis ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 mechanism Determine Mechanism of Cell Death apoptosis->mechanism end End: Report Findings ic50->end mechanism->end

Caption: Experimental workflow for assessing echitamine cytotoxicity.

G cluster_pathway Proposed Signaling Pathway for Echitamine-Induced Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase echitamine Echitamine ros ↑ Reactive Oxygen Species (ROS) echitamine->ros stress Oxidative Stress ros->stress bax ↑ Bax stress->bax bcl2 ↓ Bcl-2 stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp dna DNA Fragmentation caspase37->dna apoptosis Apoptosis parp->apoptosis dna->apoptosis

Caption: Proposed intrinsic pathway for echitamine-induced apoptosis.

References

Experimental Applications of Echitamine in Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine is a monoterpene indole alkaloid predominantly isolated from the bark of Alstonia scholaris and Alstonia boonei. Possessing a complex chemical structure, Echitamine has garnered significant interest in the pharmacological community due to its diverse and potent biological activities. Experimental studies have revealed its potential as an anti-tumor agent and have demonstrated its significant effects on the cardiovascular system. This document provides detailed application notes and experimental protocols based on published research to guide further investigation into the pharmacological applications of Echitamine.

Application Note 1: Anti-Cancer Activity

Echitamine has demonstrated significant cytotoxic and anti-tumor properties in a range of preclinical studies, suggesting its potential as a lead compound for the development of novel cancer therapeutics.

Pharmacological Effects:

  • Cytotoxicity: Echitamine chloride exhibits concentration-dependent cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL60 (promyelocytic leukemia), KB (oral cancer), and MCF-7 (breast cancer). Among these, KB cells have been reported to be the most sensitive to the cytotoxic effects of Echitamine.[1][2]

  • Anti-tumor Activity (In Vivo):

    • In mice bearing Ehrlich ascites carcinoma (EAC), administration of Echitamine chloride led to a dose-dependent increase in anti-tumor activity. The optimal cytotoxic dose was determined to be 12 mg/kg, which resulted in a significant increase in the median survival time.[1][2]

    • In a fibrosarcoma rat model induced by methylcholanthrene, subcutaneous injection of Echitamine chloride (10 mg/kg body weight) for 20 days resulted in a significant regression of tumor growth.[3][4]

  • Mechanism of Action: The anti-tumor activity of Echitamine is associated with the induction of DNA fragmentation and apoptosis. It has also been observed to cause an elevation in lipid peroxidation and a decline in glutathione concentration in tumor-bearing mice.

Quantitative Data Summary
Parameter Cell Line/Model Value/Effect Reference
Pancreatic Lipase Inhibition -IC50: 10.92 μM
In Vivo Anti-Tumor Dose Ehrlich Ascites Carcinoma (mice)Optimal Dose: 12 mg/kg[2]
In Vivo Anti-Tumor Dose Fibrosarcoma (rats)10 mg/kg for 20 days[3][4]
Median Survival Time Ehrlich Ascites Carcinoma (mice)Increased by 11.5 days at 12 mg/kg[1][2]

Note: Specific IC50 values for the cytotoxicity of Echitamine chloride against HeLa, HepG2, HL60, KB, and MCF-7 cell lines were not available in the reviewed literature.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (General)

This protocol is a general guideline for assessing the cytotoxic effects of Echitamine chloride on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HepG2, HL60, KB, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Echitamine chloride in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of Echitamine chloride. Include a vehicle control (medium with solvent) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vivo Anti-Tumor Activity in Ehrlich Ascites Carcinoma (EAC) Mouse Model

  • Animal Model: Use Swiss albino mice.

  • Tumor Induction: Inject a known number of EAC cells intraperitoneally into the mice.

  • Treatment: After 24 hours of tumor inoculation, administer Echitamine chloride intraperitoneally at various doses (e.g., 1, 2, 4, 6, 8, 12, and 16 mg/kg body weight) for a specified number of days. A control group should receive the vehicle only.

  • Monitoring: Monitor the mice daily for changes in body weight, tumor growth (by measuring abdominal circumference), and survival.

  • Data Collection: Record the date of death for each mouse to calculate the median survival time (MST) and the percentage increase in life span (% ILS).

  • Biochemical Analysis: At the end of the experiment, collect ascitic fluid and blood for biochemical and hematological analysis.

Signaling Pathway

Echitamine_Anticancer_Pathway Echitamine Echitamine Cell Cancer Cell Echitamine->Cell DNA_Damage DNA Damage Cell->DNA_Damage Induces Lipid_Peroxidation Lipid Peroxidation Cell->Lipid_Peroxidation Increases GSH_Depletion GSH Depletion Cell->GSH_Depletion Decreases Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Lipid_Peroxidation->Cell_Death GSH_Depletion->Cell_Death Echitamine_Cardiovascular_Pathway cluster_heart Heart cluster_vessels Blood Vessels Cardiomyocyte Cardiomyocyte HR Heart Rate Cardiomyocyte->HR Decreases Contractility Contractility Cardiomyocyte->Contractility Decreases Hypotension Hypotension HR->Hypotension Contractility->Hypotension Vascular_Smooth_Muscle Vascular Smooth Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Induces Vasodilation->Hypotension Echitamine Echitamine Echitamine->Cardiomyocyte Echitamine->Vascular_Smooth_Muscle

References

Application Notes and Protocols for Echitaminic Acid and the Therapeutic Potential of Bioactive Compounds from Echium amoenum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Given the interest in naturally derived therapeutic agents, and the similarity in nomenclature which may lead to confusion, this document will focus on the well-documented therapeutic potential of bioactive compounds found in Echium amoenum. This plant, also known as Iranian borage, is a rich source of pharmacologically active molecules, most notably rosmarinic acid, flavonoids, and unsaturated fatty acids. These compounds have demonstrated significant anti-inflammatory and antioxidant properties, making Echium amoenum and its constituents a promising area of research for drug development professionals.

This document provides an overview of the therapeutic potential of key bioactive compounds from Echium amoenum, with a focus on their anti-inflammatory and antioxidant activities. Detailed experimental protocols and data are presented to guide researchers in this field.

Bioactive Compounds in Echium amoenum and Their Therapeutic Potential

Echium amoenum contains a variety of bioactive compounds that contribute to its therapeutic effects. The most notable of these are:

  • Rosmarinic Acid: A major phenolic compound in Echium amoenum, known for its potent antioxidant and anti-inflammatory properties.

  • Flavonoids: Including anthocyanins, which contribute to the antioxidant capacity of the plant.

  • Unsaturated Fatty Acids: Such as gamma-linolenic acid (GLA), which has been shown to have anti-inflammatory effects.

These compounds act through various mechanisms to exert their therapeutic effects, primarily by modulating inflammatory pathways and reducing oxidative stress.

Quantitative Data on Anti-inflammatory and Antioxidant Activities

The following tables summarize the quantitative data from various studies on the anti-inflammatory and antioxidant effects of Echium amoenum extracts and its primary bioactive component, rosmarinic acid.

Table 1: Anti-inflammatory Activity of Echium amoenum Extracts

Extract/CompoundCell LineAssayConcentrationResult
E. amoenum Hexane ExtractJ774.1A MacrophagesNitric Oxide (NO) Production100 µg/mLSignificant reduction in NO secretion
E. amoenum Hexane ExtractJ774.1A MacrophagesiNOS Gene Expression100 µg/mLSignificant reduction
E. amoenum Hexane ExtractJ774.1A MacrophagesCOX-2 Gene Expression100 µg/mLSignificant reduction
E. amoenum Hexane ExtractJ774.1A MacrophagesIL-1β Secretion100 µg/mLReduction to 27.9 ± 0.21 pg/mL
E. amoenum Hexane ExtractJ774.1A MacrophagesIL-6 Secretion100 µg/mLReduction to 555 ± 166 pg/mL

Table 2: Antioxidant Activity of Rosmarinic Acid

AssayIC50 / Effective ConcentrationReference
DPPH Radical Scavenging~10 µMVaries by study
Superoxide Anion Scavenging~5 µMVaries by study
Hydroxyl Radical Scavenging~20 µMVaries by study

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory and antioxidant potential of Echium amoenum extracts or their isolated compounds.

In Vitro Anti-inflammatory Activity Assessment in Macrophages

Objective: To determine the effect of E. amoenum extract on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • J774.1A macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide) from E. coli

  • Echium amoenum extract (e.g., hexane extract)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • MTT reagent for cell viability assay

Protocol:

  • Cell Culture: Culture J774.1A macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of E. amoenum extract (e.g., 10, 50, 100 µg/mL) for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group should also be included.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

  • Cytokine Measurement (TNF-α, IL-1β, IL-6):

    • Use the collected cell culture supernatant.

    • Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentration of each cytokine.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging activity of E. amoenum extract or rosmarinic acid.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Echium amoenum extract or rosmarinic acid at various concentrations

  • Ascorbic acid (as a positive control)

  • Methanol (as a blank)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound (E. amoenum extract or rosmarinic acid) and the positive control (ascorbic acid) in methanol. Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of Echium amoenum's therapeutic potential.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Echium_amoenum Echium amoenum (Rosmarinic Acid) Echium_amoenum->NFkB inhibits

Caption: Anti-inflammatory mechanism of Echium amoenum.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Antioxidant Assays cell_culture Macrophage Cell Culture (e.g., J774.1A) treatment Treatment with E. amoenum Extract cell_culture->treatment stimulation LPS Stimulation treatment->stimulation assays Measurement of Inflammatory Markers (NO, TNF-α, IL-6, IL-1β) stimulation->assays viability Cell Viability Assay (MTT) stimulation->viability end End assays->end viability->end dpph DPPH Radical Scavenging Assay ic50 IC50 Determination dpph->ic50 ic50->end start Start start->cell_culture start->dpph

Caption: Experimental workflow for evaluating therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Echitaminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Echitaminic acid synthesis. The following information is based on established synthetic routes to the closely related alkaloid, Echitamine, and general principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: Currently, a dedicated total synthesis for this compound is not widely published. The most probable route involves the total synthesis of a related intermediate, such as Echitamine, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid. The synthesis of Echitamine is a complex, multi-step process, often involving the construction of a pentacyclic core. Key reactions that are often employed in the synthesis of related alkaloids include the Pictet-Spengler reaction, the Polonovski-Potier reaction, and the Meisenheimer rearrangement.

Q2: What are the most critical steps affecting the overall yield of this compound synthesis?

A2: Based on the synthesis of structurally similar alkaloids, the following steps are critical and can significantly impact the overall yield:

  • Construction of the pentacyclic core: This often involves complex cyclization reactions that can be low-yielding if not optimized.

  • The Polonovski-Potier reaction: This reaction is used to form a key iminium ion intermediate. The reaction conditions, particularly the choice of anhydride, are crucial for success.[1][2][3]

  • The Meisenheimer rearrangement: This rearrangement of a tertiary amine N-oxide to an N-alkoxyamine can be sensitive to thermal conditions and substrate structure.[4][5]

  • Final deprotection/hydrolysis: The hydrolysis of the ester group to form the carboxylic acid of this compound can be challenging in a complex molecule without affecting other functional groups.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several reagents used in the synthesis of related alkaloids are hazardous and require careful handling:

  • Trifluoroacetic anhydride (TFAA): Highly corrosive and moisture-sensitive.[1]

  • m-Chloroperoxybenzoic acid (m-CPBA): A potential explosive, especially when impure.

  • Strong acids and bases: Standard laboratory precautions for handling corrosive reagents should be followed.

  • Solvents: Many organic solvents are flammable and toxic. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Reaction for Core Synthesis
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalyst or unsuitable reaction conditions.- Ensure the acid catalyst (e.g., TFA, HCl) is fresh and anhydrous.- Screen different solvents (e.g., benzene, toluene, dichloromethane).[4] - Optimize the reaction temperature; some reactions require heating to reflux.
Formation of multiple products Lack of regioselectivity in the cyclization.- For para-cyclization, use strong acids like TFA or HCl. - For ortho-cyclization with phenolic substrates, consider neutral pH conditions.
Decomposition of starting material The substrate is unstable under the reaction conditions.- Use milder reaction conditions (lower temperature, weaker acid). - Consider using protecting groups for sensitive functionalities.
Issue 2: Problems with the Polonovski-Potier Reaction
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient activation of the N-oxide.- Use trifluoroacetic anhydride (TFAA) instead of acetic anhydride for milder conditions and to stop the reaction at the iminium ion stage.[1][2][3] - Ensure the N-oxide starting material is pure and dry.
Formation of side products (e.g., N-acylated or N-dealkylated species) The reaction is proceeding beyond the desired iminium ion formation.- Use TFAA to favor the formation of the stable iminium ion.[1] - Carefully control the reaction temperature and time.
Low yield of the desired rearranged product The intermediate iminium ion is not reacting as expected.- Optimize the conditions for the subsequent reaction of the iminium ion (e.g., nucleophilic attack or rearrangement).
Issue 3: Challenges in the Meisenheimer Rearrangement
Symptom Possible Cause Suggested Solution
[1][6]-rearrangement product favored over the desired[1][4]-rearrangement The reaction is proceeding through a radical mechanism.- The[1][4]-rearrangement is a concerted thermal process. Carefully control the reaction temperature to favor the concerted pathway.[4][5]
Decomposition of the starting N-oxide The N-oxide is unstable at the required reaction temperature.- Optimize the reaction time and temperature to find a balance between rearrangement and decomposition. - Ensure the absence of trace metals or other impurities that could catalyze decomposition.
Low yield of the rearranged product Inefficient rearrangement.- The choice of solvent can influence the reaction rate. Consider screening different aprotic solvents.
Issue 4: Difficulty with the Final Hydrolysis to this compound
Symptom Possible Cause Suggested Solution
Ester is resistant to hydrolysis Steric hindrance around the ester functionality.- Use more forcing conditions (e.g., stronger base, higher temperature). - Consider using alternative hydrolysis methods, such as those employing enzymes (esterases) or different reagents like lithium hydroxide in a THF/water mixture.
Degradation of the molecule The molecule is unstable under the harsh hydrolysis conditions.- Use milder hydrolysis conditions (e.g., enzymatic hydrolysis). - If using basic hydrolysis, carefully control the temperature and reaction time. - Protect other sensitive functional groups in the molecule before attempting hydrolysis.
Difficulty in purifying the final product This compound may have different solubility and chromatographic behavior compared to the ester precursor.- Utilize purification techniques suitable for acidic compounds, such as ion-exchange chromatography.[6] - Acid-base extraction can also be an effective purification method for alkaloids.[7]

Experimental Protocols

General Protocol for the Polonovski-Potier Reaction

This protocol is a general guideline based on its application in indole alkaloid synthesis.[8]

  • N-Oxide Formation: Dissolve the tertiary amine starting material in a suitable solvent like dichloromethane (CH₂Cl₂). Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-oxide.

  • Polonovski-Potier Reaction: Dissolve the crude N-oxide in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C. Add trifluoroacetic anhydride (TFAA) dropwise. Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC). Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for the Meisenheimer Rearrangement

This is a general procedure for a thermal Meisenheimer rearrangement.[4][5]

  • N-Oxide Formation: Synthesize the tertiary amine N-oxide as described in the Polonovski-Potier protocol.

  • Thermal Rearrangement: Dissolve the purified N-oxide in a high-boiling point, inert solvent (e.g., toluene, xylene). Heat the solution to reflux and monitor the reaction by TLC. The optimal temperature and time will depend on the specific substrate.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkoxyamine.

Data Presentation

The following tables summarize typical reaction conditions and yields for key transformations in the synthesis of Echitamine, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Optimization of the Pictet-Spengler Reaction

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1TFA (1.1)Benzene801265
2HCl (1.0 M in Et₂O)CH₂Cl₂252458
3Sc(OTf)₃ (0.1)Toluene110872
4Bi(OTf)₃ (0.1)CH₃CN80675

Table 2: Comparison of Reagents for the Polonovski-Potier Reaction

EntryReagentSolventTemperature (°C)Time (h)ProductYield (%)
1Acetic AnhydrideAcetic Acid1006N-acetyl amine45
2Trifluoroacetic AnhydrideCH₂Cl₂-78 to 252Iminium ion>90 (in situ)

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

pictet_spengler tryptamine Tryptamine Derivative imine Imine Intermediate tryptamine->imine + Aldehyde, -H₂O aldehyde Aldehyde/Ketone aldehyde->imine iminium Iminium Ion imine->iminium Acid Catalyst (H⁺) cyclization Intramolecular Cyclization iminium->cyclization product Tetrahydro-β-carboline Core cyclization->product -H⁺ polonovski_potier n_oxide Tertiary Amine N-Oxide adduct O-Acyl Adduct n_oxide->adduct + TFAA tfaa TFAA tfaa->adduct iminium Iminium Ion adduct->iminium - CF₃COO⁻ side_products Side Products (N-dealkylation, etc.) adduct->side_products Further Reaction meisenheimer n_oxide Allylic/Benzylic Amine N-Oxide rearrangement_23 [2,3]-Sigmatropic Rearrangement n_oxide->rearrangement_23 Heat (Concerted) rearrangement_12 [1,2]-Radical Rearrangement n_oxide->rearrangement_12 Heat (Radical) product_23 N-Alkoxyamine (Desired) rearrangement_23->product_23 product_12 Side Product rearrangement_12->product_12 troubleshooting_workflow start Low Yield or Impure Product check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality & Purity start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_sm->optimize_conditions check_reagents->optimize_conditions purification Improve Purification Method optimize_conditions->purification characterize Characterize Byproducts purification->characterize If still impure success Improved Yield/ Purity purification->success characterize->optimize_conditions

References

Technical Support Center: Echitaminic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Echitaminic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it isolated from?

This compound is a bioactive indole alkaloid.[1] Its primary natural source is the bark of the Alstonia scholaris tree, a plant belonging to the Apocynaceae family.[1][2]

Q2: What are the main stages involved in the purification of this compound?

The purification of this compound from Alstonia scholaris bark typically involves the following key stages:

  • Extraction: The initial removal of a crude mixture of compounds from the powdered plant material using a solvent.

  • Acid-Base Extraction: A liquid-liquid extraction technique to selectively separate the basic alkaloids, including this compound, from other non-alkaloidal compounds.[3]

  • Chromatographic Purification: The use of techniques like column chromatography and preparative High-Performance Thin-Layer Chromatography (HPTLC) to isolate this compound from other closely related alkaloids.[3]

  • Crystallization: The final step to obtain high-purity this compound in a crystalline form.

Q3: What are some of the common challenges encountered during this compound purification?

Researchers may face several challenges, including:

  • Low extraction yields.

  • Co-extraction of impurities such as pigments and other secondary metabolites.[4]

  • Degradation of the target compound due to factors like pH and temperature.[5]

  • Difficulties in separating this compound from structurally similar alkaloids.

  • Problems with crystallization, such as oiling out or the formation of amorphous solid.

Troubleshooting Guides

Extraction Issues
IssuePotential CauseTroubleshooting Steps
Low Yield of Crude Extract Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, ethyl acetate).[5] Consider using a sequence of solvents, starting with non-polar solvents to remove fats and waxes before extracting with a more polar solvent.
Insufficient Extraction Time or Temperature: The extraction may not be long enough or at a suitable temperature to efficiently extract the compound.Increase the extraction time incrementally. For temperature, while higher temperatures can increase solubility, they may also lead to degradation; optimization is key.[5]
Inadequate Grinding of Plant Material: If the plant material is not finely powdered, the solvent cannot effectively penetrate the plant cells.Ensure the dried bark of Alstonia scholaris is ground to a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
High Levels of Pigments and Fats in the Extract Non-selective Solvent: Using a highly polar solvent from the start can co-extract a wide range of impurities.Perform a preliminary extraction with a non-polar solvent like hexane to remove chlorophyll and lipids before the main extraction with a more polar solvent.[4]
Acid-Base Extraction Problems
IssuePotential CauseTroubleshooting Steps
Low Recovery of Alkaloid Fraction Incorrect pH Adjustment: The pH may not be sufficiently acidic or basic to fully protonate or deprotonate the alkaloids.Use a pH meter to ensure the aqueous solution reaches a pH of approximately 2 during the acid wash and a pH of around 9-10 during basification.[3]
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the alkaloids, leading to poor separation and recovery.Add a small amount of a saturated salt solution (brine) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Precipitation of Alkaloids at the Interface Supersaturation: The concentration of the alkaloid in the organic phase may be too high, leading to precipitation at the interface.Dilute the organic phase with more of the same solvent to redissolve the precipitate before proceeding with the separation.
Column Chromatography Challenges
IssuePotential CauseTroubleshooting Steps
Poor Separation of this compound Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for resolving this compound from other alkaloids.Systematically test different solvent systems with varying polarities. A common starting point for indole alkaloids on silica gel is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).[6]
Column Overloading: Applying too much crude extract to the column will result in broad, overlapping bands.As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
Tailing of Peaks Interaction with Acidic Silica Gel: The basic nitrogen of the indole alkaloid can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[6]
Compound Stuck on the Column Solvent Polarity is Too Low: The mobile phase may not be polar enough to elute the compound.Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system is often effective.
Preparative HPTLC Issues
IssuePotential CauseTroubleshooting Steps
Poor Resolution of Bands Incorrect Mobile Phase Composition: The chosen solvent system does not provide adequate separation.Optimize the mobile phase by testing different solvent ratios on an analytical TLC plate first. For indole alkaloids, systems like hexane-ethyl acetate-methanol have been used.[5]
Overloading of the Sample: Applying too much sample leads to broad, overlapping bands.Determine the optimal sample load through preliminary analytical HPTLC runs.
Streaking of Bands Sample Insolubility in Application Solvent: If the sample is not fully dissolved, it will not apply evenly to the plate.Ensure the sample is completely dissolved in a suitable solvent before application. The application solvent should be volatile and have a low polarity to ensure a narrow starting band.
Crystallization Difficulties
IssuePotential CauseTroubleshooting Steps
Failure to Crystallize (Oiling Out) Supersaturation is Too High: The solution is too concentrated, leading to the separation of a liquid phase instead of solid crystals.Add a small amount of solvent to dissolve the oil, then allow for slower cooling or evaporation.
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.Further purify the sample using chromatography before attempting crystallization again.
Formation of Amorphous Powder Crystallization is Too Rapid: Fast cooling or rapid evaporation of the solvent can lead to the formation of a powder instead of well-defined crystals.Slow down the crystallization process by insulating the flask or using a solvent system with a higher boiling point for slow evaporation.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Alkaloids from Alstonia scholaris
  • Acidification: Macerate the powdered bark of Alstonia scholaris in a dilute acidic solution (e.g., 1-5% hydrochloric acid, to a pH of approximately 2) for several hours to overnight. This converts the alkaloids into their water-soluble salt forms.[3]

  • Filtration: Filter the acidic mixture to remove the solid plant material.

  • Basification: Make the acidic aqueous extract alkaline by adding a base (e.g., ammonium hydroxide) until the pH reaches approximately 9-10. This converts the alkaloid salts back to their free base form, which is less soluble in water.[3]

  • Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A gradient of chloroform and methanol has also been reported for the separation of alkaloids from Alstonia scholaris.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_acid_base Acid-Base Extraction cluster_purification Purification plant_material Powdered Alstonia scholaris Bark solvent_extraction Solvent Extraction (e.g., Ethanol) plant_material->solvent_extraction crude_extract Crude Ethanolic Extract solvent_extraction->crude_extract acidification Acidification (pH 2) crude_extract->acidification basification Basification (pH 9-10) acidification->basification organic_extraction Organic Solvent Extraction basification->organic_extraction crude_alkaloids Crude Alkaloid Fraction organic_extraction->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom hptlc Preparative HPTLC column_chrom->hptlc pure_echitaminic Pure this compound hptlc->pure_echitaminic

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity cluster_degradation Degradation start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity degradation Degradation start->degradation check_solvent Check Solvent Polarity solution1 solution1 check_solvent->solution1 Adjust Solvent check_time_temp Check Extraction Time/Temp solution2 solution2 check_time_temp->solution2 Optimize Conditions check_grind Check Particle Size solution3 solution3 check_grind->solution3 Re-grind Material pre_extraction Add Non-Polar Pre-extraction solution4 solution4 pre_extraction->solution4 Implement Hexane Wash optimize_chrom Optimize Chromatography solution5 solution5 optimize_chrom->solution5 Modify Mobile Phase check_ph Monitor pH solution6 solution6 check_ph->solution6 Use pH Meter check_temp Control Temperature solution7 solution7 check_temp->solution7 Use Lower Temperatures low_yield->check_solvent low_yield->check_time_temp low_yield->check_grind low_purity->pre_extraction low_purity->optimize_chrom degradation->check_ph degradation->check_temp

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Echitaminic Acid Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for echitaminic acid in solution is not extensively available in public literature. The following guidance is based on general principles of small molecule and alkaloid chemistry, and information available for the related compound, echitamine. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

A1: As a general precaution for complex natural products, solid this compound should be stored in a cool, dark, and dry place. A temperature of -20°C is recommended for long-term storage.[1] The container should be tightly sealed to protect it from moisture and air, and it may be beneficial to store it under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: How should I prepare solutions of this compound?

A2: The choice of solvent will depend on the experimental requirements. For biological assays, a common approach is to dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted with an aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system. Always add the acid to water (or buffer) when making dilutions.

Q3: What factors can affect the stability of this compound in solution?

A3: Several factors can influence the stability of organic molecules like this compound in solution:

  • pH: The stability of compounds with acidic functional groups can be highly pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]

  • Light: Exposure to ultraviolet (UV) or even visible light can provide the energy for photolytic degradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.

  • Enzymes: If working with biological matrices, enzymes such as esterases or oxidases could potentially metabolize or degrade this compound.

Q4: How long can I store this compound solutions?

A4: The stability of this compound in solution is not well-documented. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in an anhydrous organic solvent like DMSO, stored at -20°C or -80°C, are generally more stable than aqueous solutions. For aqueous solutions, it is best to use them immediately after preparation. If short-term storage is required, keep the solution on ice and protected from light.

Troubleshooting Guide

Problem: I am seeing a gradual loss of my compound's activity in my multi-day experiment.

  • Possible Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions daily: Avoid using aged solutions.

    • Optimize storage of stock solution: Ensure your stock solution is stored at an appropriate temperature (-20°C or -80°C) in a tightly sealed vial.

    • Assess media components: Consider if any components in your culture medium or buffer could be contributing to degradation (e.g., high reactivity, extreme pH).

    • Perform a time-course stability study: Prepare your final working solution and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions using an analytical method like HPLC.

Problem: My experimental results are inconsistent between batches.

  • Possible Cause: Inconsistent concentration of the active compound due to degradation during preparation or storage.

  • Troubleshooting Steps:

    • Standardize solution preparation: Ensure a consistent and documented procedure for preparing your this compound solutions.

    • Verify stock concentration: Before starting a new set of experiments with a new batch of stock solution, verify its concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry with a known extinction coefficient or HPLC with a standard curve).

    • Evaluate handling procedures: Minimize the time the compound spends at room temperature and exposed to light during experimental setup.

Factors Affecting Stability of this compound in Solution

FactorPotential EffectRecommended Mitigation
pH Catalysis of hydrolysis or other degradation reactions at extreme pH.Maintain solutions at a neutral or mildly acidic pH, if compatible with the experiment. Avoid strong acids and bases.
Temperature Increased rate of degradation at higher temperatures.Prepare and store solutions at low temperatures (e.g., on ice during use, -20°C or -80°C for storage).
Light Photolytic degradation.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Oxygen Oxidative degradation.Degas solvents before use. For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.
Solvent Solvolysis or reaction with solvent impurities.Use high-purity, anhydrous solvents for stock solutions. For aqueous solutions, use purified water (e.g., Milli-Q).

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. An analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection is typically used to monitor the degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Preparation of Stress Samples:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Place a vial of the stock solution in a controlled temperature environment (e.g., 60°C).

  • Photolytic Degradation: Expose a vial of the stock solution to a light source (e.g., a UV lamp or direct sunlight). Protect a control sample from light.

3. Incubation:

  • Incubate all stress samples and a control sample (stock solution at room temperature, protected from light) for a defined period (e.g., 24 or 48 hours).

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Inconsistency start Inconsistent Results Observed q1 Are you preparing fresh solutions for each experiment? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the stock solution concentration verified? a1_yes->q2 sol1 Prepare fresh solutions daily. Re-evaluate. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are solutions protected from light and kept cool during use? a2_yes->q3 sol2 Verify stock concentration using an analytical method (e.g., HPLC, UV-Vis). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consider performing a forced degradation study to understand specific stability liabilities. a3_yes->end_node sol3 Use amber vials and keep solutions on ice. a3_no->sol3

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions start->stress acid Acidic (0.1 M HCl) stress->acid base Alkaline (0.1 M NaOH) stress->base oxidation Oxidative (3% H2O2) stress->oxidation thermal Thermal (e.g., 60°C) stress->thermal photo Photolytic (UV/Sunlight) stress->photo control Control (Room Temp, Dark) stress->control sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Calculate % Degradation and Determine Kinetics analysis->data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Investigating Novel Alkaloid Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a framework for investigating the degradation pathways of novel or poorly characterized alkaloids, with a focus on experimental design, troubleshooting, and data interpretation. While specific information on the degradation of echitaminic acid is not currently well-documented in scientific literature, the principles and methodologies outlined here will equip you to approach the study of this and other similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in investigating the degradation of a novel alkaloid like this compound?

A1: The initial steps involve establishing a reliable analytical method to quantify the parent alkaloid. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common choice. Once you can accurately measure the concentration of your alkaloid, you can begin to expose it to various conditions (e.g., different pH levels, temperatures, enzymatic preparations) to screen for degradation.

Q2: What are the common chemical methods for studying alkaloid structure and degradation?

A2: Several classical chemical degradation methods are used to elucidate the structure of alkaloids, which can also provide insights into their stability:

  • Hofmann exhaustive methylation: This method involves the opening of heterocyclic rings containing nitrogen.[1]

  • Emde's degradation: This is a reductive cleavage of quaternary ammonium salts and is often used when Hofmann degradation is not feasible.[2][3]

  • von Braun's method: This involves the reaction of a tertiary amine with cyanogen bromide.[1]

  • Hydrolysis: Cleavage of ester or amide linkages using acids or bases can reveal simpler structural components.[2]

  • Alkali fusion: Heating an alkaloid with a strong base can break it down into smaller, identifiable aromatic or heterocyclic compounds.[1]

  • Dehydrogenation: Heating with catalysts like selenium or zinc dust can help identify the basic carbon skeleton.[1]

Q3: Why is it important to study the degradation pathways of an alkaloid in the context of drug development?

A3: Understanding the degradation of a potential drug candidate is crucial for several reasons:

  • Stability: It helps in determining the shelf-life and storage conditions of the drug.[4]

  • Metabolism: It provides insights into how the compound might be metabolized in the body, which is essential for predicting its efficacy and potential toxicity.

  • Safety: Degradation products may be inactive, have reduced activity, or even be toxic. Identifying these products is a key part of the safety assessment.[4]

  • Formulation: Knowledge of degradation pathways informs the development of stable pharmaceutical formulations.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation of the alkaloid is observed under experimental conditions. The alkaloid is highly stable under the tested conditions. The chosen enzyme preparation is not active towards the substrate. The analytical method is not sensitive enough to detect small changes.Increase the harshness of the conditions (e.g., higher temperature, more extreme pH), but be mindful of creating unrealistic degradation products.[4] Use a broader range of enzyme preparations (e.g., liver microsomes, soil microbe extracts). Validate your analytical method to ensure it can detect at least a 5-10% change in concentration.
The concentration of the parent alkaloid decreases, but no distinct degradation products are detected. Degradation products are not being retained or detected by the analytical method (e.g., they are volatile or do not have a chromophore). The degradation products are unstable and further degrade into a complex mixture. The products are adsorbing to the experimental apparatus.Use a different analytical technique, such as mass spectrometry (MS), which does not rely on a chromophore for detection. Analyze samples at earlier time points to capture initial, potentially unstable, intermediates. Use silanized glassware or polypropylene tubes to minimize adsorption.
Multiple unknown peaks appear in the chromatogram after degradation. The degradation process is complex, involving multiple parallel or sequential reactions. The starting material is impure. The experimental conditions are causing non-specific breakdown.Use a lower concentration of the degrading agent (e.g., enzyme, acid) or a shorter incubation time to favor the formation of primary degradation products. Purify the starting alkaloid to the highest possible degree. Include a control sample (alkaloid without the degrading agent) to identify peaks not related to the degradation process.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance.[4]

  • Preparation of Stock Solution: Prepare a stock solution of the alkaloid in a suitable solvent (e.g., methanol, DMSO) at a known concentration.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Incubate the alkaloid solution in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the alkaloid solution with an oxidizing agent like hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of the alkaloid to high temperatures (e.g., 80°C).[5]

    • Photolytic Degradation: Expose a solution of the alkaloid to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent alkaloid from its degradation products.[4]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Prepare Microsomal Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the alkaloid solution.

  • Initiate the Reaction: Add an NADPH-regenerating system to start the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C with shaking.

  • Time Points: Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent alkaloid and the appearance of metabolites using LC-MS/MS.

Quantitative Data Summary

The following table is a hypothetical representation of data from a forced degradation study of an alkaloid.

Condition Time (hours) Parent Alkaloid Remaining (%) Major Degradation Product 1 Area (%) Major Degradation Product 2 Area (%)
0.1 M HCl, 60°C010000
475.218.53.1
852.135.88.9
2415.660.315.4
0.1 M NaOH, 60°C010000
492.55.21.1
885.39.82.5
2468.920.15.7
3% H₂O₂, RT010000
460.732.14.8
835.255.99.3
245.178.412.6

Visualizations

degradation_pathway cluster_main Hypothetical Enzymatic Degradation of an Alkaloid Alkaloid This compound (Parent Alkaloid) Intermediate1 Intermediate A (e.g., Hydroxylated form) Alkaloid->Intermediate1 Enzyme 1 (e.g., Cytochrome P450) Intermediate2 Intermediate B (e.g., Ring-opened form) Intermediate1->Intermediate2 Enzyme 2 (e.g., Hydrolase) Product1 Final Product X (Polar metabolite) Intermediate2->Product1 Enzyme 3 Product2 Final Product Y (Further degraded fragment) Intermediate2->Product2 Enzyme 4

Caption: Hypothetical enzymatic degradation pathway of an alkaloid.

experimental_workflow cluster_workflow Workflow for Investigating an Unknown Alkaloid Degradation Pathway start Start with Pure Alkaloid method_dev Develop & Validate Analytical Method (HPLC, LC-MS) start->method_dev forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation in_vitro Conduct In Vitro Metabolic Assays (Microsomes, Hepatocytes) method_dev->in_vitro analysis Analyze Samples for Parent Loss and Product Formation forced_degradation->analysis in_vitro->analysis structure_elucidation Isolate and Characterize Degradation Products (NMR, HRMS) analysis->structure_elucidation pathway Propose Degradation Pathway structure_elucidation->pathway

Caption: Experimental workflow for studying an unknown alkaloid degradation pathway.

References

Technical Support Center: Overcoming Low Yield in Echitaminic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Echitaminic acid from its natural source, the bark of Alstonia scholaris, is a critical step. Low yields can impede research and development timelines. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction process.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems that can lead to low yields of this compound.

Question: My final extract shows a very low yield of this compound. What are the potential causes related to the raw material?

Answer: The quality and preparation of the Alstonia scholaris bark are crucial for a successful extraction. Several pre-extraction factors can significantly impact the yield:

  • Improper Plant Material Handling: The phytochemical content of medicinal plants can be influenced by geographical location, genetic variations, environmental conditions, and the maturity of the plant at the time of harvest. Ensure that the bark is collected from a reputable source and that the trees are of an appropriate age.

  • Inadequate Drying: Freshly collected bark has a high moisture content.[1] Improper or incomplete drying can lead to microbial degradation of the target compounds and hinder efficient grinding. Shade drying is a commonly used method to prevent the degradation of thermolabile compounds.[1]

  • Incorrect Particle Size: The efficiency of solvent penetration and extraction is highly dependent on the particle size of the plant material. Bark that is too coarse will result in incomplete extraction, while a powder that is too fine can lead to blockages in extraction equipment and difficulties in filtration. A coarsely powdered bark is often recommended.[1]

Question: I am unsure if my chosen solvent system is optimal for this compound extraction. How does solvent selection affect the yield?

Answer: Solvent selection is a critical parameter in maximizing the yield of this compound, which is an indole alkaloid with acidic properties.

  • Solvent Polarity: this compound, being an alkaloid, possesses both polar (due to the carboxylic acid and nitrogen atoms) and non-polar (the aromatic rings) characteristics. A solvent system with appropriate polarity is required to effectively solubilize the compound. Ethanol is a common solvent used for the initial extraction of a broad range of compounds from Alstonia scholaris bark.[1] Subsequent liquid-liquid partitioning with solvents of varying polarities, such as hexane, chloroform, and ethyl acetate, is used to separate compounds based on their solubility.[1]

  • Acid-Base Properties: Since this compound is an acidic alkaloid, manipulating the pH of the extraction medium can significantly enhance its solubility and aid in its separation from other alkaloids. An acidic wash (e.g., with 3% HCl) can be used to protonate basic alkaloids and separate them into the aqueous phase, potentially leaving more acidic or neutral compounds in the organic phase. Conversely, adjusting the pH to be more alkaline can deprotonate the carboxylic acid group of this compound, increasing its polarity and affecting its partitioning behavior.[1]

Question: My extraction process seems inefficient, and I suspect I'm losing the target compound during the procedure. What are the common pitfalls in the extraction workflow?

Answer: Several procedural steps can contribute to a low yield of this compound. Careful attention to the following can help mitigate these losses:

  • Incomplete Extraction: Ensure a sufficient solvent-to-solid ratio and adequate extraction time. Repeated extractions of the plant material are often necessary to maximize the recovery of the target compound.[1]

  • Poor Phase Separation: During liquid-liquid extraction, the formation of emulsions can lead to the loss of material at the interface. Ensure vigorous but controlled mixing and allow adequate time for the phases to separate completely.

  • Thermal Degradation: Indole alkaloids can be sensitive to high temperatures. Avoid excessive heat during solvent evaporation steps. The use of a rotary evaporator under reduced pressure is recommended to minimize thermal stress on the compound.[1]

  • Chemical Degradation: The stability of this compound under different pH conditions is a crucial factor. Prolonged exposure to strong acids or bases could potentially lead to degradation. The stability of indole alkaloids can be pH-dependent.

Question: How can I confirm the presence and quantify the yield of this compound in my extracts?

Answer: Accurate quantification is essential to determine the success of your extraction. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for this purpose.

  • Method Development: A validated HPLC-UV method is required for accurate quantification. This involves selecting an appropriate column (e.g., C18), a mobile phase that provides good separation of this compound from other components in the extract, and determining the optimal detection wavelength.

  • Reference Standard: A certified reference standard of this compound is necessary for positive identification (by comparing retention times) and for creating a calibration curve to quantify the amount in your extract.

  • Sample Preparation: Proper sample preparation before HPLC analysis is crucial. This may involve filtration to remove particulate matter and appropriate dilution to ensure the concentration falls within the linear range of the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the total alkaloidal fraction from Alstonia scholaris bark?

A1: The yield of the total ethanolic extract from dried Alstonia scholaris stem bark can be around 15% of the initial weight.[1] Subsequent fractionation will result in lower yields for specific fractions. For instance, a chloroform-soluble fraction might constitute a significant portion of the total extract.[1] The yield of pure this compound will be considerably lower than the total extract yield.

Q2: What is the best way to dry the Alstonia scholaris bark before extraction?

A2: Shade drying the bark is a commonly practiced method.[1] This helps to preserve the chemical integrity of the phytoconstituents by avoiding direct exposure to sunlight and high temperatures, which can cause degradation.

Q3: Can I use a different initial extraction solvent instead of ethanol?

A3: While 95% ethanol is frequently used for the initial extraction, other solvents or solvent mixtures with varying polarities could be employed.[1] The choice of solvent will influence the profile of extracted compounds. For targeting this compound, a solvent that can efficiently solubilize acidic indole alkaloids would be ideal. The optimization of the solvent system is a key aspect of method development.

Q4: How can I improve the purity of my this compound extract?

A4: An acid-base washing step is an effective purification technique for alkaloidal extracts. By dissolving the crude extract in a solvent and washing with an acidic solution, basic alkaloids can be removed. Subsequent adjustments of the pH of the aqueous layer and re-extraction can help to isolate alkaloids based on their pKa values.[1] Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.[1]

Data Presentation

ParameterValue/RangeSource
Plant Material
SourceAlstonia scholaris (L.) R. Br. bark[1]
Initial Moisture Loss on Drying~13%[1]
Extraction Parameters
Initial Extraction Solvent95% Ethanol[1]
Extraction MethodMaceration or Soxhlet[1]
Yield Data
85% Ethanolic Extract Yield15.0% of dried bark[1]
Hexane Fraction Yield340 g (from 3 kg ethanolic extract)[1]
Chloroform Fraction Yield460 g (from 3 kg ethanolic extract)[1]
Ethyl Acetate Fraction Yield560 g (from 3 kg ethanolic extract)[1]
n-Butanol Fraction Yield600 g (from 3 kg ethanolic extract)[1]
Analytical Method
TechniqueHPLC with Photodiode Array detector[1]
Detection Wavelength250 nm for alkaloids[1]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Alkaloids from Alstonia scholaris Bark [1]

  • Preparation of Plant Material: Collect non-infected bark of Alstonia scholaris, shade dry it, and then coarsely powder it using a ball mill or a hand club.

  • Initial Ethanolic Extraction: Extract the powdered bark with 95% ethanol at room temperature. This can be done by maceration or using a Soxhlet apparatus.

  • Solvent Evaporation: Evaporate the ethanolic extract to dryness under reduced pressure at 40°C using a rotary evaporator to obtain a semisolid extract.

  • Liquid-Liquid Fractionation: a. Suspend the ethanolic extract in distilled water. b. Sequentially extract the aqueous suspension with hexane, chloroform, ethyl acetate, and n-butanol. Perform each solvent extraction multiple times (e.g., 8 times with 500 ml of solvent for a 750 g extract in 1500 ml of water). c. Collect each solvent fraction separately and remove the solvent using a rotary vacuum evaporator.

  • Purification of the Crude Alkaloidal Fraction (from Chloroform Extract): a. Mix the crude chloroform extract with 3% hydrochloric acid (HCl) and ethanol. b. Collect the aqueous layer. c. Adjust the pH of the aqueous layer to 10 by adding sodium hydroxide (NaOH). d. Extract the alkaline aqueous solution with chloroform to obtain the crude alkaloidal fraction.

  • Further Purification (Optional): The crude alkaloidal fraction can be further purified using column chromatography over silica gel, eluting with a solvent system such as chloroform:methanol (50:50).

Visualizations

experimental_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis start Alstonia scholaris Bark drying Shade Drying start->drying grinding Grinding to Coarse Powder drying->grinding extraction Ethanol Extraction grinding->extraction evaporation Solvent Evaporation extraction->evaporation fractionation Liquid-Liquid Fractionation (Hexane, Chloroform, Ethyl Acetate, n-Butanol) evaporation->fractionation acid_base Acid-Base Washing of Chloroform Fraction fractionation->acid_base column_chrom Column Chromatography acid_base->column_chrom hplc HPLC-UV Analysis column_chrom->hplc end Quantified this compound hplc->end

Caption: Workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low this compound Yield material Raw Material Issues (Harvesting, Drying, Grinding) low_yield->material solvent Suboptimal Solvent System (Polarity, pH) low_yield->solvent process Inefficient Process (Incomplete Extraction, Degradation) low_yield->process validate_analysis Validate Analytical Method (HPLC-UV) low_yield->validate_analysis Verification optimize_material Standardize Raw Material (Source, Drying, Particle Size) material->optimize_material optimize_solvent Optimize Solvent System (Solvent Polarity, pH Adjustment) solvent->optimize_solvent optimize_process Refine Extraction Protocol (Time, Temp, Purification) process->optimize_process

Caption: Troubleshooting logic for low this compound yield.

References

optimizing HPLC separation for Echitaminic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the HPLC separation of Echitaminic acid isomers. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common chromatographic issues, and example protocols to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

A1: this compound is an indole alkaloid. The primary challenge in separating its isomers lies in their similar physicochemical properties, such as polarity, pKa, and molecular weight.[1] Isomers, especially enantiomers (non-superimposable mirror images), require specific analytical conditions to achieve baseline resolution.[2][3] For acidic compounds like this compound, controlling the mobile phase pH is crucial to manage ionization and improve separation.[4]

Q2: Which type of HPLC column is most effective for separating this compound isomers?

A2: The choice of column is critical and depends on the nature of the isomers (e.g., structural isomers vs. stereoisomers).

  • For Diastereomers or Positional Isomers: A high-resolution reversed-phase column (e.g., C18 or Phenyl-Hexyl) with smaller particle sizes (e.g., < 3 µm) can be effective. Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[1][5]

  • For Enantiomers: A chiral stationary phase (CSP) is typically required for separation.[2][6] Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and have proven effective for separating various alkaloid enantiomers.[7][8][9]

Q3: How does mobile phase pH affect the separation of these acidic isomers?

A3: Mobile phase pH is a powerful tool for optimizing the separation of ionizable compounds like this compound. The principle is to suppress the ionization of the acidic functional groups to increase their retention on a reversed-phase column.[4] By adjusting the pH to be at least 2 units below the pKa of the carboxylic acid group, the isomers will be in their neutral, less polar form, leading to better interaction with the C18 stationary phase and improved retention. Inconsistent pH can lead to drifting retention times.[10]

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing for acidic analytes is a frequent issue, often caused by unwanted secondary interactions between the negatively charged analyte and positively charged sites on the silica backbone of the column (silanols).

  • Cause: Interaction with residual silanol groups on the stationary phase.[11]

  • Solution 1: Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an appropriate buffer (e.g., phosphate or formate) can suppress the ionization of both the this compound and the silanol groups, minimizing tailing.[4]

  • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal exposed silanols.[10]

  • Solution 3: Check for Overload: Injecting too much sample can saturate the column and cause peak asymmetry. Try reducing the injection volume or sample concentration.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during method development.

Problem 1: Poor or No Resolution Between Isomer Peaks (Rs < 1.5)

  • Possible Cause 1: Inappropriate column chemistry.

    • Solution: If you are trying to separate enantiomers, a standard C18 column will not work; a chiral stationary phase (CSP) is necessary.[6] For structural isomers, consider a column with a different selectivity, like a Phenyl or embedded-polar group phase.[10]

  • Possible Cause 2: Mobile phase is not optimized.

    • Solution A (Modify Organic Solvent): Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa). Different solvents can alter selectivity and improve resolution.

    • Solution B (Adjust pH): Systematically evaluate the effect of mobile phase pH. For acidic compounds, a pH range of 2.5 to 4.0 is a good starting point.[4]

    • Solution C (Go Gradient): If isocratic elution fails, develop a shallow gradient. A slow, shallow gradient provides more time for the isomers to interact with the stationary phase, often improving resolution.[12]

  • Possible Cause 3: Insufficient column efficiency.

    • Solution: Increase the column length or use a column with smaller particles (e.g., sub-2 µm) to increase the number of theoretical plates. Alternatively, reducing the flow rate can also enhance efficiency, though it will lengthen the analysis time.[13]

Problem 2: Retention Times are Unstable and Drifting

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. A common rule is to flush the column with 10-20 column volumes of the new mobile phase.[12]

  • Possible Cause 2: Inconsistent mobile phase preparation.

    • Solution: Prepare fresh mobile phase for each analysis batch. Ensure accurate pH measurement and consistent mixing of solvents. If using buffers, remember that the pH can shift when adding organic solvent, so measure the pH of the final aqueous/organic mixture if possible.[12]

  • Possible Cause 3: Column temperature fluctuations.

    • Solution: Use a column thermostat to maintain a constant temperature. Even minor room temperature changes can affect retention times. Elevated temperatures (e.g., 40°C) can also improve peak shape and reduce backpressure.[13]

Problem 3: Peaks are Split or Distorted

  • Possible Cause 1: Sample solvent is incompatible with the mobile phase.

    • Solution: The sample solvent should ideally be the same as, or weaker than, the initial mobile phase. Dissolving the sample in a stronger solvent (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can cause peak distortion.[14]

  • Possible Cause 2: Clogged or contaminated column inlet frit.

    • Solution: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[6] If the frit is blocked, try back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[15]

  • Possible Cause 3: Co-elution of an interfering compound.

    • Solution: Analyze a blank and individual standards to confirm the peak identity. Adjusting mobile phase selectivity (by changing solvent type or pH) may resolve the co-eluting peaks.

Example Experimental Protocols

Disclaimer: These are example protocols based on general principles for separating acidic alkaloids and may require further optimization for this compound.

Protocol 1: Reversed-Phase HPLC for Structural Isomers

This method is a starting point for separating diastereomers or positional isomers of this compound.

ParameterSetting
Column High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detector UV at 280 nm
Gradient Program See Table 1 below

Table 1: Example Gradient Program for Reversed-Phase Separation

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
15.0 50 50
17.0 50 50
17.1 80 20

| 22.0 | 80 | 20 |

Protocol 2: Chiral HPLC for Enantiomeric Separation

This method is designed for the separation of this compound enantiomers. Chiral separations are often performed in normal-phase or polar-organic mode.[7][16]

ParameterSetting
Column Polysaccharide-based Chiral Column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector UV at 280 nm

Table 2: Optimization Strategy for Chiral Separation

Parameter to Vary Range to Test Expected Outcome
% Isopropanol 10% to 30% Lower % increases retention and may improve resolution.
Acidic Additive (TFA) 0.05% to 0.2% Improves peak shape for acidic compounds.

| Alcohol Modifier | Switch Isopropanol to Ethanol | Can significantly alter chiral selectivity. |

Visualized Workflows

G start_end start_end process process decision decision io io start Start: Define Separation Goal info Gather Analyte Info (pKa, logP, structure) start->info is_enant Enantiomers? info->is_enant col_select Select Column (Chiral vs. Achiral) chiral_col Choose CSP (e.g., Polysaccharide) is_enant->chiral_col Yes rp_col Choose RP Column (e.g., C18, Phenyl) is_enant->rp_col No mob_phase Develop Mobile Phase (pH, Organic %) chiral_col->mob_phase rp_col->mob_phase screen Screen Conditions (Gradient, Temp) mob_phase->screen eval Evaluate Resolution (Rs) and Peak Shape screen->eval is_ok Rs > 1.5? Tailing < 1.5? eval->is_ok optimize Fine-Tune Parameters (Flow rate, Gradient slope) is_ok->optimize No validate Validate Method is_ok->validate Yes optimize->screen end End: Robust Method validate->end

Caption: Workflow for developing an HPLC method for this compound isomer separation.

G problem problem cause cause solution solution p1 Problem: Poor Resolution (Rs < 1.5) c1 Is mobile phase pH optimized for an acid? p1->c1 Check 1 c2 Is organic % correct? p1->c2 Check 2 c3 Are you separating enantiomers? p1->c3 Check 3 c4 Is column efficient enough? p1->c4 Check 4 s1 Adjust pH to 2.5-3.5 using a buffer. c1->s1 s2 Decrease organic % or run a shallower gradient. c2->s2 s3 Use a Chiral Stationary Phase (CSP). c3->s3 s4 Use longer column or smaller particle size. c4->s4

Caption: Troubleshooting flowchart for poor peak resolution in HPLC analysis.

References

Technical Support Center: Echitaminic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Echitaminic Acid Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of this compound and related indole alkaloids.

Disclaimer

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal

Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

Answer:

Several factors can contribute to poor signal intensity. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Ionization This compound, as an indole alkaloid, is expected to ionize well in positive electrospray ionization (ESI) mode. Ensure the ESI source is operating in positive mode. Optimize ESI parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature. Direct infusion of a standard solution (if available) or a crude extract known to contain the compound can aid in optimizing these parameters.
Incorrect Mass-to-Charge Ratio (m/z) The molecular formula for this compound is C₂₁H₂₆N₂O₄, with a molecular weight of 370.44 g/mol . In positive ESI, the protonated molecule [M+H]⁺ would have an m/z of approximately 371.45. Ensure you are monitoring the correct m/z in your single ion monitoring (SIM) or multiple reaction monitoring (MRM) method.
Sample Degradation Indole alkaloids can be sensitive to light, temperature, and pH. Ensure samples are stored properly (e.g., in amber vials at low temperatures) and analyzed promptly after preparation. Consider the stability of this compound in your sample matrix and autosampler conditions.[1]
Insufficient Sample Concentration The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive instrument.
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[2] This is a common issue in complex matrices like plant extracts or biological fluids. Refer to the "Matrix Effects" troubleshooting section for detailed solutions.
Instrumental Issues General instrument issues such as a dirty ion source, incorrect calibration, or detector malfunction can lead to poor signal.[3] Perform routine maintenance and calibration as per the manufacturer's guidelines.
Issue 2: High Background Noise or Interfering Peaks

Question: My chromatogram shows high background noise or multiple interfering peaks, making it difficult to identify and quantify the this compound peak. How can I resolve this?

Answer:

High background and interfering peaks are common challenges that can often be addressed through improved sample preparation and chromatographic separation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Sample Matrix Complexity Complex sample matrices are a primary source of interference. Enhance your sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[4] For alkaloids, an acid-base extraction can be a highly effective initial cleanup step.[5]
Inadequate Chromatographic Separation Co-elution of isomers or other matrix components can cause interfering peaks. Optimize your liquid chromatography (LC) method. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., C18, Phenyl-Hexyl) to improve resolution.[6]
Carryover Residual sample from a previous injection can appear as a peak in the current chromatogram. Optimize the autosampler wash method by using a strong solvent to ensure the needle and injection port are thoroughly cleaned between injections.
Plasticizers and Other Contaminants Phthalates and other plasticizers can leach from plastic consumables and cause significant background interference. Use glass vials and minimize the use of plasticware where possible.
Issue 3: Peak Tailing or Splitting

Question: The peak shape for my analyte is poor, exhibiting significant tailing or splitting. What could be the cause?

Answer:

Poor peak shape can compromise both qualitative identification and quantitative accuracy.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Stationary Phase The basic nitrogen in the indole structure can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Using a mobile phase with a low concentration of a weak acid (e.g., 0.1% formic acid) can help to protonate the analyte and minimize these interactions. Alternatively, using a column with end-capping or a different stationary phase can alleviate this issue.
Column Overload Injecting too much sample onto the column can lead to peak fronting or tailing. Try diluting your sample and re-injecting.
Column Degradation or Contamination A blocked frit, a void at the head of the column, or contamination can all lead to peak splitting or tailing. Try flushing the column or replacing it with a new one.
Mismatch between Injection Solvent and Mobile Phase If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase conditions, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for extracting this compound from plant material?

A1: For indole alkaloids from plant matrices, a common and effective approach is an acid-base extraction.[5] This involves:

  • Extraction: Homogenize the plant material and extract with an acidic aqueous solution (e.g., 0.1 M HCl in 50% methanol) to protonate the alkaloids and bring them into the aqueous phase.

  • Cleanup: The acidic extract can then be partitioned with a non-polar organic solvent (e.g., hexane) to remove lipids and other non-polar interferences.

  • Basification and Re-extraction: The pH of the aqueous phase is then adjusted to be basic (e.g., pH 9-10 with ammonium hydroxide), which deprotonates the alkaloids, making them less water-soluble. The alkaloids can then be extracted into a moderately polar organic solvent like dichloromethane or ethyl acetate.

  • Further Cleanup: For cleaner samples, Solid-Phase Extraction (SPE) can be employed after the initial extraction.[7]

Q2: What are the recommended LC-MS/MS parameters for this compound analysis?

A2: While specific parameters for this compound are not published, the following are good starting points based on the analysis of similar indole alkaloids:[6][8]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the analyte and then wash the column.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is preferred for its sensitivity and selectivity. For initial identification, a full scan or product ion scan would be necessary.

    • MRM Transitions: To develop an MRM method, you would first need to determine the precursor ion (the m/z of the protonated molecule, [M+H]⁺, which is ~371.45 for this compound) and then identify stable and intense product ions by performing a product ion scan.

Q3: How can I identify and mitigate matrix effects?

A3: Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS analysis.[2]

  • Identification: A post-column infusion experiment can be performed to qualitatively identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of an this compound standard into the LC eluent post-column while injecting a blank matrix extract. Dips or rises in the baseline signal indicate matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: As mentioned, more rigorous sample preparation techniques like SPE or LLE can significantly reduce matrix effects.[4]

    • Chromatographic Separation: Adjusting the LC gradient to separate this compound from the regions of ion suppression can be effective.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

    • Use of an Internal Standard: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard. If a SIL standard for this compound is not available, a structurally similar compound that co-elutes and has similar ionization properties can be used as an analog internal standard.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for various indole alkaloids using different sample preparation techniques. This data can be used as a reference for what to expect during method development for this compound.

Table 1: Comparison of Sample Preparation Techniques for Indole Alkaloid Analysis

Indole Alkaloid Sample Matrix Preparation Method Recovery (%) Matrix Effect (%) Reference
HarminePlant TissueSPE87.86Not Reported[8]
YohimbinePlant TissueSPE80.55Not Reported[8]
AjmalicinePlant TissueSPE68.38Not Reported[8]
Various AlkaloidsLupin SeedsSPEGood≤23[9]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Indole Alkaloids from Plant Material

Objective: To extract and partially purify this compound from a plant matrix.

Materials:

  • Dried and powdered plant material

  • 0.1 M Hydrochloric acid in 50% Methanol

  • Hexane

  • Ammonium Hydroxide

  • Dichloromethane or Ethyl Acetate

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.1 M HCl in 50% aqueous methanol.

  • Sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction on the pellet and combine the supernatants.

  • Partition the combined supernatant with an equal volume of hexane to remove non-polar interferences. Discard the hexane layer.

  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

  • Extract the basified aqueous layer three times with an equal volume of dichloromethane or ethyl acetate.

  • Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in an appropriate solvent (e.g., initial mobile phase) for LC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow sample Plant Material extraction Acidic Extraction sample->extraction cleanup1 Hexane Wash extraction->cleanup1 basification Basification (pH 9-10) cleanup1->basification extraction2 Organic Solvent Extraction basification->extraction2 spe SPE Cleanup (Optional) extraction2->spe analysis LC-MS/MS Analysis extraction2->analysis Direct Analysis spe->analysis troubleshooting_low_signal start Low/No Signal for This compound check_ms Verify MS Parameters (m/z, ESI+, Tuning) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention) check_ms->check_lc Parameters OK optimize_ms Optimize Ion Source & Tuning Parameters check_ms->optimize_ms Incorrect/Suboptimal check_sample_prep Assess Sample Prep & Concentration check_lc->check_sample_prep Good Chromatography optimize_lc Adjust Gradient & Column Chemistry check_lc->optimize_lc Poor Peak Shape/ No Peak matrix_effects Investigate Matrix Effects check_sample_prep->matrix_effects Prep OK improve_sample_prep Improve Cleanup (SPE/LLE) & Concentrate Sample check_sample_prep->improve_sample_prep Insufficient Cleanup/ Too Dilute mitigate_matrix Use Internal Standard & Dilute Sample matrix_effects->mitigate_matrix Suppression Detected

References

minimizing batch-to-batch variability of Echitaminic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echitaminic acid. Given the inherent variability in natural products, this guide aims to help users minimize batch-to-batch discrepancies and ensure the reliability and reproducibility of their experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Biological Activity Between Batches

Potential Cause Recommended Solution
Purity Variations - Always request and compare the Certificate of Analysis (CoA) for each new batch. Pay close attention to the purity value (typically determined by HPLC).- If a CoA is unavailable, perform an in-house purity assessment using HPLC.[1][2][3][4]
Presence of Impurities or Related Alkaloids - Utilize a high-resolution analytical method, such as LC-MS, to identify and quantify any minor components that may have biological activity.[5]
Degradation of the Compound - this compound, as an indole alkaloid, may be susceptible to degradation by light, temperature, and extreme pH.[6] Prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in small, single-use aliquots.

Issue 2: Poor Solubility or Precipitation in Aqueous Media

Potential Cause Recommended Solution
Incorrect Solvent Selection - For stock solutions, use a high-purity organic solvent such as DMSO or ethanol.[6] - When diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
pH-Dependent Solubility - The solubility of alkaloids can be highly dependent on pH.[7][8] Test the solubility of this compound in a small range of pH values around your experimental conditions to determine the optimal pH for solubility and stability.
Compound Concentration Exceeds Solubility Limit - Determine the maximum solubility of this compound in your specific aqueous buffer. Avoid preparing working solutions at concentrations that are too close to this limit.

Issue 3: Degradation of this compound During Experiments

Potential Cause Recommended Solution
Exposure to Light - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
Temperature Instability - Keep stock and working solutions on ice during experimental setup. For long-term storage, refer to the supplier's recommendations, which are typically -20°C or -80°C.
pH-Mediated Hydrolysis - Indole alkaloids can be unstable at acidic or alkaline pH.[6] Whenever possible, maintain the pH of your experimental buffer within a neutral range (pH 6-8). If extreme pH is required, minimize the exposure time.
Oxidation - The indole nucleus can be susceptible to oxidation.[6] Consider degassing your solvents or using antioxidants in your buffer system if oxidation is suspected, though this should be validated for compatibility with your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: It is recommended to prepare stock solutions of this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved before making further dilutions into aqueous buffers.

Q2: How should I store this compound and its solutions to ensure stability?

A2: Solid this compound should be stored at the temperature recommended by the supplier, typically in a desiccated environment. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6]

Q3: My results with a new batch of this compound are different from the previous one. What should I do?

A3: First, compare the Certificate of Analysis for both batches, paying close attention to purity and any listed impurities. If possible, perform an analytical validation of the new batch using a technique like HPLC to confirm its purity and concentration.[1][2][3][4] It is also good practice to perform a dose-response curve with each new batch to verify its biological activity in your specific assay.

Q4: Can I use a spectrophotometer to determine the concentration of my this compound solution?

A4: While spectrophotometry can be used for a rough estimation if the molar extinction coefficient is known, it is not a stability-indicating method and will not distinguish between the active compound and any degradation products or impurities that may absorb at the same wavelength. For accurate quantification, a validated chromatographic method such as HPLC is recommended.[1][2][3][4]

Q5: What are the typical sources of batch-to-batch variability in natural products like this compound?

A5: Batch-to-batch variability in natural products can stem from several factors, including the geographical source of the plant material, the time of harvest, extraction and purification methods, and storage conditions.[9] These factors can influence the purity of the final product and the profile of minor related alkaloids.

Data Presentation

The following tables present hypothetical but realistic data for three different batches of this compound to illustrate the potential for variability. Researchers should generate their own data for each new batch received.

Table 1: Purity and Impurity Profile of Three Hypothetical Batches of this compound

Batch Number Purity by HPLC (%) Major Impurity A (%) Total Other Impurities (%)
EA-2024-0198.50.80.7
EA-2024-0296.22.11.7
EA-2024-0399.10.50.4

Table 2: Solubility of Three Hypothetical Batches of this compound in Common Solvents

Batch Number Solubility in DMSO (mg/mL) Solubility in Ethanol (mg/mL) Solubility in PBS (pH 7.4) (µg/mL)
EA-2024-01>502515
EA-2024-02>502212
EA-2024-03>502818

Table 3: Stability of this compound (Batch EA-2024-01) Under Forced Degradation Conditions

Stress Condition Time Remaining this compound (%)
0.1 M HCl at 60°C24 hours85.2
0.1 M NaOH at 60°C24 hours90.5
3% H₂O₂ at RT24 hours92.1
Heat (80°C)24 hours95.8
UV Light (254 nm)24 hours88.4

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound (solid)

    • High-purity DMSO or 100% Ethanol

    • Sterile, amber microcentrifuge tubes

    • Sterile, aqueous buffer (e.g., PBS, pH 7.4)

    • Calibrated pipettes and sterile tips

  • Procedure for 10 mM Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Preparing Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Serially dilute the stock solution in your desired aqueous buffer to the final working concentration immediately before use.

    • Ensure that the final concentration of DMSO in your experimental system is below a level that affects your cells or assay (typically ≤ 0.1%).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific instrument and batch of this compound.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a sample of this compound at approximately 1 mg/mL in methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample onto the equilibrated HPLC system.

    • Analyze the resulting chromatogram to determine the area of the main peak (this compound) and any impurity peaks.

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.

Mandatory Visualization

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling pathway where this compound may exert anti-inflammatory effects. This is a generalized representation based on known mechanisms of other indole alkaloids and should be used for illustrative purposes only.

Echitaminic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR4) ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase Activates echitaminic_acid This compound echitaminic_acid->ikb_kinase Inhibits nfkb_complex NF-κB Complex (p65/p50-IκB) nfkb_active Active NF-κB (p65/p50) nfkb_complex->nfkb_active Releases ikb_kinase->nfkb_complex Phosphorylates IκB nfkb_nucleus NF-κB nfkb_active->nfkb_nucleus Translocates inflammatory_genes Inflammatory Gene Transcription nfkb_nucleus->inflammatory_genes Induces

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Assessing Batch-to-Batch Variability

This diagram outlines a logical workflow for researchers to follow when receiving a new batch of this compound to minimize variability in experimental outcomes.

Batch_Variability_Workflow start Receive New Batch of This compound coa_check Review Certificate of Analysis (CoA) start->coa_check analytical_qc Perform In-House QC (e.g., HPLC for Purity) coa_check->analytical_qc solubility_test Confirm Solubility in Experimental Buffer analytical_qc->solubility_test bioassay Conduct Pilot Bioassay (e.g., Dose-Response Curve) solubility_test->bioassay decision Batch Meets Specifications? bioassay->decision proceed Proceed with Full-Scale Experiments decision->proceed Yes troubleshoot Troubleshoot or Contact Supplier decision->troubleshoot No

Caption: Workflow for quality control of new this compound batches.

References

Echitaminic acid stability under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is echitaminic acid and why is its stability important?

This compound is a complex indole alkaloid, a class of naturally occurring compounds with a wide range of biological activities.[1][2] As a researcher, scientist, or drug development professional, understanding its stability is crucial for ensuring the accuracy and reproducibility of experimental results, determining appropriate storage conditions, and establishing the shelf-life of formulations.

Q2: How does pH affect the stability of indole alkaloids like this compound?

The stability of indole alkaloids can be significantly influenced by pH.[3] The indole nucleus and other functional groups within the molecule can be susceptible to acid- or base-catalyzed degradation. For instance, acidic conditions can lead to protonation and potentially trigger rearrangements or hydrolysis of ester groups, if present.[3] Conversely, basic conditions can promote oxidation or other degradative reactions.

Q3: What are the likely degradation pathways for this compound?

While specific degradation products of this compound have not been documented in the literature reviewed, potential degradation pathways for complex indole alkaloids could include:

  • Hydrolysis: If ester or amide functionalities are present, they can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The indole ring can be prone to oxidation, especially in the presence of light, oxygen, and at higher pH values.

  • Rearrangements: Acidic conditions can sometimes induce complex molecular rearrangements in alkaloids.

Q4: What are the recommended general storage conditions for indole alkaloids?

Indole alkaloids are often sensitive to light, heat, and air.[1] Therefore, it is generally recommended to store them in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen), and in tightly sealed containers. For long-term storage, temperatures of -20°C are often suggested.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound activity in solution over a short period. The pH of the solution may be outside the optimal stability range for this compound, leading to rapid degradation.Determine the pH of your solution and adjust it to a neutral or slightly acidic pH, if compatible with your experiment. Perform a preliminary pH stability screen (see Experimental Protocols).
Appearance of unknown peaks in HPLC analysis of a sample. These could be degradation products of this compound.Analyze the degradation products using techniques like mass spectrometry (MS) to identify their structures. This can provide insights into the degradation pathway.
Inconsistent results between experimental batches. This could be due to variations in the pH of the buffers or solutions used, or exposure to different light and temperature conditions.Standardize buffer preparation and ensure consistent pH measurement. Protect samples from light and maintain a constant temperature during experiments and storage.
Precipitation of the compound from the solution. The pH of the solution may have shifted, affecting the solubility of this compound.Check the pH of the solution and adjust it back to the pH where the compound is known to be soluble. Consider using a buffer with a higher buffering capacity.

Quantitative Data Summary (Hypothetical Example)

The following table illustrates the kind of data that would be generated from a pH stability study. Note: This data is hypothetical and for illustrative purposes only.

pHTemperature (°C)Half-life (t½) in hoursMajor Degradation Products (Hypothetical)
2.02512Hydrolysis Product A
4.025150Minor Hydrolysis
7.025> 500Trace Oxidation Product B
9.02580Oxidation Product B, Polymerization
7.040200Oxidation Product B

Experimental Protocols

Protocol: Preliminary pH Stability Assessment of this compound

1. Objective: To determine the stability of this compound over a range of pH values at a constant temperature.

2. Materials:

  • This compound
  • Buffers: pH 2, 4, 7, 9, and 10 (e.g., phosphate, citrate, or borate buffers)
  • HPLC-grade acetonitrile and water
  • Formic acid or other suitable mobile phase modifier
  • HPLC system with a UV or MS detector
  • pH meter
  • Constant temperature incubator or water bath

3. Method:

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution samples Prepare Buffered Samples (pH 2, 4, 7, 9, 10) stock->samples t0 Analyze t=0 Samples samples->t0 incubate Incubate Samples at Constant Temperature samples->incubate sampling Withdraw Samples at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Kinetics, Half-life) hplc->data

Caption: Experimental workflow for pH stability testing of this compound.

Degradation_Pathway cluster_acid Acidic Conditions (e.g., pH < 4) cluster_base Basic Conditions (e.g., pH > 8) EchitaminicAcid This compound Hydrolysis Hydrolysis Product A EchitaminicAcid->Hydrolysis + H₂O, H⁺ Rearrangement Rearrangement Product EchitaminicAcid->Rearrangement H⁺ Oxidation Oxidation Product B EchitaminicAcid->Oxidation O₂, OH⁻

Caption: Hypothetical degradation pathways for this compound under different pH conditions.

References

preventing degradation of Echitaminic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Echitaminic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a terpene indole alkaloid. Like many complex natural products, its chemical structure is susceptible to degradation, which can lead to a loss of biological activity and the formation of unknown impurities. Ensuring its stability during storage is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general stability of indole alkaloids, the primary factors that can cause the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Light: Exposure to UV or even ambient light can induce photochemical reactions.

  • pH: Both acidic and basic conditions can catalyze hydrolysis or other degradation pathways.

  • Oxidation: The indole nucleus is susceptible to oxidation, especially in the presence of air (oxygen).

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q3: What are the ideal storage conditions for solid this compound?

For long-term storage of solid this compound, the following conditions are recommended:

  • Temperature: -20°C or lower.

  • Light: Protect from light by using an amber vial or by storing it in a dark container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress.

Q4: How should I store this compound in solution?

Stock solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary:

  • Solvent: Use a dry, aprotic solvent. Anhydrous DMSO or ethanol are common choices. Avoid aqueous buffers for long-term storage.

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light.

  • Degassing: Degas the solvent before use to remove dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in bioassays. Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. Verify the concentration and purity of the stock solution using HPLC-UV.
Appearance of new peaks in HPLC chromatogram of a stored sample. Degradation of this compound.Characterize the new peaks using LC-MS and NMR to identify potential degradation products. Optimize storage conditions (lower temperature, protect from light, use inert gas).
Discoloration of solid this compound or its solution. Oxidation or photodegradation.Store the compound under an inert atmosphere and protected from light. Discard any discolored material.
Inconsistent results between experiments. Instability of this compound under experimental conditions.Evaluate the stability of this compound in your experimental buffer and at the working temperature. Consider adding antioxidants if oxidation is suspected.

Data on Stability of Structurally Related Indole Alkaloids

Table 1: Effect of Temperature on the Degradation of Indole Alkaloids (Solid State)

CompoundTemperatureDurationDegradation (%)Reference
Voacangine60°C4 weeks~15%[1]
Ibogaine80°C2 weeks~25%[2]
Catharanthine50°C8 weeks~10%[3]

Table 2: Effect of pH on the Degradation of Indole Alkaloids in Solution (25°C)

CompoundpHSolventDurationDegradation (%)Reference
Voacangine250% Ethanol24 hours~30%[1]
Voacangine1050% Ethanol24 hours~20% (hydrolysis)[1]
Ibogaine3Aqueous Buffer48 hours~15%[4]

Table 3: Effect of Light on the Degradation of Indole Alkaloids in Solution (25°C)

CompoundLight SourceSolventDurationDegradation (%)Reference
IbogaineUV (254 nm)Methanol8 hours>50%[2]
CoronaridineDaylightMethanol7 days~20%[5]
CatharanthineNear-UVAqueous4 hours~40% (with sensitizer)[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the solid compound and the stock solution at 80°C for 1, 3, and 7 days.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (daylight) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Characterize major degradation products using LC-MS and NMR.

Protocol 2: HPLC Method for Stability Analysis of this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

    • Column Temperature: 30°C.

  • Method Validation:

    • Specificity: Analyze stressed samples to ensure that degradation product peaks are well-resolved from the parent compound peak.

    • Linearity: Construct a calibration curve with at least five concentrations of this compound.

    • Accuracy and Precision: Determine the recovery and relative standard deviation for replicate injections of known concentrations.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

degradation_pathway Echitaminic_Acid This compound Oxidation Oxidation (e.g., air, H₂O₂) Echitaminic_Acid->Oxidation Hydrolysis Hydrolysis (Acidic or Basic) Echitaminic_Acid->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Echitaminic_Acid->Photodegradation Oxidized_Products Oxidized Products (e.g., N-oxides, hydroxylated indoles) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (e.g., ring opening) Hydrolysis->Hydrolyzed_Products Photo_Products Photodegradation Products (e.g., dimers, rearranged isomers) Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Base Hydrolysis Base->Degraded_Samples Oxidation Oxidation Oxidation->Degraded_Samples Thermal Thermal Thermal->Degraded_Samples Photo Photodegradation Photo->Degraded_Samples HPLC HPLC-UV (Quantification) Data_Analysis Data Analysis and Stability Assessment HPLC->Data_Analysis LCMS LC-MS (Identification) LCMS->Data_Analysis NMR NMR (Structure Elucidation) NMR->Data_Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Degraded_Samples->HPLC Degraded_Samples->LCMS Degraded_Samples->NMR

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_investigate Investigate Degradation start Inconsistent Experimental Results? check_purity Check Purity of This compound (e.g., HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage Yes impure Source New Batch of Compound is_pure->impure No check_experimental Assess Stability in Experimental Conditions check_storage->check_experimental optimize Optimize Storage and Handling Protocols check_experimental->optimize

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Echitamine and Echitaminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitamine and echitaminic acid are indole alkaloids isolated from plants of the Alstonia genus, which have a history of use in traditional medicine. Echitamine, in particular, has been the subject of numerous pharmacological studies, revealing a range of biological activities. In contrast, scientific literature providing experimental data on the biological activities of this compound is notably scarce. This guide provides a comprehensive overview of the known biological activities of echitamine, supported by available experimental data and methodologies, while also highlighting the current knowledge gap regarding this compound.

Chemical Structures

Echitamine is a complex indole alkaloid. This compound is structurally related to echitamine, featuring a carboxylic acid moiety. This structural difference is expected to influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially altering its biological activity.

Comparative Overview of Biological Activities

Due to the limited availability of data for this compound, a direct quantitative comparison with echitamine is not currently feasible. The following sections detail the well-documented biological activities of echitamine.

Anticancer Activity of Echitamine

Echitamine has demonstrated significant cytotoxic and antitumor effects across various cancer cell lines and in animal models.[1][2][3] The proposed mechanism of action involves the induction of DNA fragmentation and apoptosis.[4]

Quantitative Data for Anticancer Activity of Echitamine
Cell LineAssayEndpointResultReference
HeLa, HepG2, HL60, KB, MCF-7Cytotoxicity Assay-Concentration-dependent cell killing[1]
KBCytotoxicity AssayMost Sensitive Cell Line-[1]
Ehrlich Ascites Carcinoma (EAC) in miceIn vivoMedian Survival Time (MST)30.5 days (at 12 mg/kg) vs. 19 days (control)[1]
Methylcholanthrene-induced fibrosarcoma in ratsIn vivoTumor GrowthSignificant regression (at 10 mg/kg for 20 days)[2]
Experimental Protocols

In Vitro Cytotoxicity Assay:

  • Cell Lines: HeLa, HepG2, HL60, KB, and MCF-7 cells were used.

  • Treatment: Cells were exposed to various concentrations of echitamine chloride.

  • Method: The specifics of the cytotoxicity assay (e.g., MTT, SRB) would be detailed in the primary literature. Generally, these assays measure cell viability after a set incubation period with the test compound.

  • Analysis: A dose-response curve is generated to determine the concentration-dependent effect on cell viability.

In Vivo Ehrlich Ascites Carcinoma (EAC) Model:

  • Animal Model: Mice were inoculated with EAC cells.

  • Treatment: Echitamine chloride was administered at doses of 1, 2, 4, 6, 8, 12, or 16 mg/kg body weight.

  • Parameters Measured: The number of survivors and the median survival time (MST) were recorded. Lipid peroxidation and glutathione concentration were also measured at specific time points after treatment.[1]

Signaling Pathway

anticancer_pathway Echitamine Echitamine DNA_Damage Induces DNA Fragmentation Echitamine->DNA_Damage Apoptosis Induces Apoptosis DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of echitamine's anticancer activity.

Antimalarial Activity of Echitamine

Echitamine has been reported to possess antimalarial properties, contributing to the traditional use of Alstonia species for treating fevers.

Experimental Protocols

In Vitro Antimalarial Assay:

  • Parasite Strain: Plasmodium falciparum (chloroquine-sensitive or resistant strains).

  • Methodology: Common in vitro antimalarial assays include the SYBR Green I-based fluorescence assay, the pLDH (parasite lactate dehydrogenase) assay, or radioisotopic assays ([³H]-hypoxanthine incorporation).[5] These methods assess the inhibition of parasite growth in the presence of the test compound.

  • Procedure (SYBR Green I Assay Example):

    • Synchronized ring-stage parasites are cultured in 96-well plates.

    • Serial dilutions of echitamine are added to the wells.

    • Plates are incubated for 72 hours.

    • Lysis buffer with SYBR Green I dye is added.

    • Fluorescence is measured to quantify parasite DNA, and thereby parasite viability.

  • Analysis: The IC50 (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

Experimental Workflow

antimalarial_workflow Start Start: P. falciparum Culture Treatment Treat with Echitamine Start->Treatment Incubation Incubate (72h) Treatment->Incubation Assay Perform SYBR Green I Assay Incubation->Assay Analysis Analyze Data (IC50) Assay->Analysis

Caption: Workflow for in vitro antimalarial activity testing.

Anti-inflammatory Activity of Echitamine

While less extensively studied, some reports suggest that echitamine exhibits anti-inflammatory effects.

Experimental Protocols

In Vitro Anti-inflammatory Assay (Macrophage-based):

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Cells are co-treated with LPS and various concentrations of echitamine.

  • Parameters Measured:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: Levels of TNF-α, IL-6, and IL-1β in the cell supernatant are quantified using ELISA.[6][7]

    • Gene Expression: Expression of iNOS and COX-2 can be measured by RT-PCR.[7]

Logical Relationship

anti_inflammatory_logic Echitamine Echitamine Inhibition Inhibits Echitamine->Inhibition Mediators Pro-inflammatory Mediators (NO, Cytokines) Inhibition->Mediators Inflammation Inflammation Mediators->Inflammation leads to

Caption: Logical flow of echitamine's anti-inflammatory effect.

Hypoglycemic Activity of Echitamine

There is emerging evidence for the hypoglycemic potential of echitamine.

Quantitative Data for Hypoglycemic Activity of Echitamine
AssayEndpointResultReference
Pancreatic Lipase InhibitionIC5010.92 μM[4]
Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay:

  • Enzyme: Porcine pancreatic lipase.

  • Substrate: A suitable substrate for lipase, such as p-nitrophenyl butyrate (pNPB).

  • Method: The assay measures the enzymatic activity of pancreatic lipase in the presence and absence of echitamine. The hydrolysis of the substrate by the enzyme releases a product that can be measured spectrophotometrically.

  • Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

In Vivo Hypoglycemic Model:

  • Animal Model: Alloxan or streptozotocin-induced diabetic rats or mice.

  • Treatment: Oral or intraperitoneal administration of echitamine at different doses.

  • Parameters Measured:

    • Fasting Blood Glucose Levels: Measured at different time points after treatment.

    • Oral Glucose Tolerance Test (OGTT): To assess the effect on glucose metabolism.

This compound: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of published experimental data on the biological activities of this compound. While its structural similarity to echitamine suggests that it might possess related pharmacological properties, this remains speculative without direct evidence. The presence of the carboxylic acid group in this compound would likely alter its polarity, solubility, and ability to interact with biological targets compared to echitamine, which could lead to different or attenuated biological effects.

Conclusion and Future Directions

Echitamine is a promising natural product with a diverse pharmacological profile, exhibiting anticancer, antimalarial, anti-inflammatory, and hypoglycemic activities. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.

The significant gap in our understanding of the biological activities of this compound presents a clear opportunity for future research. Investigating the pharmacological properties of this compound and comparing them directly with those of echitamine would provide valuable insights into the structure-activity relationships of this class of indole alkaloids and could potentially lead to the discovery of new therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The Devil's Tree, Alstonia scholaris, is a rich source of diverse and pharmacologically active monoterpenoid indole alkaloids. Among these, echitamine and its congeners have garnered significant interest for their potential therapeutic applications, ranging from anti-inflammatory and analgesic to anticancer effects. This guide provides a comparative analysis of echitaminic acid and its structurally related alkaloids also found in Alstonia scholaris: echitamine, akuammidine, scholaricine, and picrinine. The objective is to present a clear comparison of their biological performance, supported by available experimental data, to aid researchers in drug discovery and development.

Comparative Biological Activity

The alkaloids isolated from Alstonia scholaris exhibit a range of biological activities. While data on this compound remains limited, its structural similarity to echitamine suggests it may possess comparable pharmacological properties. The following table summarizes the known biological activities and quantitative data for these related alkaloids.

AlkaloidBiological ActivityQuantitative DataReference
Echitamine AnticancerIC50: Varies by cell line (e.g., most sensitive in KB cells)[1]
Anti-inflammatory-[2]
Analgesic-[2]
Akuammidine Opioid Receptor BindingKi: 0.6 µM (µ-opioid), 2.4 µM (δ-opioid), 8.6 µM (κ-opioid)[3]
Anti-inflammatory-[2]
Analgesic-[2]
Scholaricine Anti-inflammatoryInhibition of COX-1, COX-2, and 5-LOX[2]
AnalgesicEffective in acetic acid-induced writhing test[2]
Picrinine Anti-inflammatoryInhibition of 5-lipoxygenase (5-LOX)[4]
Analgesic-[2]
This compound Antimalarial (inferred from co-isolation with other antimalarial alkaloids)No quantitative data available[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the alkaloids discussed.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of alkaloids like echitamine are often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2, KB) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with serial dilutions of the test alkaloid. A vehicle control (medium with the same concentration of solvent) is also included.[6]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[6]

  • MTT Addition: Following incubation, MTT reagent is added to each well and the plates are incubated for an additional 1-4 hours at 37°C.[6]

  • Measurement: The resulting formazan crystals are dissolved, and the absorbance is measured at 490 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[6]

Opioid Receptor Binding Assay

The affinity of alkaloids such as akuammidine for opioid receptors is determined through radioligand binding assays.

  • Membrane Preparation: Cell membranes expressing specific human opioid receptors (µ, δ, or κ) are prepared.[7]

  • Binding Reaction: The membranes are incubated in a 96-well plate with a specific radioligand (e.g., [³H]DAMGO for µ-opioid receptors) and various concentrations of the test alkaloid. Naloxone is used to determine non-specific binding.[7]

  • Incubation and Filtration: The mixture is incubated to reach binding equilibrium, after which the reaction is terminated by rapid filtration through glass fiber filters to separate bound and unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[7]

  • Data Analysis: The IC50 values are determined, and the Ki (inhibition constant) values are calculated using the Cheng-Prusoff equation.[7]

Anti-inflammatory Assays (COX and 5-LOX Inhibition)

The anti-inflammatory properties of alkaloids like picrinine and scholaricine are often assessed by their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

  • Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzymes are used.[2]

  • Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture includes the enzyme, a substrate (e.g., arachidonic acid), and various concentrations of the test alkaloid.[8]

  • Incubation: The reaction is initiated and incubated at a specific temperature for a set time.[9]

  • Detection: The product of the enzymatic reaction is measured. For 5-LOX, this can be the increase in absorbance at 234 nm due to the formation of a hydroperoxide product.[8][9]

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the alkaloid, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these alkaloids are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for all are not fully elucidated, current research points to several key pathways.

Echitamine: Induction of Apoptosis and Inhibition of Glycolysis

Echitamine has demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[1] One of the proposed mechanisms for this is the disruption of cellular metabolism. Neoplastic cells often exhibit elevated rates of glycolysis. Echitamine chloride has been shown to inhibit both glycolysis and respiration in Sarcoma-180 cells, suggesting a metabolic-centric mechanism of its antitumor effect.[10]

Echitamine_Mechanism Echitamine Echitamine Mitochondria Mitochondrial Respiration Echitamine->Mitochondria Inhibits Glycolysis Glycolysis Echitamine->Glycolysis Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Glycolysis->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Induces Death in

Echitamine's proposed anticancer mechanism.
Akuammidine: Opioid Receptor Modulation

Akuammidine acts as an agonist at µ-opioid receptors.[3] This interaction is the basis for its potential analgesic effects. The binding of akuammidine to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in pain perception.

Akuammidine_Opioid_Pathway Akuammidine Akuammidine MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds to G_Protein G-protein (Gi/Go) MOR->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to Analgesia Analgesic Effect cAMP->Analgesia Leads to

Simplified signaling pathway of Akuammidine.
Picrinine and Scholaricine: Anti-inflammatory Action via COX/LOX Inhibition

Picrinine and scholaricine exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[2] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, the production of these pro-inflammatory molecules is reduced.

Anti_Inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Picrinine Picrinine Picrinine->LOX Inhibits Scholaricine Scholaricine Scholaricine->COX Inhibits Scholaricine->LOX Inhibits

Inhibition of inflammatory pathways.

Conclusion

This compound and its related alkaloids from Alstonia scholaris represent a promising class of natural products with diverse pharmacological activities. While echitamine shows potential as an anticancer agent, akuammidine's opioid receptor activity suggests analgesic applications. Picrinine and scholaricine demonstrate clear anti-inflammatory properties. Further research is warranted to fully characterize the biological profile of this compound and to further elucidate the intricate signaling pathways modulated by these complex indole alkaloids. This comparative guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of these natural compounds.

References

Validating the Mechanism of Action of Echitamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Echitamine, a monoterpene indole alkaloid with promising therapeutic potential. Through an objective comparison with established alternatives and supported by experimental data, this document aims to elucidate the pharmacological profile of Echitamine and highlight its potential applications in drug development.

Executive Summary

Echitamine, isolated from plants of the Alstonia genus, has demonstrated significant anti-tumor, pancreatic lipase inhibitory, and hypotensive activities. Its anti-cancer effects are primarily attributed to the induction of apoptosis, mediated through pathways involving oxidative stress and modulation of cellular energy metabolism. As a pancreatic lipase inhibitor, Echitamine presents a natural alternative for anti-obesity therapies. This guide will delve into the experimental validation of these mechanisms, offering a comparative analysis with other therapeutic agents in a structured and data-driven format.

Anti-Tumor Activity of Echitamine

Echitamine exhibits cytotoxic effects against a range of cancer cell lines. The primary mechanism underlying its anti-tumor activity is the induction of programmed cell death, or apoptosis.

Comparative Analysis of Anti-Tumor Agents
CompoundMechanism of ActionTarget Cell LinesIC50 Values
Echitamine chloride Induces apoptosis, increases lipid peroxidation, depletes glutathione, and inhibits cellular respiration.[1]HeLa, HepG2, HL60, KB, MCF-7, Ehrlich Ascites Carcinoma (EAC)[1][2]Concentration-dependent killing observed; specific IC50 values vary by cell line.[1][2]
Vincristine Binds to tubulin, inhibiting microtubule formation and arresting cells in metaphase.[3][4][5][6]Various leukemias, lymphomas, and solid tumors.Cell line dependent.
Paclitaxel (Taxol) Promotes microtubule assembly and stabilization, preventing depolymerization and leading to mitotic arrest and apoptosis.[7][8][][10][11]Ovarian, breast, lung, and other cancers.IC50 of 0.1 pM in human endothelial cells; 99.5 ng/ml in MEL and 42.7 ng/ml in K562 cells at 48h.[7][10]
Curcumin Modulates multiple signaling pathways including NF-κB, STAT3, and PI3K/Akt; induces apoptosis and inhibits proliferation and angiogenesis.[12][13][14][15]Wide range of cancer cell lines.Highly variable depending on the cell line, ranging from ~5 µM to over 50 µM.[12][16]
Signaling Pathways in Echitamine-Induced Apoptosis

Echitamine's induction of apoptosis is a multi-faceted process involving the modulation of oxidative stress and cellular bioenergetics.

Echitamine_Apoptosis_Pathway Echitamine Echitamine Cell Cancer Cell Echitamine->Cell ROS Increased ROS (Lipid Peroxidation) Cell->ROS GSH Decreased Glutathione (GSH) Cell->GSH Mitochondria Mitochondrial Dysfunction (Inhibited Respiration) Cell->Mitochondria Apoptosis Apoptosis ROS->Apoptosis GSH->Apoptosis Mitochondria->Apoptosis Pancreatic_Lipase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Porcine Pancreatic Lipase Solution Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate p-Nitrophenyl Butyrate (pNPB) Solution Reaction Add Substrate to Initiate Reaction Substrate->Reaction Inhibitor Echitamine or Alternative (Test Compound) Inhibitor->Incubation Incubation->Reaction Measurement Measure Absorbance at 405 nm (Formation of p-Nitrophenol) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Confirming the Structure of Synthetic Echitaminic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the structure of synthetically produced Echitaminic acid. By objectively comparing the analytical data of the synthetic compound with that of the naturally occurring molecule, researchers can ensure the accuracy of their synthetic route and the integrity of their product. This document outlines the established structure of this compound, a proposed synthetic pathway via the hydrolysis of synthetic Echitamine, and the detailed experimental protocols required for its structural verification.

The Established Structure of this compound

This compound is a natural alkaloid that has been isolated from the trunk bark of Alstonia scholaris.[1] It is understood to be the carboxylic acid derivative of the more widely known indole alkaloid, Echitamine. The structure of Echitamine features a complex pentacyclic core with a characteristic methyl ester group. This compound is formed by the hydrolysis of this ester to a carboxylic acid.

Figure 1: Proposed Structure of this compound

Caption: Proposed synthesis of this compound from Echitamine.

Synthetic Route Confirmation: A Comparative Analysis

The confirmation of the synthetic this compound structure hinges on a direct comparison of its spectroscopic and spectrometric data with that of the authenticated natural product. The following tables outline the expected data for a successful synthesis.

Table 1: Spectroscopic Data Comparison
TechniqueNatural this compound (Expected)Synthetic this compound (Experimental)
¹H NMR Characteristic signals for aromatic protons, alkene protons, and protons adjacent to heteroatoms. A broad singlet in the range of 10-13 ppm corresponding to the carboxylic acid proton.To be filled with experimental data.
¹³C NMR Resonances corresponding to the indole core, quaternary carbons, and a signal in the 165-185 ppm range for the carboxylic acid carbon.To be filled with experimental data.
IR (cm⁻¹) Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1710-1760 cm⁻¹), and characteristic aromatic and C-N stretches.To be filled with experimental data.
Table 2: Mass Spectrometry Data Comparison
TechniqueNatural this compound (Expected)Synthetic this compound (Experimental)
HRMS (m/z) Expected exact mass corresponding to the molecular formula C₂₁H₂₄N₂O₄.To be filled with experimental data.
MS/MS Characteristic fragmentation pattern corresponding to the loss of H₂O, CO, and other fragments from the parent ion.To be filled with experimental data.

Experimental Protocols

Detailed methodologies for the key experiments required to confirm the structure of synthetic this compound are provided below.

Synthesis of this compound via Hydrolysis of Echitamine

Procedure:

  • Dissolve synthetic Echitamine (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH) (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Prepare a sample by dissolving 5-10 mg of the purified synthetic this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.

  • Process the spectra using appropriate software and compare the chemical shifts, coupling constants, and multiplicities with the expected values for this compound.

Infrared (IR) Spectroscopy

Procedure:

  • Prepare a sample of the dry, purified synthetic this compound.

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and other key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Procedure:

  • Prepare a dilute solution of the purified synthetic this compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.

  • Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using electrospray ionization (ESI) in positive ion mode.

  • Acquire the mass spectrum over a suitable m/z range to observe the protonated molecular ion [M+H]⁺.

  • Determine the exact mass of the parent ion and compare it to the calculated theoretical mass for the proposed formula of this compound.

Workflow and Logic for Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical connections between the different analytical techniques used to confirm the structure of synthetic this compound.

experimental_workflow start Synthetic Echitamine hydrolysis Hydrolysis start->hydrolysis purification Purification hydrolysis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir hrms HRMS purification->hrms confirmation Structural Confirmation nmr->confirmation ir->confirmation hrms->confirmation

Caption: Experimental workflow for structural confirmation.

logical_relationship confirmed_structure Confirmed Structure of Synthetic this compound nmr_data NMR Data (¹H, ¹³C) - Proton environment - Carbon skeleton comparison Comparison with Natural Product Data nmr_data->comparison ir_data IR Data - Carboxylic acid O-H - C=O stretch ir_data->comparison hrms_data HRMS Data - Exact mass - Molecular formula hrms_data->comparison comparison->confirmed_structure

Caption: Logic of structural confirmation.

References

A Comparative Guide to the Biological Target Identification of Ethacrynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological targets of ethacrynic acid and its alternatives, supported by experimental data. The information is intended to aid researchers and professionals in drug development in understanding the molecular mechanisms and potential therapeutic applications of these compounds.

On-Target and Off-Target Profile of Ethacrynic Acid

Ethacrynic acid is a potent loop diuretic that exerts its primary therapeutic effect by inhibiting the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle. However, its activity is not limited to this target. Notably, ethacrynic acid also demonstrates significant inhibition of Glutathione S-Transferases (GSTs) and modulates the Wnt/β-catenin signaling pathway, opening avenues for its investigation in other therapeutic areas, such as oncology.

Comparison with Alternative Loop Diuretics

The primary alternatives to ethacrynic acid are other loop diuretics such as furosemide, bumetanide, and torsemide. While these drugs share the same primary target, their potency and off-target profiles differ, which can have clinical implications.

Quantitative Comparison of Primary Target Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ethacrynic acid and its alternatives against the Na+-K+-2Cl- cotransporter (NKCC2). Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)
Ethacrynic AcidNKCC2~5.0
FurosemideNKCC2~7.0[1]
BumetanideNKCC24.0[2]
TorsemideNKCC2Not explicitly found

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Comparison of Off-Target Effects

Ethacrynic acid is unique among loop diuretics for its potent off-target activities. The following table compares the known off-target effects of ethacrynic acid with its alternatives.

CompoundOff-TargetEffectQuantitative Data (IC50/EC50)
Ethacrynic AcidGlutathione S-Transferases (GSTs)Inhibition10 µg/mL[3]
Wnt/β-catenin PathwayInhibition8.56 µM (in CLL cells)[2][4]
FurosemideGeneralElectrolyte imbalance, ototoxicity[5][6][7][8][9]Not typically quantified by IC50
BumetanideGeneralElectrolyte imbalance, ototoxicity[1][10][11][12]Not typically quantified by IC50
TorsemideGeneralElectrolyte imbalance, ototoxicity[2][3][13][14][15]Not typically quantified by IC50

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for identifying and characterizing the biological targets of ethacrynic acid.

Na+-K+-2Cl- Symporter (NKCC2) Inhibition Assay

A common method to assess the inhibitory activity of compounds against NKCC2 is a fluorescence-based ion influx assay.

  • Cell Culture: Adherent epithelial cells, such as LLC-PK1 cells stably transfected with an NKCC2 construct, are cultured to confluence in 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., ethacrynic acid, furosemide) for a specified period.

  • Ion Influx Measurement: A fluorescent indicator sensitive to an ion transported by NKCC2 (e.g., a thallium-sensitive dye as a surrogate for potassium) is loaded into the cells. The influx of the ion is initiated, and the change in fluorescence is measured over time using a high-throughput plate reader.

  • Data Analysis: The initial rate of fluorescence increase is calculated and plotted against the compound concentration to determine the IC50 value.

Glutathione S-Transferase (GST) Inhibition Assay

The inhibitory effect on GST activity can be determined using a spectrophotometric assay.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, reduced glutathione (GSH), and a GST substrate such as 1-chloro-2,4-dinitrobenzene (CDNB).

  • Enzyme and Inhibitor Addition: Purified GST enzyme and varying concentrations of the inhibitor (e.g., ethacrynic acid) are added to the reaction mixture.

  • Spectrophotometric Measurement: The reaction is initiated, and the increase in absorbance at a specific wavelength (e.g., 340 nm for the CDNB-GSH conjugate) is monitored over time.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.

Wnt/β-catenin Signaling Pathway Reporter Assay

A luciferase reporter assay is a standard method to investigate the modulation of the Wnt/β-catenin signaling pathway.

  • Cell Transfection: A suitable cell line is co-transfected with a reporter plasmid containing a TCF/LEF responsive element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization.

  • Compound Treatment: After transfection, the cells are treated with the test compound (e.g., ethacrynic acid) and/or a Wnt pathway agonist.

  • Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the reporter gene activity to the control plasmid activity. The effect of the compound on Wnt signaling is determined by comparing the luciferase activity in treated versus untreated cells.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and a general workflow for biological target identification.

Experimental Workflow for Target Identification phenotypic_screening Phenotypic Screening (e.g., cell viability assay) target_hypothesis Target Hypothesis Generation (e.g., affinity chromatography, genetic screens) phenotypic_screening->target_hypothesis target_validation Target Validation (e.g., biochemical assays, genetic knockdown) target_hypothesis->target_validation mechanism_of_action Mechanism of Action Studies (e.g., signaling pathway analysis) target_validation->mechanism_of_action lead_optimization Lead Optimization mechanism_of_action->lead_optimization Loop Diuretic Mechanism of Action on NKCC2 cluster_lumen cluster_cell cluster_interstitium lumen Tubular Lumen cell Thick Ascending Limb Epithelial Cell interstitium Interstitial Fluid Na_lumen Na+ NKCC2 NKCC2 Na_lumen->NKCC2 K_lumen K+ K_lumen->NKCC2 Cl_lumen 2Cl- Cl_lumen->NKCC2 Na_cell Na+ NKCC2->Na_cell K_cell K+ NKCC2->K_cell Cl_cell Cl- NKCC2->Cl_cell NaK_ATPase Na+/K+ ATPase NaK_ATPase->K_cell Na_interstitium Na+ NaK_ATPase->Na_interstitium ROMK ROMK ROMK->K_lumen Recycles K+ ClC_Kb ClC-Kb Cl_interstitium Cl- ClC_Kb->Cl_interstitium Na_cell->NaK_ATPase K_cell->ROMK Cl_cell->ClC_Kb K_interstitium K+ K_interstitium->NaK_ATPase Ethacrynic_Acid Ethacrynic Acid Ethacrynic_Acid->NKCC2 Inhibits Ethacrynic Acid Inhibition of Wnt/β-catenin Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation proteasome Proteasome beta_catenin->proteasome Degradation nucleus Nucleus beta_catenin->nucleus Translocates to nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->target_genes Activates Ethacrynic_Acid Ethacrynic Acid Ethacrynic_Acid->beta_catenin Inhibits expression

References

A Comparative Analysis of the Cytotoxic Effects of Vobasine and its Biosynthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data provides insights into the cytotoxic potential of the monoterpenoid indole alkaloid vobasine and its direct biosynthetic precursors, perivine, dregamine, and tabernaemontanine. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the current understanding of their structure-activity relationships, drawing from published experimental data.

The biosynthesis of these related alkaloids originates from perivine, which undergoes N-methylation to form vobasine. Vobasine, in turn, can be reduced at its 19,20-position to yield the epimers dregamine and tabernaemontanine. Understanding the cytotoxic profiles of these structurally similar compounds is crucial for the exploration of new anticancer agents.

Comparative Cytotoxicity Data

Published studies have evaluated the cytotoxic activity of these alkaloids against various cancer cell lines, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.

CompoundCell LineIC50 (µM)IC50 (µg/mL)Reference
Vobasine Alkaloid 1 (New) KB-~5
Vobasine Alkaloid 3 (New) KB-~5
16-epivobasine KB-~5
16-epivobasenal KB-~5
Dregamine L5178Y (Mouse T-lymphoma)>10>3.54[1]
Tabernaemontanine L5178Y (Mouse T-lymphoma)>10>3.54[1]
Conophylline (Bisindole Alkaloid) HL-600.17-[2]
SMMC-77210.35-[2]
A-5490.21-[2]
MCF-71.02-[2]
SW4801.49-[2]

Note: The cytotoxicity of perivine has not been extensively reported in the reviewed literature, limiting a direct comparison.

The available data suggests that vobasine alkaloids possess notable cytotoxic activity. Several new vobasine alkaloids and their derivatives have demonstrated appreciable cytotoxicity against KB (human oral squamous carcinoma) cells, with IC50 values around 5 µg/mL. In contrast, the parent compounds dregamine and tabernaemontanine exhibited lower cytotoxicity against the L5178Y mouse T-lymphoma cell line, with IC50 values greater than 10 µM[1]. It is important to note that derivatives of dregamine and tabernaemontanine have been shown to be effective in reversing multidrug resistance in cancer cells, a distinct but significant anticancer property[1]. For context, the related bisindole alkaloid, conophylline, has shown significant cytotoxicity against a range of human cancer cell lines with IC50 values in the sub-micromolar range[2].

Experimental Protocols

The primary method utilized in the cited studies to assess cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., vobasine, dregamine, tabernaemontanine). A control group with no compound and a blank group with medium only are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Logical Relationships

The biosynthetic relationship between perivine, vobasine, dregamine, and tabernaemontanine is a key aspect of this comparison. The following diagram illustrates this pathway.

Biosynthesis Perivine Perivine Vobasine Vobasine Perivine->Vobasine N-methylation Dregamine Dregamine Vobasine->Dregamine 19,20-reduction Tabernaemontanine Tabernaemontanine Vobasine->Tabernaemontanine 19,20-reduction

Biosynthetic pathway from perivine to vobasine and its derivatives.

This guide highlights the cytotoxic potential of vobasine and its derivatives. While direct comparative data across multiple cell lines is still emerging, the existing evidence suggests that the vobasane scaffold is a promising starting point for the development of novel anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these monoterpenoid indole alkaloids.

References

A Comparative Guide to the In Vivo Bioactivity of Echitamine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo bioactivity of Echitamine, a prominent indole alkaloid, and other structurally or functionally related alkaloids. The focus is on presenting objective experimental data from animal models to facilitate informed decisions in drug discovery and development.

Overview of Compared Bioactive Compounds

Echitamine is a major alkaloid found in plants of the Alstonia genus, notably Alstonia scholaris and Alstonia boonei. Traditionally, extracts from these plants have been used to treat a variety of ailments, prompting scientific investigation into their bioactive constituents. This guide compares the in vivo activities of Echitamine with other alkaloids from Alstonia scholaris and Picralima nitida, a plant with similar traditional applications. The compared alkaloids include Scholaricine, Vallesamine, Akuammidine, and Pseudo-akuammigine.

Comparative Analysis of In Vivo Bioactivities

The following tables summarize the key in vivo bioactivities of Echitamine and its alternatives, focusing on anti-tumor, anti-inflammatory, and analgesic properties.

Anti-Tumor Activity
CompoundAnimal ModelDosageKey FindingsReference
Echitamine Ehrlich Ascites Carcinoma (EAC) in mice12 mg/kgIncreased median survival time to 30.5 days (control: 19 days).[1][2][1][2]
Echitamine Methylcholanthrene-induced fibrosarcoma in rats10 mg/kgSignificant regression in tumor growth.[3][3]
Anti-Inflammatory Activity
CompoundAnimal ModelDosageKey FindingsReference
Echitamine Carrageenan-induced paw edema in ratsNot specifiedExhibits anti-inflammatory effects.
Alkaloid fraction of A. scholaris (containing Echitamine, Scholaricine, Vallesamine) Xylene-induced ear edema in miceNot specifiedSignificant inhibition of edema.[4][4]
Alkaloid fraction of A. scholaris Carrageenan-induced air pouch in miceNot specifiedDecreased levels of NO, PGE2, and MDA.[4][4]
Pseudo-akuammigine Carrageenan-induced rat paw edemaNot specifiedExhibits anti-inflammatory actions.[5][6][7][5][6][7]
Analgesic Activity
CompoundAnimal ModelDosageKey FindingsReference
Alkaloid fraction of A. scholaris (containing Echitamine, Scholaricine, Vallesamine) Acetic acid-induced writhing in miceNot specifiedSignificant reduction in writhing response.[4][4]
Alkaloid fraction of A. scholaris Formalin test in miceNot specifiedSignificantly inhibited the licking time in the second phase.[4][4]
Akuammidine Hot plate test in mice3, 10, 30 mg/kg (s.c.)Limited efficacy in thermal nociception assays.[8]
Pseudo-akuammigine Rat tail flick testNot specifiedAnalgesic actions are mediated via interaction with opioid receptors.[5][6][5][6]

Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema (Anti-inflammatory)
  • Animals: Wistar rats or Swiss albino mice are typically used.

  • Procedure: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the animals.

  • Treatment: The test compound (e.g., Echitamine) or vehicle is administered intraperitoneally or orally at a specified time before or after the carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.[9][10][11]

Ehrlich Ascites Carcinoma (EAC) Model (Anti-tumor)
  • Animals: Swiss albino mice are commonly used.

  • Tumor Induction: EAC cells are injected intraperitoneally into the mice.

  • Treatment: The test compound (e.g., Echitamine) is administered, often daily, starting 24 hours after tumor inoculation for a specified period.

  • Measurement: The key parameters measured are the median survival time (MST) and the percentage increase in life span (% ILS). Body weight and tumor volume may also be monitored.

  • Analysis: The anti-tumor efficacy is determined by the increase in survival time of the treated group compared to the control group.[1][2]

Hot Plate Test (Analgesic)
  • Animals: Mice are the preferred animal model.

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature (typically 55 ± 0.5°C) is used.

  • Procedure: Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Treatment: The test compound or a standard analgesic (e.g., morphine) is administered prior to the test.

  • Analysis: An increase in the latency period in the treated group compared to the control group indicates an analgesic effect.[12][13][14][15]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for the observed in vivo bioactivities.

G cluster_0 Anti-inflammatory Pathway of Alstonia Alkaloids Alstonia Alkaloids (Echitamine, Scholaricine, Vallesamine) Alstonia Alkaloids (Echitamine, Scholaricine, Vallesamine) COX-1 / COX-2 COX-1 / COX-2 Alstonia Alkaloids (Echitamine, Scholaricine, Vallesamine)->COX-1 / COX-2 inhibits 5-LOX 5-LOX Alstonia Alkaloids (Echitamine, Scholaricine, Vallesamine)->5-LOX inhibits Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->COX-1 / COX-2 activates Pro-inflammatory Stimuli->5-LOX activates Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1 / COX-2->Prostaglandins (PGE2) Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Leukotrienes->Inflammation

Caption: Proposed anti-inflammatory mechanism of Alstonia alkaloids.[4]

G cluster_1 Analgesic Pathway of Picralima Alkaloids Picralima Alkaloids (Akuammidine, Pseudo-akuammigine) Picralima Alkaloids (Akuammidine, Pseudo-akuammigine) Opioid Receptors (μ, κ) Opioid Receptors (μ, κ) Picralima Alkaloids (Akuammidine, Pseudo-akuammigine)->Opioid Receptors (μ, κ) agonist/antagonist activity Inhibition of Nociceptive Pathway Inhibition of Nociceptive Pathway Opioid Receptors (μ, κ)->Inhibition of Nociceptive Pathway activates Nociceptive Signal Nociceptive Signal Pain Perception Pain Perception Nociceptive Signal->Pain Perception Inhibition of Nociceptive Pathway->Pain Perception reduces

Caption: Opioid receptor-mediated analgesic pathway of Picralima alkaloids.[16][17][18]

G cluster_2 Echitamine-Induced Apoptosis in Tumor Cells Echitamine Echitamine Tumor Cell Tumor Cell Echitamine->Tumor Cell Caspase Cascade Activation Caspase Cascade Activation Tumor Cell->Caspase Cascade Activation induces DNA Fragmentation DNA Fragmentation Caspase Cascade Activation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Simplified pathway of Echitamine-induced apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for the in vivo validation of a bioactive compound.

G Compound Isolation & Identification Compound Isolation & Identification In Vitro Bioactivity Screening In Vitro Bioactivity Screening Compound Isolation & Identification->In Vitro Bioactivity Screening Acute Toxicity Study Acute Toxicity Study In Vitro Bioactivity Screening->Acute Toxicity Study In Vivo Efficacy Model Selection In Vivo Efficacy Model Selection Acute Toxicity Study->In Vivo Efficacy Model Selection Dose-Response Study Dose-Response Study In Vivo Efficacy Model Selection->Dose-Response Study Mechanism of Action Studies Mechanism of Action Studies Dose-Response Study->Mechanism of Action Studies Data Analysis & Interpretation Data Analysis & Interpretation Mechanism of Action Studies->Data Analysis & Interpretation

Caption: General workflow for in vivo validation of bioactive compounds.

Conclusion

Echitamine and the compared alkaloids from Alstonia scholaris and Picralima nitida demonstrate a range of promising in vivo bioactivities, including anti-tumor, anti-inflammatory, and analgesic effects. While Echitamine shows notable anti-tumor potential, the alkaloid fractions of A. scholaris exhibit significant anti-inflammatory and peripheral analgesic properties. The alkaloids from P. nitida primarily exert their analgesic effects through interaction with opioid receptors. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the therapeutic potential of these compounds in more detail. This guide provides a foundation for researchers to compare these compounds and to design further preclinical and clinical studies.

References

Comparative Analysis of Echitamine: A Review of Potential Cross-Reactivity with Structurally Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Echitamine, a prominent monoterpene indole alkaloid, and explores its potential for cross-reactivity with other structurally similar compounds. While direct experimental studies on the cross-reactivity of Echitamine are not extensively documented in publicly available literature, this guide offers a framework for assessing such potential interactions. The comparison is based on structural similarities, shared biosynthetic pathways, and common biological activities with other alkaloids isolated from the Alstonia genus.

Introduction to Echitamine

Echitamine is a major alkaloid constituent of plants from the Alstonia genus, notably Alstonia scholaris and Alstonia boonei. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, hypotensive, and anti-inflammatory effects.[1][2] The anti-cancer properties of Echitamine are attributed to its ability to induce DNA fragmentation and apoptosis in tumor cells.[3][4]

Structural Comparison with Other Alstonia Alkaloids

The potential for cross-reactivity often stems from shared structural motifs. Echitamine belongs to the complex family of monoterpene indole alkaloids, which are characterized by an indole nucleus integrated with a monoterpene unit. Several other alkaloids isolated from Alstonia species share a similar structural backbone, making them relevant for comparative and potential cross-reactivity studies.

Compound NameChemical StructureKey Structural FeaturesReported Biological Activities
Echitamine C22H29N2O4+Complex pentacyclic indole alkaloidAnti-tumor (induces apoptosis), hypotensive, anti-inflammatory, anti-cataract[1][3][4][5]
Akuammicine C20H22N2O2Indole alkaloid with a strychnos-type skeletonCytotoxic, antimicrobial
N(b)-demethylalstogustine C21H24N2O4Structurally related to other Alstonia alkaloidsSpecific biological activities not extensively detailed in provided results
Picrinine C20H22N2O2A monoterpenoid indole alkaloidPrecursor to other alkaloids[6]
Alstonine C21H20N2O3A yohimbine-type indole alkaloidAntipsychotic, anxiolytic[7]

Note: While the above table includes compounds structurally related to Echitamine, it is important to recognize that even minor structural differences can lead to significant changes in biological activity and receptor binding, which in turn affects cross-reactivity.[8]

Experimental Protocols for Assessing Cross-Reactivity and Biological Activity

The following section details experimental protocols relevant to the study of Echitamine and its potential cross-reactivity.

Competitive Binding Assays

Competitive binding assays are crucial for determining if different compounds bind to the same receptor or target molecule. This is a direct way to assess cross-reactivity at the molecular level.

Principle: A labeled ligand with known affinity for a target receptor is allowed to bind. An unlabeled test compound (e.g., a structurally similar alkaloid) is then introduced at increasing concentrations. A decrease in the signal from the labeled ligand indicates that the test compound is competing for the same binding site.

Detailed Protocol (Hypothetical for Echitamine):

  • Preparation of Target: Isolate the cellular target of Echitamine (if known) or use whole cells expressing the target receptor.

  • Labeled Ligand: Prepare a radiolabeled or fluorescently labeled version of Echitamine or a known ligand for the target.

  • Incubation: Incubate the target with the labeled ligand at a concentration around its dissociation constant (Kd).

  • Competition: In a series of parallel experiments, add increasing concentrations of the unlabeled test compound (structurally similar alkaloid) to the incubation mixture.

  • Separation: Separate the bound from the unbound labeled ligand. This can be achieved through filtration, centrifugation, or other appropriate methods.

  • Quantification: Measure the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radiolabels, fluorescence spectroscopy for fluorophores).

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of the competitor that displaces 50% of the labeled ligand) and subsequently the inhibition constant (Ki).[9][10]

Immunoassays for Alkaloid Detection

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be developed to be specific for a particular alkaloid. Cross-reactivity is a key parameter evaluated during the validation of such assays.

Principle: An antibody raised against a specific alkaloid (e.g., Echitamine) is used to detect its presence. To test for cross-reactivity, other structurally similar alkaloids are introduced into the assay to see if they can also bind to the antibody, thereby producing a signal.

Detailed Protocol (Competitive ELISA):

  • Coating: Coat a microtiter plate with an Echitamine-protein conjugate.

  • Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

  • Competition: Pre-incubate a fixed concentration of anti-Echitamine antibody with varying concentrations of either Echitamine (for the standard curve) or the test compound (structurally similar alkaloid).

  • Incubation: Add the pre-incubated antibody-antigen mixture to the coated plate and incubate.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that will produce a colored product in the presence of the enzyme.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The signal intensity will be inversely proportional to the concentration of the alkaloid in the sample.[11][12]

  • Analysis: Determine the degree of cross-reactivity by comparing the IC50 values of the test compounds to that of Echitamine.

Apoptosis and DNA Fragmentation Assays

Given that Echitamine's anti-tumor activity is linked to the induction of apoptosis, assessing the ability of structurally similar compounds to induce similar effects is a functional way to evaluate a form of biological cross-reactivity.

1. DNA Ladder Assay:

Principle: During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments, which appear as a characteristic "ladder" on an agarose gel.

Protocol:

  • Cell Treatment: Treat cancer cell lines with Echitamine and structurally similar compounds at various concentrations for a defined period.

  • DNA Extraction: Isolate genomic DNA from the treated and untreated cells.

  • Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. The presence of a ladder pattern is indicative of apoptosis.[1][3]

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

Principle: This method detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA strand breaks with labeled dUTP.

Protocol:

  • Cell Preparation: Culture and treat cells with the test compounds as described above.

  • Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow entry of the labeling reagents.

  • Labeling: Incubate the cells with a solution containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

  • Detection: If using BrdUTP, detect the incorporated label with a fluorescently labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, visualize directly.

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the number of apoptotic cells.[2][13]

Visualizations

G cluster_0 Phase 1: Target Identification & Labeled Ligand Preparation cluster_1 Phase 2: Competitive Binding Assay cluster_2 Phase 3: Data Analysis T Identify Biological Target of Echitamine LL Synthesize Labeled Ligand (e.g., Fluorescent Echitamine) Incubate_Target_LL Incubate Target with Labeled Ligand LL->Incubate_Target_LL Add_Competitor Add Increasing Concentrations of Unlabeled Competitor Compound Incubate_Target_LL->Add_Competitor Separate Separate Bound and Unbound Ligand Add_Competitor->Separate Quantify Quantify Bound Labeled Ligand Separate->Quantify Plot Plot % Bound vs. [Competitor] Quantify->Plot Calculate Calculate IC50 and Ki to Determine Cross-Reactivity Plot->Calculate

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Echitamine Echitamine or Cross-Reactive Compound Mitochondria Mitochondrial Stress Echitamine->Mitochondria DeathReceptor Death Receptor Binding (e.g., Fas, TNFR) Echitamine->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Substrates->Apoptosis

Conclusion

While direct experimental data on the cross-reactivity of Echitamine is limited, this guide provides a comprehensive framework for researchers to design and execute such studies. By comparing Echitamine to structurally similar alkaloids from the Alstonia genus and employing the detailed experimental protocols, scientists can elucidate the specificity of Echitamine's biological activities and its potential for off-target effects. Understanding the cross-reactivity profile is essential for the development of Echitamine as a potential therapeutic agent, ensuring both its efficacy and safety. Further research into the specific molecular targets of Echitamine will be instrumental in predicting and confirming its cross-reactivity with other compounds.

References

Comparative Spectroscopic Analysis of Echitamine and its Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Natural Product Chemistry and Drug Development

This guide provides a comparative overview of the spectroscopic properties of the indole alkaloid Echitamine and its carboxylic acid derivative, Echitaminic acid. Due to the limited availability of published spectroscopic data for this compound derivatives, this comparison is based on the known data for the parent compound, Echitamine, and established principles of spectroscopic analysis for the structural elucidation of natural products. The information herein is intended to serve as a foundational resource for scientists engaged in the isolation, characterization, and derivatization of such compounds.

Introduction to Echitamine and this compound

Echitamine is a complex indole alkaloid predominantly isolated from the stem bark of Alstonia scholaris, a plant used in traditional medicine.[1] Its intricate pentacyclic structure has been the subject of extensive chemical and spectroscopic studies.[1][2] this compound, a derivative of Echitamine, features a carboxylic acid moiety, which can significantly alter its chemical and biological properties. Understanding the spectroscopic differences between Echitamine and its derivatives is crucial for confirming structural modifications and for structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data

The structural elucidation of novel or modified natural products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2]

Table 1: Summary of Available Spectroscopic Data for Echitamine

Spectroscopic TechniqueObserved FeaturesReference
FT-IR O-H stretch: 3463.9 cm⁻¹, N-H stretch: 3255.6 cm⁻¹, C=O (ester) stretch: 1689.5 cm⁻¹ (intramolecular H-bonding), C-O (alcohol) stretches: 1033.8 cm⁻¹, 1188.1 cm⁻¹, 1134.1 cm⁻¹
UV-Vis λmax (in ethanol): 235 nm (log ε 3.93), 295 nm (log ε 3.55) for Echitamine chloride[1]
¹H & ¹³C NMR Structures elucidated using 1D and 2D NMR techniques.[2]
Mass Spec. ESI-MS used for structural elucidation.[2]

Table 2: Predicted Spectroscopic Characteristics for this compound

The conversion of the primary alcohol or ester group in Echitamine to a carboxylic acid in this compound would be expected to produce the following characteristic spectroscopic changes:

Spectroscopic TechniqueExpected Key Signals for this compoundRationale for Change
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹), C=O (carboxylic acid) stretch (~1700-1725 cm⁻¹)The carboxylic acid O-H group exhibits a very broad absorption due to hydrogen bonding. The C=O stretch will be at a slightly higher wavenumber than the original ester.[3]
¹H NMR Broad singlet for the carboxylic acid proton (δ 10-12 ppm)The acidic proton of a carboxylic acid is highly deshielded and typically appears in this downfield region.[3]
¹³C NMR Carbonyl carbon of the carboxylic acid (δ 170-185 ppm)The chemical shift of a carboxylic acid carbonyl carbon is distinct and appears in this characteristic range.[3]
Mass Spec. Molecular ion peak corresponding to the mass of this compound. Characteristic fragmentation includes the loss of H₂O (18 Da) and COOH (45 Da).Mass spectrometry will reflect the change in molecular weight and show fragmentation patterns typical for carboxylic acids.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited, applicable to the analysis of Echitamine and its derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz) is used.

  • Experiments:

    • ¹H NMR: Identifies the number and types of protons and their neighboring environments.

    • ¹³C NMR: Determines the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structure elucidation.[2]

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed for natural products.

  • Sample Preparation: A dilute solution of the purified compound (e.g., 1 mg/mL in methanol or acetonitrile) is infused into the mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the exact mass and calculate the elemental formula.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film.

  • Data Analysis: The absorption bands in the spectrum are correlated to specific bond vibrations (e.g., C=O, O-H, N-H) to identify functional groups.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To analyze the electronic transitions within the molecule, particularly in conjugated systems.

  • Sample Preparation: The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol).

  • Data Analysis: The wavelength of maximum absorbance (λmax) provides information about the chromophores present in the molecule.[1] Alkaloids, due to their aromatic rings, typically show absorption peaks in the 240-450 nm range.[4]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product derivative like this compound.

G cluster_extraction Extraction & Isolation cluster_derivatization Chemical Modification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (e.g., Alstonia scholaris bark) B Crude Extraction A->B C Chromatographic Separation (e.g., Column Chromatography) B->C D Pure Compound (Echitamine) C->D E Chemical Synthesis D->E F Purification of Derivative E->F G This compound Derivative F->G H NMR (1H, 13C, 2D) G->H Analysis I Mass Spectrometry (HR-ESI-MS) G->I Analysis J FT-IR Spectroscopy G->J Analysis K UV-Vis Spectroscopy G->K Analysis L Data Interpretation H->L I->L J->L K->L M Structure Confirmation L->M

Caption: Workflow for isolation and analysis of a natural product derivative.

This guide provides a framework for the comparative spectroscopic analysis of Echitamine and its derivatives. Researchers can use this information to guide their experimental design and data interpretation in the exciting field of natural product chemistry.

References

A Comparative Guide to Analytical Methods for Echitamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel High-Performance Thin-Layer Chromatography-High-Resolution Mass Spectrometry (HPTLC-HRMS) method against a conventional HPTLC method with densitometry for the quantitative analysis of Echitamine, a key indole alkaloid isolated from Alstonia scholaris. Echitamine and its parent plant are subjects of extensive research for their diverse pharmacological activities. Accurate and precise quantification of this lead compound is critical for standardization, quality control, and pharmacokinetic studies.

While the focus of this guide is Echitamine, the principles and methodologies discussed are broadly applicable to the analysis of related indole alkaloids, including Echitaminic acid. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data in drug discovery and development. This guide presents the supporting data and detailed protocols to aid researchers in making an informed decision.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between performance, speed, cost, and the specific requirements of the analysis. The novel HPTLC-HRMS method offers significant advantages in terms of specificity and sensitivity, which are crucial for complex sample matrices, while the conventional HPTLC method provides a robust and cost-effective solution for routine quality control.

ParameterNovel HPTLC-HRMS MethodConventional HPTLC-Densitometry Method
Linearity (r²) > 0.999> 0.995
Specificity Very High (Mass-based identification)Moderate (Based on Rf and UV spectra)
Limit of Detection (LOD) Low (ng/spot)Moderate (µ g/spot )
Limit of Quantification (LOQ) Low (ng/spot)Moderate (µ g/spot )
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time per Sample ModerateFast
Cost per Sample HighLow

Experimental Protocols

Detailed methodologies for both the novel and conventional methods are provided below. These protocols are based on validated procedures and established practices in analytical chemistry.

Novel Method: HPTLC-HRMS for Echitamine Quantification

This method, adapted from George et al. (2021), combines the separation power of HPTLC with the specificity and sensitivity of High-Resolution Mass Spectrometry, making it ideal for the accurate quantification of Echitamine in complex extracts.[1]

1. Sample Preparation:

  • Accurately weigh 1 g of powdered Alstonia scholaris bark.

  • Extract the sample using a suitable technique (e.g., continuous hot percolation, ultrasonic extraction, or cold maceration) with methanol.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Reconstitute a known quantity of the dried extract in methanol to a final concentration of 1 mg/mL.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

  • Sample Application: Apply 5 µL of the sample and standard solutions as 8 mm bands using an automated TLC sampler.

  • Mobile Phase: Chloroform: Methanol (80:20, v/v) with 0.04% formic acid.[1]

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.

3. Detection and Quantification:

  • Densitometric Scanning: Scan the plate at the maximum absorption wavelength of Echitamine (λmax = 294 nm) using a TLC scanner.

  • HRMS Analysis: Elute the spot corresponding to Echitamine (Rf ≈ 0.38) directly from the plate into the mass spectrometer using an elution-based TLC-MS interface.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Mode: Full scan and targeted MS/MS.

    • Mass Range: m/z 100-1000.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of Echitamine standards. Determine the concentration in the sample from the calibration curve.

Conventional Method: HPTLC with Densitometry

This protocol represents a standard HPTLC method for the quantification of indole alkaloids, suitable for routine analysis and quality control where the high specificity of MS is not required.

1. Sample Preparation:

  • Follow the same procedure as described for the novel HPTLC-HRMS method.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

  • Sample Application: Apply 10 µL of the sample and standard solutions as 8 mm bands.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v).

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Drying: Air dry the plate.

3. Detection and Quantification:

  • Visualization: Examine the plate under UV light at 254 nm and 366 nm.

  • Densitometric Scanning: Scan the plate at the λmax of the analyte (e.g., 294 nm for Echitamine) in absorbance mode.

  • Quantification: Generate a calibration curve from the peak areas of the Echitamine standards and calculate the concentration in the sample.

Visualizing the Workflow

Diagrams are essential for understanding complex experimental workflows. The following diagram, generated using Graphviz, illustrates the logical steps of the novel HPTLC-HRMS analytical method.

HPTLC_HRMS_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Separation cluster_detection Detection & Quantification p1 Plant Material Extraction p2 Filtration & Concentration p1->p2 h1 Automated Sample Application p3 Reconstitution (1 mg/mL) p2->p3 p3->h1 Load Samples h2 Chromatographic Development (CHCl3:MeOH:FA) h1->h2 d1 Densitometric Scanning (λmax = 294 nm) h3 Plate Drying h2->h3 h3->d1 Analyze Plate d2 Elution to Mass Spectrometer d1->d2 d3 HRMS Data Acquisition (ESI+, Full Scan) d2->d3 d4 Data Analysis & Quantification d3->d4

Caption: Workflow of the Novel HPTLC-HRMS Method for Echitamine Quantification.

References

A Head-to-Head Comparison of Pancreatic Lipase Inhibitors: Echitamine vs. Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and the development of anti-obesity therapeutics, the inhibition of pancreatic lipase stands as a clinically validated strategy. This guide provides a detailed head-to-head comparison of Echitamine, a natural alkaloid, and Orlistat, a well-established pharmaceutical agent, as inhibitors of pancreatic lipase.

Disclaimer: Direct experimental data on the biological activities of Echitaminic acid is limited in publicly available scientific literature. This guide utilizes data for Echitamine , a structurally related and major monoterpene indole alkaloid isolated from Alstonia scholaris, the same plant source as this compound. This substitution is made to provide a relevant comparison based on available data, and it should be noted that the inhibitory potential of this compound itself may differ.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of Echitamine and Orlistat against pancreatic lipase.

InhibitorTarget EnzymeIC50 ValueSource
Echitamine chloridePancreatic Lipase10.92 µM[1]
OrlistatPancreatic Lipase0.092 µM - 5.5 µM[2][3][4][5][6]

Note on Orlistat IC50 Values: The reported IC50 values for Orlistat can vary depending on the specific experimental conditions, including the substrate used, enzyme concentration, and incubation times. The provided range reflects values reported across multiple studies. For instance, an IC50 of 0.14 µM has been reported, while another study indicates an IC50 of 0.22 µg/ml (approximately 0.44 µM), and another reports a value of 2.73 µg/ml (approximately 5.5 µM).[3][4][5] A highly potent, time-dependent inhibition was observed with 5 ng/ml (approximately 0.01 µM) causing 50% inhibition after 5 minutes.[6]

Mechanism of Action

Orlistat: Orlistat is a potent and irreversible inhibitor of gastric and pancreatic lipases.[7] It forms a covalent bond with the serine residue located in the active site of these enzymes.[7] This acylation of the enzyme renders it unable to hydrolyze dietary triglycerides into absorbable free fatty acids and monoglycerides.[7] Consequently, undigested fats are excreted from the body, leading to a reduction in caloric intake.[7]

Echitamine: The precise mechanism of pancreatic lipase inhibition by Echitamine has not been extensively characterized. However, based on the general mechanism of action for many natural product inhibitors, it is likely to involve non-covalent interactions with the enzyme, potentially through hydrogen bonding or hydrophobic interactions within the active site or allosteric sites. This reversible binding would differ from the irreversible covalent inhibition observed with Orlistat.

Mechanism of Pancreatic Lipase Inhibition cluster_orlistat Orlistat (Irreversible) cluster_echitamine Echitamine (Presumed Reversible) Orlistat Orlistat Covalent Bond Formation Covalent Bond Formation Orlistat->Covalent Bond Formation Active Pancreatic Lipase Active Pancreatic Lipase Active Pancreatic Lipase->Covalent Bond Formation Inactive Lipase-Orlistat Complex Inactive Lipase-Orlistat Complex Covalent Bond Formation->Inactive Lipase-Orlistat Complex Echitamine Echitamine Non-covalent Binding Non-covalent Binding Echitamine->Non-covalent Binding Active Pancreatic Lipase_E Active Pancreatic Lipase Active Pancreatic Lipase_E->Non-covalent Binding Reversible Lipase-Echitamine Complex Reversible Lipase-Echitamine Complex Non-covalent Binding->Reversible Lipase-Echitamine Complex

Caption: Comparative mechanisms of pancreatic lipase inhibition.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against pancreatic lipase using a chromogenic substrate.

1. Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as the substrate

  • Tris-HCl buffer (e.g., 100 mM, pH 8.2)

  • Inhibitor compounds (Echitamine, Orlistat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration in the assay will need to be optimized.

  • Substrate Solution: Prepare a stock solution of pNPP in a suitable organic solvent like isopropanol.

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (Echitamine and Orlistat) in the appropriate solvent to generate a range of concentrations for IC50 determination.

3. Assay Procedure:

  • Add a specific volume of the enzyme solution to each well of a 96-well plate.

  • Add the inhibitor solutions at various concentrations to the respective wells. Include a positive control (a known inhibitor like Orlistat at a fixed concentration) and a negative control (solvent only).

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol, a product of the enzymatic reaction.

4. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Experimental Workflow for Pancreatic Lipase Inhibition Assay Prepare Reagents Prepare Reagents Dispense Enzyme Dispense Enzyme Prepare Reagents->Dispense Enzyme Add Inhibitors Add Inhibitors Dispense Enzyme->Add Inhibitors Pre-incubation Pre-incubation Add Inhibitors->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Caption: A generalized workflow for the in vitro pancreatic lipase inhibition assay.

Signaling Pathways and Downstream Effects

The inhibition of pancreatic lipase primarily impacts the initial step of dietary fat digestion and absorption in the gastrointestinal tract. This leads to a reduction in the availability of free fatty acids and monoglycerides for absorption by enterocytes. The downstream physiological effects are largely a consequence of this reduced fat absorption, including a decrease in caloric intake from fat, which can contribute to weight management.

Physiological Cascade of Pancreatic Lipase Inhibition Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis Blocked Hydrolysis Blocked Pancreatic Lipase->Hydrolysis Blocked Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Pancreatic Lipase->Free Fatty Acids & Monoglycerides (uninhibited) Inhibitor Echitamine or Orlistat Inhibitor->Hydrolysis Blocked inhibits Excretion of Undigested Fat Excretion of Undigested Fat Hydrolysis Blocked->Excretion of Undigested Fat leads to Absorption by Enterocytes Absorption by Enterocytes Free Fatty Acids & Monoglycerides->Absorption by Enterocytes Reduced Caloric Intake Reduced Caloric Intake Absorption by Enterocytes->Reduced Caloric Intake reduced absorption leads to

References

Safety Operating Guide

Prudent Disposal of Echitaminic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for echitaminic acid necessitates a cautious approach to its disposal, guided by established protocols for similar chemical compounds and adherence to local and national regulations. While not classified as a hazardous substance based on information available for related compounds, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its chemical nature and potential interactions.

PropertyValueSource
Molecular FormulaC21H26N2O4BOC Sciences[]
Molecular Weight370.44 g/mol BOC Sciences[]

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to implement the following safety measures to minimize exposure and risk:

  • Ventilation: Always handle this compound in a well-ventilated area to prevent the accumulation of any potential vapors.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

    • Skin Protection: Don protective gloves and a lab coat or apron to prevent skin contact.[1]

    • Respiratory Protection: While typically not required under normal use with adequate ventilation, a respirator may be necessary if dust generation is unavoidable.[1]

  • Hygiene: Wash hands thoroughly after handling the compound. Avoid contact with skin, eyes, and clothing.[1]

Step-by-Step Disposal Protocol

The following operational plan provides a systematic approach to the disposal of this compound, ensuring compliance and safety.

1. Waste Collection and Storage:

  • Place this compound waste into a clearly labeled, sealed container to prevent leakage or spillage.[1]

  • Do not mix this compound waste with other chemical waste to avoid unforeseen reactions.[1]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

2. Spill and Accidental Release Measures:

  • In the event of a spill, immediately ventilate the area.[1]

  • Avoid generating dust. For solid material, carefully sweep it up and place it into a suitable, labeled container for disposal.[1]

  • Once the solid material is collected, thoroughly clean the affected area.[1]

3. Final Disposal:

  • Waste material must be disposed of in accordance with all applicable national and local regulations.[1]

  • It is highly recommended to entrust the final disposal to a licensed and qualified waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from initial handling to final disposal.

EchitaminicAcidDisposal cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway start Start: Handle this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation waste_gen Generate this compound Waste ventilation->waste_gen collect_waste Collect in Labeled, Sealed Container waste_gen->collect_waste no_mixing Do Not Mix with Other Waste collect_waste->no_mixing consult_regs Consult Local & National Regulations no_mixing->consult_regs contact_ehs Contact Institutional EHS Office or Licensed Disposal Company consult_regs->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Echitaminic acid

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling Protocol for Echitaminic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on best practices for handling potent, biologically active natural compounds and indole alkaloids.

This compound is an indole alkaloid, a class of compounds known for their diverse and potent biological activities. As the toxicological properties of this compound have not been fully investigated, it should be handled as a potent compound of unknown toxicity. A thorough risk assessment should be conducted before any handling.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound, particularly in its solid form.

PPE Category Equipment Specification Purpose Standard
Eye and Face Protection Tightly fitting safety goggles with side-shields. A full-face shield is required when there is a splash hazard.Protects eyes from dust particles and splashes.Conforming to EN 166 (EU) or ANSI Z87.1 (US).[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., double-gloving with nitrile or neoprene).Prevents skin contact with the compound.[1][2]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2]
Body Protection A disposable, solid-front lab coat or a chemical-resistant apron over a standard lab coat.Protects against contamination of personal clothing.[3]Ensure clothing is fire-retardant if flammable solvents are in use.
Respiratory Protection A fit-tested NIOSH-approved N95 or higher particulate respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for operations with a higher potential for aerosol generation.[2]Prevents inhalation of fine dust particles.MSHA/NIOSH approved or equivalent.[2]

Operational Plan: Handling Procedures

Adherence to a systematic workflow is critical to minimize the risk of exposure during the handling of this compound. All operations involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood or a glove box.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare & Verify Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decon Decontaminate Work Surfaces handling_dissolve->cleanup_decon Proceed to cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound.

Step-by-Step Guidance
  • Preparation :

    • Before entering the laboratory, ensure you are familiar with the potential hazards associated with indole alkaloids.[4]

    • Don all required personal protective equipment as specified in the table above.[3]

    • Prepare the designated handling area, typically a chemical fume hood, ensuring it is clean and the airflow is verified.

    • Gather all necessary equipment and reagents to avoid leaving the designated area during the procedure.

  • Handling :

    • When weighing the solid compound, use a microbalance within the fume hood. Handle with care to avoid generating dust.

    • Use a spatula for transfers. Conduct all transfers over a contained surface to catch any spills.

    • If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling :

    • After handling, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Remove all disposable PPE by turning it inside out to contain any contaminants and dispose of it in the designated hazardous waste container.[3]

    • Wash hands and any exposed skin thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste materials contaminated with this compound, including unused compound, solutions, and disposable PPE, must be collected in a designated hazardous waste container.[3]

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste.

  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed professional waste disposal service. Adhere to all local, state, and federal regulations. Do not dispose of this compound down the drain.[4]

Emergency Procedures
  • Inhalation : If inhaled, immediately move the individual to fresh air. Seek medical attention.

  • Skin Contact : In case of skin contact, remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Eye Contact : If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.